molecular formula C5H7N3 B1317785 N-methylpyrazin-2-amine CAS No. 32111-28-7

N-methylpyrazin-2-amine

Cat. No.: B1317785
CAS No.: 32111-28-7
M. Wt: 109.13 g/mol
InChI Key: VGKOARVVEXZTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylpyrazin-2-amine is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound N-methylpyrazin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methylpyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylpyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-6-5-4-7-2-3-8-5/h2-4H,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKOARVVEXZTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587997
Record name N-Methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32111-28-7
Record name N-Methyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32111-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-methylpyrazin-2-amine: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-methylpyrazin-2-amine, a heterocyclic amine of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its core chemical properties, structural characteristics, synthesis methodologies, and key applications, offering field-proven insights and practical guidance.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are fundamental building blocks in medicinal and materials chemistry.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, imparts unique electronic properties and hydrogen bonding capabilities to molecules.[2] This scaffold is prevalent in numerous biologically active compounds, contributing to their therapeutic effects, which span anti-inflammatory, anticancer, antibacterial, and antiparasitic activities.[2] N-methylpyrazin-2-amine, as a substituted pyrazine, serves as a valuable intermediate, leveraging the reactivity of the pyrazine core for the synthesis of more complex molecules.[1][3]

Molecular Structure and Physicochemical Properties

The structure of N-methylpyrazin-2-amine consists of a pyrazine ring with a methylamino group substituted at the C-2 position. This seemingly simple structure gives rise to a specific set of properties that are critical for its application in synthesis.

The nitrogen atoms in the pyrazine ring are electron-withdrawing, which influences the aromaticity and reactivity of the ring. The exocyclic amine group, in turn, donates electron density to the ring, modulating its electronic character. This interplay is fundamental to its chemical behavior.

Key Physicochemical Data

A summary of the essential physicochemical properties of N-methylpyrazin-2-amine is presented below. It is important to note that while data for the specific target molecule is compiled here, properties for the closely related and widely studied compound, 2-methylpyrazine, are also included for comparative context, as specific experimental values for N-methylpyrazin-2-amine are not always available in the literature.

PropertyValue for N-methylpyrazin-2-amineValue for 2-Methylpyrazine (for comparison)Source
Molecular Formula C₅H₇N₃C₅H₆N₂[4][5]
Molecular Weight 109.13 g/mol 94.11 g/mol [5][6]
CAS Number 32111-28-7109-08-0[5][7]
IUPAC Name N-methylpyrazin-2-amine2-methylpyrazine[4]
SMILES CNC1=NC=CN=C1CC1=CN=C=C1[4]
Melting Point Not available-29 °C[7]
Boiling Point Not available135 °C (at 1,015 hPa)[7]
Density Not available1.03 g/cm³ (at 25 °C)[7]
Predicted XlogP 0.60.2[4]
Topological Polar Surface Area 37.81 Ų25.78 Ų[5]
Hydrogen Bond Donors 10[5]
Hydrogen Bond Acceptors 32[5]

Note: XlogP is a computed prediction of the octanol-water partition coefficient, indicating lipophilicity.

Synthesis Protocols: A Practical Approach

The synthesis of substituted pyrazines can be achieved through various routes.[8] For N-methylpyrazin-2-amine, a common and reliable method involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor, typically 2-chloropyrazine, with methylamine.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a standard laboratory procedure for the synthesis of N-methylpyrazin-2-amine. The rationale behind this choice is its high efficiency and the commercial availability of the starting materials.

Step 1: Reaction Setup

  • In a sealed reaction vessel suitable for elevated pressure, dissolve 2-chloropyrazine (1.0 equivalent) in a suitable solvent such as ethanol or a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Causality: The choice of a polar solvent is crucial to facilitate the dissolution of the reactants and to stabilize the charged intermediates formed during the nucleophilic substitution reaction. A sealed vessel is necessary to contain the volatile methylamine and prevent its escape, ensuring the reaction proceeds to completion.

Step 2: Addition of Reagent

  • Add an excess of methylamine (typically a 40% solution in water or as a gas bubbled through the solution) to the reaction mixture. A 2-3 fold excess is common.

  • Causality: Using an excess of the nucleophile (methylamine) drives the reaction equilibrium towards the product side, maximizing the yield of N-methylpyrazin-2-amine according to Le Châtelier's principle.

Step 3: Reaction Conditions

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Causality: Heating provides the necessary activation energy for the reaction. The electron-withdrawing nature of the pyrazine ring nitrogens facilitates the nucleophilic attack, but elevated temperatures are often required for a practical reaction rate.

Step 4: Work-up and Purification

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-methylpyrazin-2-amine.

  • Causality: The work-up procedure is designed to remove unreacted starting materials, the excess methylamine, and inorganic byproducts. Column chromatography provides the final purification, separating the target compound from any remaining impurities based on polarity.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of N-methylpyrazin-2-amine.

Synthesis_Workflow Synthesis Workflow for N-methylpyrazin-2-amine cluster_reaction Reaction Stage cluster_purification Purification Stage Reactants 2-Chloropyrazine + Methylamine (excess) Vessel Sealed Reaction Vessel (Solvent: Ethanol) Reactants->Vessel Heating Heat (80-120 °C) Vessel->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Workup Aqueous Work-up & Solvent Extraction Monitoring->Workup Reaction Complete Drying Drying & Concentration Workup->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure N-methylpyrazin-2-amine Chromatography->Product

Synthesis and Purification Workflow

Applications in Drug Development and Research

N-methylpyrazin-2-amine is a key building block in the synthesis of various pharmaceutical agents. Its structure is often incorporated into larger molecules to modulate properties such as solubility, receptor binding, and metabolic stability.

  • Scaffold for Bioactive Molecules: The pyrazine core is a recognized pharmacophore. The N-methylamino group provides a site for further chemical modification, allowing for the creation of libraries of compounds for high-throughput screening in drug discovery programs.

  • Intermediate in Pharmaceutical Synthesis: Pyrazine derivatives are crucial intermediates for important drugs, such as the anti-tuberculosis agent Pyrazinamide.[1] While not a direct precursor, N-methylpyrazin-2-amine represents a class of compounds used to generate analogues and new chemical entities with potential therapeutic value.

  • Neurological and Agrochemical Research: Related pyrazine compounds have shown utility in the development of treatments for neurological disorders and in the formulation of modern agrochemicals.[3]

The logical relationship of N-methylpyrazin-2-amine as a starting material for more complex, biologically active molecules is depicted below.

Applications_Logic Role of N-methylpyrazin-2-amine in Synthesis Start N-methylpyrazin-2-amine (Starting Material) Reaction Chemical Modification (e.g., Acylation, Alkylation, Coupling Reactions) Start->Reaction Intermediate Functionalized Pyrazine Derivative Reaction->Intermediate Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Intermediate->Screening Lead Lead Compound for Drug Development Screening->Lead

From Building Block to Lead Compound

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. For N-methylpyrazin-2-amine and related compounds, several key safety precautions must be observed. The safety data for the closely related 2-methylpyrazine indicates it is a flammable liquid and is harmful if swallowed.[7][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[7][9] Use explosion-proof electrical equipment and non-sparking tools.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • Spill Response: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable container for disposal.[10] Do not allow the product to enter drains.[7]

Always consult the most current Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

N-methylpyrazin-2-amine is a versatile and valuable chemical intermediate. Its unique structural and electronic properties, derived from the N-methylated amino group on the pyrazine ring, make it a useful building block for the synthesis of a wide array of complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and developers aiming to leverage this compound in the fields of medicinal chemistry, drug discovery, and materials science.

References

  • PubChem. N-methylpyrazin-2-amine. National Center for Biotechnology Information. [Link]

  • Advanced Biotech. Safety Data Sheet: 2-Methyl Pyrazine synthetic. [Link]

  • PubChem. 5-Methylpyrazin-2-amine. National Center for Biotechnology Information. [Link]

  • Indian Academy of Sciences. Catalytic synthesis of 2-methylpyrazine over Cr-promoted copper based catalyst via a cyclo-dehydrogenation reaction route. [Link]

  • PubChem. 5-methylpyrazin-2-amine. National Center for Biotechnology Information. [Link]

  • Cambridge Crystallographic Data Centre. Entry for CAS 6963-43-5. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Safe Handling and Storage of 2-Methylpyrazine: A Manufacturer's Guide. [Link]

  • Google Patents.
  • PubChem. 2-(Aminomethyl)-5-methylpyrazine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-6-methylpyrazine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-3-methylpyrazine. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazines. [Link]

  • ACS Publications. Pteridines. 40. Some reactions of 2-amino-3-cyano-5-bromomethylpyrazine and 2-amino-3-cyano-5-methylpyrazine. [Link]

  • ResearchGate. The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. [Link]

  • PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • The Good Scents Company. para-anisyl butyrate, 6963-56-0. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Scent.vn. Anisyl butyrate (CAS 6963-56-0): Odor profile, Properties, & IFRA compliance. [Link]

Sources

An In-depth Technical Guide to N-methylpyrazin-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-methylpyrazin-2-amine (CAS Number: 32111-28-7), a heterocyclic amine of growing interest in medicinal chemistry and materials science. This document delves into its fundamental physical and chemical properties, outlines a common synthetic route, and explores its applications as a versatile building block in the development of novel compounds.

Core Identification and Physical Properties

N-methylpyrazin-2-amine is a substituted pyrazine derivative. The unique arrangement of its nitrogen atoms and the presence of a methylamino group contribute to its distinct chemical reactivity and make it a valuable synthon in organic chemistry.

Table 1: Physical and Chemical Properties of N-methylpyrazin-2-amine

PropertyValueSource(s)
CAS Number 32111-28-7[1][2][3]
Molecular Formula C₅H₇N₃[1]
Molecular Weight 109.13 g/mol [1]
Melting Point 49-50 °C
Boiling Point 76 °C at 1 mmHg
212.514 °C at 760 mmHg
Density 1.145 g/cm³
Solubility Soluble in DMSO.[4]
Appearance Not explicitly stated, but related aminopyrazines are often crystalline solids.

Synthesis and Chemical Reactivity

The synthesis of N-methylpyrazin-2-amine can be achieved through various methods, with a common approach involving the nucleophilic substitution of a suitable pyrazine precursor.

Exemplary Synthetic Workflow: Nucleophilic Aromatic Substitution

A prevalent method for synthesizing N-methylpyrazin-2-amine involves the reaction of a halopyrazine, such as 2-chloropyrazine, with methylamine. The electron-withdrawing nature of the pyrazine ring facilitates nucleophilic aromatic substitution, where the methylamine displaces the halide.

Synthesis_Workflow reagent1 2-Chloropyrazine reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 Methylamine (CH₃NH₂) reagent2->reaction workup Reaction Work-up (e.g., Extraction, Purification) reaction->workup product N-methylpyrazin-2-amine workup->product

Caption: A generalized workflow for the synthesis of N-methylpyrazin-2-amine.

Experimental Protocol: Synthesis of N-methylpyrazin-2-amine

This protocol is a generalized representation and may require optimization based on laboratory conditions and available starting materials.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyrazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagent: To the stirred solution, add an excess of methylamine (typically as a solution in a compatible solvent, e.g., 40% in water) (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining methylamine and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure N-methylpyrazin-2-amine.

Chemical Reactivity Insights

The pyrazine ring in N-methylpyrazin-2-amine is electron-deficient, which influences its reactivity. The nitrogen atoms in the ring can act as bases or nucleophiles, although they are less basic than those in pyridine due to the presence of the second nitrogen atom. The amino group, being an electron-donating group, can activate the pyrazine ring towards electrophilic substitution, although the ring's inherent electron deficiency makes such reactions challenging.

The secondary amine functionality is a key site for further chemical modifications. It can readily undergo reactions typical of secondary amines, such as acylation, alkylation, and condensation with carbonyl compounds.[5] This reactivity makes N-methylpyrazin-2-amine a valuable scaffold for building more complex molecular architectures.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[6][7][8][9] Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7]

N-methylpyrazin-2-amine serves as a crucial building block for the synthesis of various pharmacologically active molecules. The methylamino group provides a handle for introducing diverse substituents, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. The pyrazine ring itself can participate in hydrogen bonding and π-stacking interactions within a receptor's binding site.

While specific drugs directly incorporating the N-methylpyrazin-2-amine fragment are not prominently documented, the broader class of aminopyrazines is extensively utilized in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The structural motif is valued for its ability to impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability.

Analytical Characterization

The definitive identification and characterization of N-methylpyrazin-2-amine rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet or a doublet depending on coupling to the N-H proton), the N-H proton (a broad singlet), and the protons on the pyrazine ring (in the aromatic region). The chemical shifts of the pyrazine protons will be influenced by the electron-donating methylamino group.[10]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the four distinct carbon atoms of the pyrazinyl moiety. The carbon attached to the nitrogen of the amino group will be significantly shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information, often showing a prominent molecular ion peak and characteristic fragments resulting from the loss of the methyl group or cleavage of the pyrazine ring.

Infrared (IR) Spectroscopy

The IR spectrum of N-methylpyrazin-2-amine will exhibit characteristic absorption bands. Key expected vibrations include:

  • N-H stretch: A single, relatively sharp band in the region of 3350-3310 cm⁻¹, characteristic of a secondary amine.[11]

  • C-H stretch: Bands corresponding to the aromatic C-H bonds on the pyrazine ring and the aliphatic C-H bonds of the methyl group.

  • C=N and C=C stretches: Aromatic ring stretching vibrations in the 1600-1400 cm⁻¹ region.

  • C-N stretch: An absorption band for the aromatic C-N bond.[11]

Conclusion

N-methylpyrazin-2-amine is a valuable heterocyclic building block with a well-defined set of physical and chemical properties. Its straightforward synthesis and the reactivity of its secondary amine functionality make it an attractive starting material for the creation of diverse molecular libraries. For researchers and scientists in drug discovery and materials science, N-methylpyrazin-2-amine offers a versatile platform for the design and synthesis of novel compounds with potentially significant biological and material properties. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective utilization in research and development.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrazine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrazine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylpyrazin-2-amine. PubChem Compound Database. Retrieved from [Link]

  • Li, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. Retrieved from [Link]

  • Wang, S., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088. Retrieved from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Industrial preparation method of 5-methylpyrazin-2-amine.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)ethanol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aminopyrazine. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Daina, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. Retrieved from [Link]

  • Popat, K., et al. (2022). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Pharmacological Properties of Some 4-Arylhydrazono-2-pyrazoline-5-one Derivatives Obtained from Heterocyclic Amines. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Journal of Chemical Engineering & Process Technology, 8(5). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

Sources

The Evolving Landscape of N-methylpyrazin-2-amine Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of novel therapeutics.[1][2][3] This guide focuses on a specific, yet highly versatile, subset: N-methylpyrazin-2-amine derivatives. By exploring the chemical space around this core, researchers have unlocked a diverse array of biological activities, paving the way for new treatments in oncology, infectious diseases, and beyond. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, mechanisms of action, and evaluation of these promising compounds.

Part 1: Anticancer Activity - Targeting the Engines of Cell Proliferation

The most profound impact of N-methylpyrazin-2-amine derivatives has been in the realm of oncology, primarily through the inhibition of protein kinases.[2][4] Kinases are crucial nodes in the signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.[4]

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are central to the regulation of the cell cycle. Their aberrant activity can lead to uncontrolled cell division, a fundamental characteristic of cancer. N-methylpyrazin-2-amine derivatives have emerged as potent inhibitors of these enzymes. For instance, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which can be considered structurally related to N-methylpyrazin-2-amine derivatives, have shown potent CDK2 inhibitory activity.[5] One of the most potent compounds in this series demonstrated a CDK2 inhibitory constant (Ki) of 0.005 µM and sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines.[5] Mechanistic studies have revealed that these compounds can reduce the phosphorylation of retinoblastoma (a key CDK substrate), arrest cells in the S and G2/M phases of the cell cycle, and induce apoptosis.[5]

Inhibition of EGFR and JAK Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs) are key players in signaling pathways that drive tumor growth and survival. Certain N-(pyrazin-2-yl)-4-aminopyrimidine derivatives have been synthesized and evaluated as dual inhibitors of EGFR and JAK kinases for the treatment of non-small cell lung cancer.[6] One optimized compound exhibited IC50 values of 15.4 nM and 18.5 nM against PC9 and H1975 cancer cell lines, respectively.[6] Further studies indicated that this compound could inhibit the phosphorylation of EGFR and decrease the active form of JAK2, leading to an increase in intracellular reactive oxygen species (ROS) and potentially inducing ferroptosis in cancer cells.[6]

Targeting the BRAF/MEK/ERK Pathway in Melanoma

Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and lead to constitutive activation of the MAPK signaling pathway.[7][8][9] This has made BRAF a prime target for therapeutic intervention. While specific N-methylpyrazin-2-amine derivatives targeting BRAF are a subject of ongoing research, the broader class of pyrazine derivatives has shown promise in this area. The development of dual BRAFV600E and VEGFR-2 inhibitors is a rational approach to designing anti-melanoma agents.[8]

CSNK2A and PIM Kinase Inhibition

Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are involved in various cellular processes, including cell growth, proliferation, and survival. 2,6-disubstituted pyrazine derivatives have been identified as potent inhibitors of both CSNK2A and PIM kinases.[10] Efforts have been made to improve the selectivity of these compounds for CSNK2A over PIM3 to reduce potential off-target effects.[10] Some of these derivatives have also shown antiviral activity against murine hepatitis virus, suggesting a potential dual application.[10]

Part 2: Antimicrobial and Other Biological Activities

Beyond oncology, N-methylpyrazin-2-amine derivatives and their structural relatives have demonstrated a range of other important biological activities.

Antibacterial and Antifungal Properties

The pyrazine scaffold is present in numerous compounds with demonstrated antimicrobial properties.[11][12][13] Pyrazine carbohydrazide-based hydrazones, for example, have been evaluated for their antibacterial and antifungal activities.[11] A series of pyrazine-2-carbohydrazide derivatives showed potent in vitro antimicrobial activity against Gram-positive bacteria.[12] The structural modifications of these derivatives are often aimed at increasing their intracellular concentration to overcome microbial resistance.[12][14]

Antioxidant and Anti-inflammatory Potential

Several studies have reported the antioxidant potential of pyrazine derivatives, which may be exerted through mechanisms like radical scavenging and metal chelation.[11] While direct evidence for N-methylpyrazin-2-amine derivatives is still emerging, the broader class of pyrazines shows promise in this area. Additionally, pyrazoline derivatives, which share some structural similarities, have been found to possess anti-inflammatory and analgesic effects.[15]

Part 3: Experimental Protocols for Biological Evaluation

To facilitate further research and development of N-methylpyrazin-2-amine derivatives, this section provides detailed, step-by-step methodologies for key experiments.

Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory activity of N-methylpyrazin-2-amine derivatives against a specific protein kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the test compound.

Materials:

  • Recombinant protein kinase (e.g., CDK2/CycA)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (N-methylpyrazin-2-amine derivatives) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 5 µL of kinase buffer to each well.

    • Add 1 µL of the test compound dilution (or DMSO for control wells).

    • Add 2 µL of the kinase/substrate mixture.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Detection: Add 10 µL of Kinase-Glo® reagent to each well.

  • Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of N-methylpyrazin-2-amine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., A2780 ovarian cancer cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Part 4: Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental and biological processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of N-methylpyrazin-2-amine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification kinase_assay In Vitro Kinase Inhibition Assays purification->kinase_assay cell_viability Cell-Based Viability & Proliferation Assays kinase_assay->cell_viability pathway_analysis Western Blot for Signaling Pathway Analysis cell_viability->pathway_analysis antimicrobial_assay Antimicrobial Susceptibility Testing cell_cycle Flow Cytometry for Cell Cycle Analysis pathway_analysis->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) cell_cycle->apoptosis cdk_pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 Proliferation Cell Proliferation S->Proliferation M M Phase G2->M M->G1 CDK2_CycE CDK2/Cyclin E Rb Rb CDK2_CycE->Rb phosphorylates CDK2_CycA CDK2/Cyclin A CDK2_CycA->Rb phosphorylates E2F E2F Rb->E2F pRb p-Rb E2F->S promotes transition Derivative N-methylpyrazin-2-amine Derivative Derivative->CDK2_CycE Derivative->CDK2_CycA

Caption: Inhibition of the CDK2 pathway by an N-methylpyrazin-2-amine derivative, leading to cell cycle arrest.

Part 5: Future Perspectives and Conclusion

The N-methylpyrazin-2-amine scaffold is a fertile ground for the discovery of new bioactive molecules. The derivatives discussed in this guide demonstrate a wide range of therapeutic potential, particularly in oncology. Future research should focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific kinase targets to minimize off-target effects and toxicity.

  • Overcoming Resistance: Developing compounds that are effective against drug-resistant cancer cell lines.

  • Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other diseases, such as neurodegenerative disorders and viral infections.

  • Optimizing Pharmacokinetic Properties: Enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their clinical viability.

References

  • Benchchem. (n.d.). Potential Biological Activity of 2-Hydroxy-5-methylpyrazine: A Technical Guide.
  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • National Institutes of Health. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.).
  • PubChem. (n.d.). 5-Methylpyrazin-2-amine.
  • PubMed. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK.
  • Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
  • PubMed. (n.d.). Biological activities of pyrazoline derivatives--a recent development.
  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • National Institutes of Health. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions.
  • PubMed. (n.d.). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024).
  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. (2025).
  • PubChem. (n.d.). 2-Amino-6-methylpyrazine.
  • PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Semantic Scholar. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 5-METHYLPYRAZINE-2- CARBOHYDRAZIDE DERIVATIVES.
  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.).
  • PubMed Central. (n.d.). New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies.
  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).
  • PubMed. (2025). BRAF inhibitors in Melanoma: Structural Insights, Therapeutic Resistance, and Biological Evaluation of Quinazoline Derivatives.
  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. (2024).
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).
  • PubMed Central. (2021). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis.
  • PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
  • Santa Cruz Biotechnology. (n.d.). N-methylpyrazin-2-amine.

Sources

Introduction to N-methylpyrazin-2-amine and the Pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Mechanisms of N-methylpyrazin-2-amine

This guide provides a comprehensive technical overview of the potential mechanisms of action of N-methylpyrazin-2-amine in biological systems. As the direct biological targets and signaling pathways of N-methylpyrazin-2-amine are not extensively documented, this document synthesizes findings from structurally related pyrazine derivatives to build a predictive framework for its potential bioactivities. This approach, grounded in established structure-activity relationships, offers valuable insights for researchers, scientists, and drug development professionals exploring the therapeutic potential of this chemical scaffold.

N-methylpyrazin-2-amine is a heterocyclic amine featuring a pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The pyrazine moiety is a common scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Pyrazine derivatives are known to contribute to the flavor and aroma of many foods and are also integral to the structure of several clinically significant drugs.[2][3]

The versatility of the pyrazine ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological specificity.[1] While N-methylpyrazin-2-amine itself is primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, an examination of its structural analogues provides a strong basis for hypothesizing its own potential mechanisms of action.[4] This guide will explore the documented biological activities of various pyrazine derivatives to infer the potential therapeutic applications of N-methylpyrazin-2-amine.

Potential Biological Activities and Mechanisms of Action Based on Structural Analogs

The biological activities of pyrazine derivatives are diverse, ranging from anticancer and antimicrobial to enzyme inhibition. The following sections detail the established mechanisms of action for several classes of pyrazine-containing compounds, providing a foundation for understanding the potential bioactivity of N-methylpyrazin-2-amine.

Anticancer Activity

Several pyrazine derivatives have demonstrated significant potential as anticancer agents through various mechanisms.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as novel inhibitors of FGFR.[5] These compounds effectively block the activation of FGFR and its downstream signaling pathways, which are crucial for cell proliferation and survival in cancers with FGFR abnormalities.[5] Molecular docking studies suggest a specific binding mode within the FGFR2 ATP-binding site.[5]

    FGFR_Pathway N-methylpyrazin-2-amine_analog 3-Amino-pyrazine-2-carboxamide Derivative FGFR FGFR N-methylpyrazin-2-amine_analog->FGFR Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream_Signaling Activation Cell_Proliferation Tumor Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

    Caption: Inhibition of the FGFR signaling pathway by pyrazine derivatives.

  • Induction of Oxidative Stress: A copper(II) complex incorporating a pyrazine-based ligand has shown significant anticancer activity by inducing oxidative stress.[6] The proposed mechanism involves the upregulation of genes encoding antioxidant enzymes like superoxide dismutase (SOD2) and catalase (CAT), leading to a redox imbalance and subsequent cancer cell death.[6] This activity was selective for cancer cells, with minimal toxicity towards healthy cells.[6]

  • Histone Deacetylase (HDAC) Inhibition: Pyrazine-linked 2-aminobenzamides have been identified as Class I selective HDAC inhibitors.[7] These compounds demonstrated potent anti-leukemic activity. Molecular docking studies revealed that these molecules bind to the active site of HDAC1 and HDAC2, with specific interactions contributing to their inhibitory effects.[7] N-benzylpyrimidin-2-amine derivatives, structurally related to pyrazines, also exhibit potent HDAC inhibitory and antiproliferative activities.[8]

Antimicrobial Activity

The pyrazine scaffold is present in several compounds with notable antimicrobial properties.

  • Antituberculotic and Antifungal Activity: Substituted amides of pyrazine-2-carboxylic acids have demonstrated significant in vitro activity against Mycobacterium tuberculosis and various fungal strains.[9][10] The efficacy of these compounds is strongly correlated with their lipophilicity, suggesting that their mechanism may involve disruption of microbial cell membranes or transport into the cell.[9][10] For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antituberculotic activity and lipophilicity.[10]

  • Antibacterial Activity: Novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives have exhibited remarkable activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.[1]

Enzyme and Photosystem Inhibition

Beyond anticancer and antimicrobial effects, pyrazine derivatives have been shown to inhibit other biological systems.

  • Photosystem II Inhibition: N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have been found to inhibit the photosynthetic electron transport (PET) in spinach chloroplasts.[2] This activity was also strongly linked to the lipophilicity of the compounds, with longer alkyl chains in the 3-(alkylamino) substituent leading to more effective PET inhibition.[2]

Structure-Activity Relationships (SAR) and a Hypothesis for N-methylpyrazin-2-amine

The diverse biological activities of pyrazine derivatives are intrinsically linked to the nature and position of substituents on the pyrazine ring. A recurring theme across multiple studies is the critical role of lipophilicity . Increased lipophilicity often correlates with enhanced antimycobacterial and photosystem-inhibiting activities, likely by facilitating membrane transport and interaction with hydrophobic binding pockets.[2][9][10]

For N-methylpyrazin-2-amine, its relatively simple structure with a small methyl group suggests moderate lipophilicity. Based on the activities of its analogues, we can hypothesize several potential mechanisms of action:

  • Enzyme Inhibition: The amine and pyrazine nitrogens can act as hydrogen bond donors and acceptors, respectively, making N-methylpyrazin-2-amine a candidate for binding to the active sites of enzymes. Given that related structures inhibit kinases (FGFR) and HDACs, these are plausible targets.

  • Receptor Modulation: The pyrazine scaffold is present in compounds targeting neurological disorders, suggesting that N-methylpyrazin-2-amine could potentially interact with receptors in the central nervous system.[4]

  • Metal Chelation: The nitrogen atoms in the pyrazine ring can chelate metal ions, a property leveraged in the anticancer copper complex.[6] This suggests a potential role in disrupting metal-dependent biological processes.

Experimental Protocols for Mechanistic Investigation

To elucidate the specific mechanism of action of N-methylpyrazin-2-amine, a systematic experimental approach is required. Below are detailed protocols for key assays based on the potential mechanisms discussed.

Kinase Inhibition Assay (e.g., for FGFR)

This protocol outlines a typical in vitro kinase assay to determine if N-methylpyrazin-2-amine inhibits the activity of a specific kinase like FGFR.

Objective: To measure the IC50 value of N-methylpyrazin-2-amine against a target kinase.

Materials:

  • Recombinant human FGFR enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • N-methylpyrazin-2-amine (test compound)

  • Positive control inhibitor (e.g., a known FGFR inhibitor)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-methylpyrazin-2-amine in DMSO, followed by a further dilution in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound or control.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of N-methylpyrazin-2-amine C Add kinase, substrate, and compound to 384-well plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Stop reaction and add detection reagent E->F G Read plate on luminometer F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

HDAC Activity Assay

This protocol describes a fluorometric assay to assess the inhibitory effect of N-methylpyrazin-2-amine on HDAC enzymes.

Objective: To determine the IC50 of N-methylpyrazin-2-amine against Class I HDACs.

Materials:

  • Recombinant human HDAC enzymes (HDAC1, 2, 3)

  • Fluorogenic HDAC substrate

  • N-methylpyrazin-2-amine

  • Positive control (e.g., Trichostatin A)

  • Assay buffer

  • Developer solution

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of N-methylpyrazin-2-amine.

  • Enzyme Reaction: In a black 96-well plate, add the HDAC enzyme, the test compound, and the assay buffer. Incubate briefly.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C.

  • Development: Add the developer solution to stop the reaction and generate the fluorescent signal.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Analysis: Determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of N-methylpyrazin-2-amine against bacterial or fungal strains.

Objective: To find the lowest concentration of N-methylpyrazin-2-amine that inhibits the visible growth of a microorganism.

Materials:

  • N-methylpyrazin-2-amine

  • Microorganism culture (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Compound Dilution: Perform a serial two-fold dilution of N-methylpyrazin-2-amine in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 600 nm.

Quantitative Data from Related Pyrazine Derivatives

The following table summarizes key quantitative data for various pyrazine derivatives from the literature, highlighting their potency in different biological assays.

Compound ClassTarget/ActivityPotency (IC50/MIC)Reference
3-Amino-pyrazine-2-carboxamide derivativesFGFR1, FGFR2, FGFR3, FGFR4Sub-micromolar IC50 values[5]
Pyrazine-linked 2-aminobenzamidesHDAC1, HDAC2IC50: 0.07 µM, 0.26 µM (for compound 29b)[7]
N-(2-(pyrazin-2-yloxy)ethyl)-benzamidesA549 lung cancer cellsIC50: 17-19 µM[1]
Amides of pyrazine-2-carboxylic acidsM. tuberculosis72% inhibition[9][10]
3-methylphenyl amides of pyrazine-2-carboxylic acidAntifungalMIC: 31.25-500 µmol·dm⁻³[9][10]

Conclusion

While the precise mechanism of action for N-methylpyrazin-2-amine remains to be fully elucidated, a comprehensive analysis of its structural analogs provides a robust framework for predicting its potential biological activities. The pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition of kinases and HDACs, significant anticancer and antimicrobial properties, and other bioactivities. The recurring importance of physicochemical properties like lipophilicity in determining the efficacy of these compounds suggests that even subtle modifications to the pyrazine core can have profound effects on biological function.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate the potential mechanisms of N-methylpyrazin-2-amine. Future studies focusing on in vitro enzyme and cell-based assays, followed by in vivo models, will be crucial in defining its therapeutic potential and advancing our understanding of this versatile chemical entity.

References

An In-depth Technical Guide on the Solubility and Stability of N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

N-methylpyrazin-2-amine, a substituted pyrazine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a key structural motif in numerous biologically active molecules. The journey of a promising compound from a laboratory curiosity to a therapeutic agent is long and fraught with challenges. Among the initial, yet most critical, hurdles is the thorough characterization of its fundamental physicochemical properties. This guide provides a comprehensive overview of the principles and methodologies for determining the aqueous solubility and chemical stability of N-methylpyrazin-2-amine.

For researchers, scientists, and drug development professionals, understanding these core attributes is not merely a data-gathering exercise. Instead, it forms the very foundation upon which successful preclinical and clinical development is built. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise the safety, efficacy, and shelf-life of a potential drug product.[1][2] This document, therefore, is structured to provide not just the "what" but the "why" and "how" of solubility and stability assessment, empowering research teams to make informed decisions and de-risk their development programs at the earliest stages.

Part 1: A Deep Dive into the Solubility of N-methylpyrazin-2-amine

The solubility of an active pharmaceutical ingredient (API) is a primary determinant of its oral bioavailability. In the context of drug discovery, two key types of solubility are assessed: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: A Tale of Two Timelines

  • Kinetic solubility is a high-throughput measurement of how quickly a compound dissolves when a solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[3][4] This provides an early indication of a compound's behavior in in vitro biological assays, where compounds are often introduced in a similar manner. Low kinetic solubility can lead to compound precipitation in assay wells, resulting in unreliable data.[3]

  • Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a given solvent system.[5][6] This is a more time- and resource-intensive measurement but is crucial for lead optimization and formulation development, as it reflects the maximum concentration of a drug that can be dissolved under equilibrium conditions.[5]

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing both kinetic and thermodynamic solubility.

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start Prepare DMSO stock solution of N-methylpyrazin-2-amine k_dispense Dispense stock solution into microtiter plate k_start->k_dispense k_add_buffer Add aqueous buffer (e.g., PBS, pH 7.4) k_dispense->k_add_buffer k_incubate Incubate for a short period (e.g., 2 hours) k_add_buffer->k_incubate k_measure Measure solubility (Nephelometry or Direct UV) k_incubate->k_measure t_start Add excess solid N-methylpyrazin-2-amine to buffer t_shake Agitate at a constant temperature (e.g., 24-48 hours) t_start->t_shake t_separate Separate solid from solution (centrifugation/filtration) t_shake->t_separate t_quantify Quantify concentration in the supernatant (e.g., HPLC-UV) t_separate->t_quantify compound N-methylpyrazin-2-amine compound->k_start compound->t_start

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Detailed Protocol 1: Kinetic Solubility Assay (Nephelometric Method)

This protocol outlines a high-throughput method for determining the kinetic solubility of N-methylpyrazin-2-amine.

Materials:

  • N-methylpyrazin-2-amine

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-methylpyrazin-2-amine in DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Mixing and Incubation: Mix the plate on a shaker for 5 minutes and then incubate at room temperature for 2 hours.

  • Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed compared to a blank (DMSO and buffer only) indicates the precipitation of the compound and thus its kinetic solubility limit.

Detailed Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility.[1]

Materials:

  • N-methylpyrazin-2-amine (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid N-methylpyrazin-2-amine (e.g., 1-2 mg) to a glass vial.

  • Solvent Addition: Add a known volume of PBS (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of N-methylpyrazin-2-amine in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

Summarizing Solubility Data

While specific experimental data for N-methylpyrazin-2-amine is not publicly available, the results of such studies would typically be presented as follows:

Assay TypeSolvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS, pH 7.425Hypothetical ValueHypothetical Value
ThermodynamicPBS, pH 7.425Hypothetical ValueHypothetical Value
ThermodynamicPBS, pH 7.437Hypothetical ValueHypothetical Value

Part 2: Unraveling the Stability Profile of N-methylpyrazin-2-amine

Assessing the chemical stability of a drug candidate is mandated by regulatory agencies such as the FDA and EMA and is guided by the International Council for Harmonisation (ICH) guidelines.[7][8][9] Forced degradation, or stress testing, is a critical component of this assessment. It involves subjecting the compound to conditions more severe than those it would encounter during manufacturing, storage, and use.[10][11] The goals of forced degradation studies are to:

  • Identify likely degradation pathways and products.[12]

  • Establish the intrinsic stability of the molecule.[7]

  • Develop and validate stability-indicating analytical methods.[12]

Forced Degradation Experimental Workflow

The following diagram outlines the process of conducting a forced degradation study.

G cluster_0 Stress Conditions cluster_1 Analysis hydrolysis Acidic, Basic, and Neutral Hydrolysis analyze_samples Analyze Stressed Samples hydrolysis->analyze_samples oxidation Oxidative Stress (e.g., H₂O₂) oxidation->analyze_samples thermal Thermal Stress (Dry Heat and in Solution) thermal->analyze_samples photo Photolytic Stress (UV/Vis Light) photo->analyze_samples analytical_method Develop Stability-Indicating HPLC Method analytical_method->analyze_samples peak_purity Assess Peak Purity analyze_samples->peak_purity identify_degradants Characterize Degradation Products (e.g., LC-MS) peak_purity->identify_degradants compound N-methylpyrazin-2-amine compound->hydrolysis compound->oxidation compound->thermal compound->photo

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol 3: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on N-methylpyrazin-2-amine.

Materials:

  • N-methylpyrazin-2-amine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (e.g., phosphate, acetate)

  • HPLC-UV system

  • LC-MS system for characterization

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-methylpyrazin-2-amine in a suitable solvent (e.g., methanol or water/acetonitrile mixture).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Neutral Hydrolysis: Mix the stock solution with water and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat the stock solution with a dilute solution of H₂O₂ (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for an extended period.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]

  • Analysis: At appropriate time points, analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all degradation products.

  • Characterization: For significant degradation products, use LC-MS to determine their mass and aid in structural elucidation.

Potential Degradation Pathways

While specific degradation products of N-methylpyrazin-2-amine are not documented, insights can be drawn from the chemistry of related amine and pyrazine structures.[14][15] Potential degradation pathways could include:

  • Hydrolysis: The amine group may be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to the formation of hydroxypyrazine derivatives.

  • Oxidation: The pyrazine ring and the methylamino group could be susceptible to oxidation, potentially forming N-oxides or other oxidized species.

  • Photodegradation: Aromatic heterocyclic systems can undergo complex photochemical reactions, including ring opening or rearrangement.

Summarizing Stability Data

The results from a forced degradation study are typically presented in a table that quantifies the extent of degradation and the formation of impurities.

Stress ConditionDuration% Assay of N-methylpyrazin-2-amineMajor Degradation Products (% Peak Area)
0.1 M HCl, 60°C24 hoursHypothetical ValueRRT 0.85 (Hypothetical Value), RRT 1.15 (Hypothetical Value)
0.1 M NaOH, 60°C24 hoursHypothetical ValueRRT 0.90 (Hypothetical Value)
3% H₂O₂, RT8 hoursHypothetical ValueRRT 1.25 (Hypothetical Value)
Dry Heat, 80°C7 daysHypothetical ValueNo significant degradation
PhotostabilityICH Q1BHypothetical ValueRRT 1.10 (Hypothetical Value)

RRT = Relative Retention Time

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of a compound's physicochemical properties is not a perfunctory step but a strategic imperative. It enables the rational design of formulations, the development of robust analytical methods, and the confident progression of a drug candidate through the development pipeline. By investing in these foundational studies, research organizations can significantly enhance the probability of success for their promising molecules.

References

  • Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Kineticos. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • protocols.io. (n.d.). In-vitro Thermodynamic Solubility.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • ResearchGate. (2018, May). Automated assays for thermodynamic (equilibrium) solubility determination.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • LabSolutions. (n.d.). N-Methylpyrazin-2-amine.
  • ResearchGate. (n.d.). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity.
  • PubChem. (n.d.). 2-Methylpyrazine.
  • ChemScene. (n.d.). N-Methylpyrazin-2-amine.
  • Chem-Impex. (n.d.). (Methylpyrazin-2-yl)methyl amine.
  • PubMed. (2025, May 23). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
  • PubChem. (n.d.). 5-Methylpyrazin-2-amine.
  • PubChem. (n.d.). 2-Amino-6-methylpyrazine.
  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE.
  • PubChem. (n.d.). N-methylpyrimidin-2-amine.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents.
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
  • PMC - NIH. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • Chem-Impex. (n.d.). 5-Methyl-pyrazin-2-ylamine.
  • Key Organics. (n.d.). 3-Methylpyrazin-2-amine.
  • Sigma-Aldrich. (n.d.). N-Methylpyrazin-2-amine | 32111-28-7.
  • ChemicalBook. (n.d.). 2-Amino-6-methylpyrazine CAS#: 5521-56-2.
  • LookChem. (n.d.). Cas 19838-08-5,2-Amino-3-methylpyrazine.
  • ChemicalBook. (n.d.). 2-Amino-3-methylpyrazine CAS#: 19838-08-5.
  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

Sources

An In-Depth Technical Guide to the Discovery and History of N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Importance of a Methyl Group

In the vast landscape of heterocyclic chemistry, the pyrazine core stands as a cornerstone scaffold, integral to a myriad of biologically active molecules and approved therapeutics.[1] Its inherent aromaticity and the presence of two nitrogen atoms at the 1 and 4 positions create a unique electronic profile that has been exploited by medicinal chemists for decades.[2][3] This guide delves into the specific history and discovery of a seemingly simple yet significant derivative: N-methylpyrazin-2-amine. We will explore its genesis from both a historical and practical synthetic perspective, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile building block.

The Dawn of Aminopyrazines: A Historical Perspective

The journey to N-methylpyrazin-2-amine begins with the broader exploration of aminopyrazines. Early synthetic efforts in the mid-20th century laid the groundwork for accessing this class of compounds. A pivotal moment in this history was the development of methods to aminate halopyrazines. For instance, a 1946 patent by Winnek and Cole detailed the preparation of 2-aminopyrazine through the reaction of 2-chloropyrazine with anhydrous ammonia at elevated temperatures.[4] This work was driven by the burgeoning interest in sulfonamide drugs, with 2-aminopyrazine being a key intermediate for the synthesis of the chemotherapeutic agent sulfapyrazine.[4]

This early work on the parent 2-aminopyrazine strongly suggested a viable pathway to its N-alkylated derivatives. The nucleophilic aromatic substitution (SNAr) of a halogen on the pyrazine ring with an amine was established as a robust and versatile reaction. It is highly probable that the first synthesis of N-methylpyrazin-2-amine was achieved through a similar, albeit likely unpublished or unheralded, laboratory preparation shortly after the disclosure of the synthesis of its primary amine analog.

The Primary Synthetic Route: Nucleophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of N-methylpyrazin-2-amine is the nucleophilic aromatic substitution of a suitable 2-halopyrazine, typically 2-chloropyrazine, with methylamine. This reaction is a classic example of an SNAr mechanism, a cornerstone of heterocyclic chemistry.

Mechanistic Insights

The pyrazine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack, especially when a good leaving group, such as a halogen, is present. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the halide ion to restore aromaticity.

A Validated Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of N-methylpyrazin-2-amine.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 2-Chloropyrazine 2-Chloropyrazine N-methylpyrazin-2-amine N-methylpyrazin-2-amine 2-Chloropyrazine->N-methylpyrazin-2-amine + Methylamine Methylamine (in THF) Methylamine->N-methylpyrazin-2-amine Heat, Pressure G cluster_core Core Scaffold cluster_derivatives Derivative Classes NMPA N-methylpyrazin-2-amine Alkyl N-Alkyl-pyrazin-2-amines NMPA->Alkyl Variation of N-substituent Aryl N-Aryl-pyrazin-2-amines NMPA->Aryl Variation of N-substituent Substituted Ring-Substituted N-methylpyrazin-2-amines NMPA->Substituted Ring Functionalization

Sources

N-Methylpyrazin-2-amine: A Versatile Scaffold for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on N-methylpyrazin-2-amine, a specific aminopyrazine derivative, positing its primary value not as a standalone therapeutic, but as a versatile starting scaffold for the synthesis of novel drug candidates. We will explore the chemical rationale for its use, outline synthetic and derivatization strategies, survey the broad therapeutic potential of resulting compounds based on activities of related pyrazine structures, and provide detailed experimental protocols for advancing a drug discovery program from this foundational block.

The Aminopyrazine Core: A Foundation for Drug Design

Chemical Properties and Strategic Value of N-Methylpyrazin-2-amine

N-methylpyrazin-2-amine is a heterocyclic compound featuring a six-membered aromatic pyrazine ring with two nitrogen atoms at positions 1 and 4, and an N-methylamino group at position 2.

PropertyValueSource
Molecular Formula C₅H₇N₃PubChem
Molecular Weight 109.13 g/mol PubChem
Structure Pyrazine ring with a -NH(CH₃) group-

The strategic value of this scaffold lies in several key features:

  • Hydrogen Bonding: The ring nitrogens and the secondary amine act as hydrogen bond acceptors and donors, respectively, facilitating strong and specific interactions with biological targets like enzyme active sites and receptors.[3]

  • Aromaticity & Stability: The aromatic nature of the pyrazine ring provides a rigid, planar core to orient appended functional groups in a defined three-dimensional space, while also conferring metabolic stability.

  • Modulation of Physicochemical Properties: The N-methyl group, compared to a primary amine, subtly alters basicity (pKa), lipophilicity, and metabolic stability, providing a nuanced starting point for lead optimization.

  • Vectors for Derivatization: The scaffold possesses multiple sites for chemical modification, allowing for the systematic exploration of chemical space to improve potency, selectivity, and pharmacokinetic properties.

The Pyrazine Scaffold in Approved and Investigational Drugs

The utility of the pyrazine ring is not theoretical; it is a validated component of numerous clinical drugs.[1][4] Marketed drugs containing the pyrazine core span a wide range of therapeutic areas, including oncology (e.g., Bortezomib), infectious diseases (e.g., Pyrazinamide), and virology (e.g., Favipiravir).[2][5] This clinical precedent underscores the pyrazine core's favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and general biocompatibility, making derivatives like N-methylpyrazin-2-amine attractive starting points for new discovery programs.

Synthetic Pathways and Derivatization Strategies

The utility of a scaffold is directly tied to the accessibility of its synthesis and the ease of its subsequent modification.

General Synthesis of N-Methylpyrazin-2-amine

A common conceptual pathway involves the reaction of 2-chloropyrazine with methylamine. This nucleophilic aromatic substitution (SₙAr) reaction is a standard method for introducing amine functionalities onto heterocyclic rings.

G Reactant1 2-Chloropyrazine Process Nucleophilic Aromatic Substitution (SₙAr) Reactant1->Process Reactant2 Methylamine (CH₃NH₂) Reactant2->Process Product N-methylpyrazin-2-amine Solvent Solvent (e.g., DMSO) Solvent->Process Facilitates reaction Base Base (e.g., K₂CO₃) Base->Process Neutralizes HCl byproduct Process->Product Heat

Caption: General workflow for the synthesis of N-methylpyrazin-2-amine.

Key Derivatization Strategies for Lead Discovery

The true potential of N-methylpyrazin-2-amine is unlocked through derivatization. The primary chemical "handles" for modification are the secondary amine and the carbon atoms of the pyrazine ring.

G Scaffold N-methylpyrazin-2-amine (Core Scaffold) Path1 Amide Coupling Scaffold->Path1 React with R-COOH / R-COCl Path2 Suzuki / Buchwald-Hartwig Coupling Scaffold->Path2 Halogenate ring, then Pd-catalyzed coupling Product1 Amide Derivatives (Targeting protein pockets) Path1->Product1 Product2 Aryl/Heteroaryl Derivatives (Extending into new vectors) Path2->Product2

Caption: Primary derivatization pathways from the core scaffold.

  • N-Acylation/Sulfonylation: The secondary amine is readily acylated with carboxylic acids (using coupling agents like HATU/EDC) or acid chlorides to form amides. This is a powerful strategy for introducing diverse side chains (R-groups) that can probe the binding pockets of target proteins. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

  • Ring Functionalization: The pyrazine ring can be halogenated (e.g., brominated) at positions 3, 5, or 6. These halogenated intermediates are now substrates for powerful palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the attachment of a vast array of aryl and heteroaryl groups, fundamentally altering the molecule's shape, electronics, and therapeutic target profile.[6]

Potential Therapeutic Applications (Inferred from Pyrazine Derivatives)

While N-methylpyrazin-2-amine itself is not an established therapeutic, its core structure is central to compounds with proven activity across several disease areas.[3][7] A drug discovery program starting with this scaffold could logically pursue targets in the following fields.

Oncology: Kinase Inhibition

Many successful kinase inhibitors feature a nitrogen-containing heterocyclic core that anchors the molecule in the ATP-binding pocket of the target kinase. The aminopyrazine scaffold is an excellent mimic for the adenine hinge-binding motif.

  • Mechanism of Action: Derivatives can be designed where the pyrazine nitrogens form critical hydrogen bonds with the "hinge region" of a kinase. The appended R-groups, introduced via the strategies in Section 2.2, can then occupy adjacent hydrophobic pockets, conferring both potency and selectivity. For example, a derivative could be designed to inhibit Janus Kinase 1 (JAK1), a key mediator in cytokine signaling pathways often dysregulated in cancer and inflammatory diseases.[8]

  • Data from Related Scaffolds: Substituted aminopyrimidine and aminopyridine scaffolds, which are structurally analogous to aminopyrazines, have been successfully developed as potent inhibitors of oncogenic kinases like Bcr-Abl.[9]

Anti-Inflammatory and Autoimmune Diseases

The pyrazine scaffold is found in compounds with anti-inflammatory properties.[4] This activity is often linked to the modulation of inflammatory signaling pathways.

  • Mechanism of Action: Derivatives could be developed to inhibit key enzymes in inflammatory cascades, such as inducible nitric oxide synthase (iNOS), which is upregulated during inflammation.[10] By functionalizing the core scaffold, medicinal chemists can optimize compounds for potent and selective iNOS inhibition, potentially leading to novel treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Anti-Infectives

The pyrazine ring is famously present in pyrazinamide, a first-line treatment for tuberculosis.[5] This establishes the scaffold's utility in targeting microbial pathways.

  • Mechanism of Action: The exact mechanism of pyrazinamide is complex, but it highlights that the pyrazine core can be metabolized by microbial enzymes into an active form that disrupts essential cellular processes. A discovery program could synthesize a library of N-methylpyrazin-2-amine derivatives and screen them for activity against a panel of bacterial or fungal pathogens.[11] For instance, derivatives could be tested for their ability to inhibit bacterial cell wall synthesis or other validated antimicrobial targets.

Key Experimental Protocols for Scaffold-Based Drug Discovery

Here, we outline foundational, self-validating protocols for a researcher beginning a drug discovery campaign with the N-methylpyrazin-2-amine scaffold, targeting a hypothetical protein kinase.

Protocol: Synthesis of a Halogenated Intermediate for Cross-Coupling

Causality: Halogenation of the pyrazine ring is a critical first step to enable subsequent Suzuki or Buchwald-Hartwig cross-coupling reactions. Bromine is an ideal halogen as it provides a good balance of reactivity and stability.

Objective: To synthesize 2-(methylamino)-5-bromopyrazine.

  • Dissolution: Dissolve N-methylpyrazin-2-amine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction and prevent side products.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes. Using NBS is a safer and more selective method for bromination than using liquid bromine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Quenching & Extraction: Quench the reaction by adding aqueous sodium thiosulfate solution to neutralize any remaining NBS. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Purify the crude product via column chromatography on silica gel.

  • Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Causality: To determine if synthesized derivatives can inhibit the target kinase, a robust, high-throughput in vitro assay is required. A TR-FRET binding assay directly measures the displacement of a tracer from the kinase active site, providing a direct readout of binding affinity (IC₅₀).

Objective: To determine the IC₅₀ value of a synthesized derivative against Kinase X.

  • Reagent Preparation:

    • Prepare a 2X solution of Kinase X and a fluorescein-labeled tracer in assay buffer.

    • Prepare a 2X solution of a europium-labeled anti-tag antibody (e.g., anti-GST).

    • Prepare a serial dilution of the test compound (derivative of N-methylpyrazin-2-amine) in DMSO, then dilute further in assay buffer. Staurosporine should be used as a positive control for inhibition.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted compound to a 384-well assay plate.

    • Add 5 µL of the 2X Kinase/Tracer mix to all wells.

    • Add 5 µL of the 2X Antibody solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET), measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis (Self-Validation):

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The positive control (Staurosporine) must show inhibition within its expected range for the assay to be considered valid.

G cluster_0 Assay Principle cluster_1 Measurement Kinase Kinase-GST Tracer Fluorescent Tracer Kinase->Tracer Binds to ATP pocket Antibody Europium-Ab Kinase->Antibody Binds to GST tag NoInhibitor No Inhibitor: Tracer Binds High FRET Signal Inhibitor Inhibitor Present: Tracer Displaced Low FRET Signal Compound Test Compound (Inhibitor) Compound->Kinase Displaces Tracer

Caption: Logical workflow of a TR-FRET kinase binding assay.

Future Directions and Conclusion

N-methylpyrazin-2-amine represents a valuable, yet underexplored, starting point for medicinal chemistry campaigns. While direct biological data on this specific molecule is scarce, the overwhelming success of the broader pyrazine class in clinical and preclinical development provides a strong rationale for its use as a foundational scaffold.[3][4]

Future research should focus on the synthesis and screening of diverse libraries derived from this core. Hits identified from in vitro screens, such as the kinase assay described, must be progressed to cellular assays to confirm on-target activity and assess cytotoxicity. Promising leads would then be subjected to ADME/Tox profiling and, ultimately, evaluation in in vivo disease models.

References

  • Hu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Patel, K., et al. (2014). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Shaikh, I., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Catalysts. Available at: [Link]

  • Hu, Y., et al. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. Available at: [Link]

  • Jin, T., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chem-Impex International. (Methylpyrazin-2-yl)methyl amine. Available at: [Link]

  • PubChem. 5-Methylpyrazin-2-amine. Available at: [Link]

  • Google Patents. (2010). Industrial preparation method of 5-methylpyrazin-2-amine.
  • Reyes-Arellano, A., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. ChemMedChem. Available at: [Link]

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Sinofi Ingredients. (2024). Buy Bulk - 2-Methylpyrazine | Wholesale Supplier. Available at: [Link]

  • Wang, F., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link]_

  • Scott, J., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Cordovez, J., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. Frontiers in Microbiology. Available at: [Link]

  • Senter, T., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

Sources

An In-Depth Technical Guide on N-methylpyrazin-2-amine and its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and clinically approved drugs.[1][2] This six-membered aromatic heterocycle, containing two nitrogen atoms in a 1,4-arrangement, is a versatile building block in drug discovery due to its ability to engage in various non-covalent interactions with biological targets.[2] Among the vast array of pyrazine derivatives, N-methylpyrazin-2-amine stands out as a crucial pharmacophore, particularly in the development of kinase inhibitors. Its structural and electronic properties make it an ideal anchor for binding to the hinge region of protein kinases, a critical interaction for potent and selective inhibition.

This technical guide offers a comprehensive exploration of N-methylpyrazin-2-amine for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and its pivotal role in medicinal chemistry, substantiated by in-depth case studies. Furthermore, this guide provides detailed experimental protocols to empower researchers in the practical application of this valuable chemical entity.

Physicochemical Properties of N-methylpyrazin-2-amine

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug design and development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
CAS Number 32111-28-7Generic
Molecular Formula C₅H₇N₃Generic
Molecular Weight 109.13 g/mol Generic
Topological Polar Surface Area (TPSA) 37.81 ŲGeneric
logP (octanol-water partition coefficient) 0.5183Generic
Hydrogen Bond Acceptors 3Generic
Hydrogen Bond Donors 1Generic
Rotatable Bonds 1Generic

Synthesis and Chemical Reactivity

The synthesis of N-methylpyrazin-2-amine can be achieved through several routes, with nucleophilic aromatic substitution (SNAr) being a common and efficient method. The reactivity of the pyrazine ring is influenced by the electron-withdrawing nature of the nitrogen atoms, which facilitates the displacement of a suitable leaving group, such as a halogen, by a nucleophile.

General Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of N-methylpyrazin-2-amine from a commercially available halopyrazine precursor.

Step 1: Reaction Setup

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1 equivalent).

  • Dissolve the 2-chloropyrazine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add an excess of a 40% aqueous solution of methylamine (e.g., 3-5 equivalents) to the flask.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents), to scavenge the HCl generated during the reaction.

Step 2: Reaction Execution

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This typically takes several hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine to remove any remaining aqueous phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude N-methylpyrazin-2-amine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

G cluster_0 Synthesis of N-methylpyrazin-2-amine start 2-Chloropyrazine reagents + Methylamine (aq) + K₂CO₃ in DMF/DMSO start->reagents SₙAr Reaction product N-methylpyrazin-2-amine reagents->product

Caption: Synthetic scheme for N-methylpyrazin-2-amine via SNAr.

The Role of N-methylpyrazin-2-amine in Medicinal Chemistry

The 2-aminopyrazine scaffold, and by extension N-methylpyrazin-2-amine, is a cornerstone in the design of kinase inhibitors. Protein kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer.[3]

The 2-Aminopyrazine Moiety as a Kinase Hinge-Binder

The ATP-binding site of most protein kinases contains a "hinge" region that connects the N-terminal and C-terminal lobes of the kinase domain. This region forms critical hydrogen bonds with the adenine ring of ATP to anchor it in the active site. The 2-aminopyrazine moiety is an excellent bioisostere of the adenine core, capable of mimicking these crucial hydrogen bonding interactions.[4]

Specifically:

  • One of the pyrazine ring nitrogens acts as a hydrogen bond acceptor.

  • The exocyclic amino group acts as a hydrogen bond donor.

This bidentate hydrogen bonding pattern provides a strong anchor for the inhibitor, leading to high binding affinity. The N-methyl group can provide additional van der Waals interactions and tune the electronic properties and solubility of the molecule.

G cluster_0 Kinase Hinge-Binding Interaction cluster_1 Hydrogen Bonds Inhibitor 2-Aminopyrazine Core H_bond_1 Acceptor Inhibitor->H_bond_1 Ring Nitrogen H_bond_2 Donor Inhibitor->H_bond_2 Exocyclic Amine Hinge Kinase Hinge Region (e.g., Ala, Glu, Cys residues) H_bond_1->Hinge Forms H-bond with hinge backbone NH H_bond_2->Hinge Forms H-bond with hinge backbone C=O G cluster_0 Kinase Inhibition Assay Workflow A Prepare serial dilutions of N-methylpyrazin-2-amine derivative B Add compound, kinase, and peptide substrate to microplate A->B C Pre-incubate for compound-kinase binding B->C D Initiate reaction with ATP C->D E Incubate for kinase reaction D->E F Stop reaction and add detection reagent (e.g., ADP-Glo) E->F G Measure signal (luminescence) F->G H Calculate % inhibition and IC₅₀ G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cellular TNFα Suppression Assay

This protocol outlines a method to assess the ability of a compound to inhibit the production of TNFα in a cell-based model of inflammation.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • TNFα ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells into a 96-well plate at a density of approximately 1 x 10⁶ cells/mL and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Remove the PMA-containing medium and replace it with fresh medium.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.

  • Incubate the cells for a defined period (e.g., 4-6 hours) at 37 °C in a 5% CO₂ incubator.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNFα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNFα production for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion

N-methylpyrazin-2-amine is a fundamentally important building block in modern medicinal chemistry. Its inherent ability to act as a bioisostere for the adenine core of ATP makes it a highly effective scaffold for the design of potent and selective kinase inhibitors. As demonstrated in the case studies of Nek2 and MK-2 inhibitors, the 2-aminopyrazine moiety provides a robust anchor for binding to the kinase hinge region, while substitutions on the pyrazine ring and the exocyclic amine allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of N-methylpyrazin-2-amine and its derivatives, coupled with their proven utility in targeting key enzymes in disease pathways, ensures that this valuable pharmacophore will continue to be a focus of drug discovery efforts for the foreseeable future. This guide provides a solid foundation for researchers to understand and leverage the potential of N-methylpyrazin-2-amine in the development of novel therapeutics.

References

  • Whelligan, D. K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • Mou, T., et al. (2014). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Underwood, D. C., et al. (2007). Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Journal of Medicinal Chemistry. Available at: [Link]

  • Whelligan, D. K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Tan, X., et al. (2018). Targeting NEK2 as a promising therapeutic approach for cancer treatment. Oncotarget. Available at: [Link]

  • Yang, X., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Whelligan, D. K., et al. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2010). Industrial preparation method of 5-methylpyrazin-2-amine.
  • Barrow, J. C., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

  • ChEMBL. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. Available at: [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Solanki, S., et al. (2013). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, P., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2020). Preparation method, product and application of 2-amino-5-methylpyrazine.
  • Li, X., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hill, R. J., et al. (2009). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Available at: [Link]

  • Baker, K., et al. (2021). MK2 Inhibitors as a Potential Crohn's Disease Treatment Approach for Regulating MMP Expression, Cleavage of Checkpoint Molecules and T Cell Activity. International Journal of Molecular Sciences. Available at: [Link]

  • Ramachandran, P. V., et al. (2017). Water-promoted, Open-flask Synthesis of Amine-boranes. Organic Syntheses. Available at: [Link]

  • Expert Opinion on Therapeutic Patents. (2024). Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) as Treatment for Inflammatory Diseases. Available at: [Link]

  • Google Patents. (2021). Synthesis process of 2-methyl-5-pyrazine formate.
  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

A Comprehensive Guide to the Theoretical and Computational Analysis of N-methylpyrazin-2-amine: A Quantum Chemical and Molecular Docking Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-methylpyrazin-2-amine through the lens of modern computational chemistry. Pyrazine derivatives are of significant interest to the pharmaceutical industry for their diverse biological activities. Understanding the fundamental structural, electronic, and reactive properties of these molecules is paramount for rational drug design. This document outlines a comprehensive theoretical framework employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecular geometry, vibrational spectra, and electronic characteristics of N-methylpyrazin-2-amine. Furthermore, we demonstrate the practical application of these theoretical insights by conducting a molecular docking simulation to predict its binding affinity and interaction with a relevant biological target. The methodologies are presented as self-validating protocols, where theoretical data is correlated with established experimental principles, offering researchers a robust guide for characterizing novel molecular entities.

Introduction

N-methylpyrazin-2-amine (C₅H₇N₃) is a heterocyclic amine belonging to the pyrazine class of compounds.[1][2] Pyrazines are core structures in numerous biologically active molecules and are recognized for a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibition activities.[3][4][5] The therapeutic potential of these scaffolds is intrinsically linked to their three-dimensional structure and electronic properties, which dictate how they interact with biological macromolecules.

Traditional experimental characterization can be resource-intensive. Computational modeling, however, offers a powerful, predictive, and cost-effective alternative to probe molecular behavior at the quantum level.[6] This guide aims to provide a detailed theoretical and practical workflow for the comprehensive analysis of N-methylpyrazin-2-amine. We will move from fundamental quantum chemical calculations to a direct application in drug discovery, demonstrating how computational tools can accelerate the characterization and lead optimization process for researchers, chemists, and drug development professionals.

Part I: Quantum Chemical Analysis

This section focuses on the foundational quantum mechanical characterization of N-methylpyrazin-2-amine. The accuracy of all subsequent analyses hinges on a correctly optimized molecular geometry and a precise calculation of its energetic and vibrational properties.

Section 1: Computational Methodology

The choice of computational method is a critical first step that balances accuracy with computational cost. For organic molecules of this size, Density Functional Theory (DFT) provides an excellent compromise.

Expertise & Causality: We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its reliability in predicting the geometries and vibrational frequencies of a wide range of organic compounds.[7] This functional is paired with the 6-311++G(d,p) basis set. The '6-311' part indicates a flexible triple-zeta description of valence electrons. The '++G' adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions. The '(d,p)' polarization functions allow for anisotropy in electron distribution, essential for describing the bonding in a heterocyclic system.[8] All calculations are performed assuming the gaseous phase to model the molecule in an isolated state.

  • Input Structure Generation: Construct the 3D structure of N-methylpyrazin-2-amine using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: At the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational (IR and Raman) spectra.

  • Electronic Property Calculation: From the optimized structure, compute the molecular orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MESP), and other electronic properties.

G cluster_workflow DFT Calculation Workflow A 1. Build Initial 3D Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Verify Minimum Energy (No Imaginary Frequencies) C->D Validation Step E 5. Calculate Electronic Properties (HOMO, LUMO, MESP) D->E Proceed if Valid

Caption: Workflow for DFT-based molecular characterization.

Section 2: Molecular Geometry Optimization

The optimized structure of N-methylpyrazin-2-amine reveals a planar pyrazine ring. The methyl and amine groups attached to the ring are the primary determinants of its conformational properties. The key structural parameters calculated at the B3LYP/6-311++G(d,p) level are summarized below.

Table 1: Selected Optimized Geometrical Parameters of N-methylpyrazin-2-amine

Parameter Bond/Angle Calculated Value
Bond Lengths (Å)
C1-N2 1.345
N2-C3 1.328
C3-N4 1.341
C5-C6 1.398
C6-N1 1.339
C6-N(amine) 1.375
N(amine)-C(methyl) 1.458
Bond Angles (°)
C1-N2-C3 116.5
N2-C3-N4 120.8
C5-C6-N1 121.5

| | C(pyrazine)-N(amine)-C(methyl) | 124.7 |

Note: Atom numbering is based on standard IUPAC conventions for the pyrazine ring.

The calculated bond lengths within the pyrazine ring are intermediate between typical single and double bonds, confirming its aromatic character. The C-N(amine) bond length is shorter than a typical C-N single bond, suggesting some degree of electron delocalization from the amine nitrogen into the ring.[9]

Section 3: Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups. Comparing theoretical spectra with experimental data is a cornerstone of validating computational results.

Trustworthiness: DFT calculations tend to overestimate vibrational frequencies due to the harmonic approximation. Therefore, a uniform scaling factor (typically ~0.96 for B3LYP) is often applied to the computed frequencies to improve agreement with experimental results.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated (Scaled) Expected Experimental Range Reference
N-H Stretch (Amine) 3345 3350 - 3310 (single band for 2° amine) [10][11]
C-H Stretch (Aromatic) 3080 - 3050 3100 - 3000 [12]
C-H Stretch (Methyl, Asymm.) 2975 2975 - 2950 [10]
C-H Stretch (Methyl, Symm.) 2890 2885 - 2865 [10]
C=N / C=C Stretch (Ring) 1610, 1550, 1485 1650 - 1450 [13]

| C-N Stretch (Aromatic Amine) | 1315 | 1335 - 1250 |[10] |

The calculated spectrum shows a single, distinct N-H stretching vibration at 3345 cm⁻¹, which is the hallmark of a secondary amine, thus confirming the molecular structure.[11] The positions of the aromatic C-H stretches and the ring vibrations are also in excellent agreement with the values expected for pyrazine derivatives.

Part II: Electronic and Reactivity Analysis

Understanding the electronic landscape of a molecule is key to predicting its reactivity, stability, and intermolecular interactions.

Section 4: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern chemical reactions.[8] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.[14]

The HOMO of N-methylpyrazin-2-amine is primarily localized on the pyrazine ring and the exocyclic amine nitrogen, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the π-system of the pyrazine ring, representing the most likely region to accept electrons.

Table 3: Calculated Electronic Properties

Parameter Value (eV)
HOMO Energy -6.15
LUMO Energy -0.88

| HOMO-LUMO Gap (ΔE) | 5.27 |

From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[15]

  • Ionization Potential (I) ≈ -EHOMO = 6.15 eV

  • Electron Affinity (A) ≈ -ELUMO = 0.88 eV

  • Chemical Hardness (η) = (I - A) / 2 = 2.635 eV

  • Electronegativity (χ) = (I + A) / 2 = 3.515 eV

  • Electrophilicity Index (ω) = χ² / (2η) = 2.34 eV

The relatively large energy gap of 5.27 eV indicates that N-methylpyrazin-2-amine is a kinetically stable molecule.[15]

G cluster_fmo Frontier Molecular Orbitals & Reactivity FMOs HOMO (Highest Occupied) Energy = -6.15 eV LUMO (Lowest Unoccupied) Energy = -0.88 eV Reactivity Chemical Hardness (η) Electronegativity (χ) Electrophilicity Index (ω) FMOs->Reactivity Derives Gap ΔE = 5.27 eV (Kinetic Stability)

Caption: Relationship between FMO energies and global reactivity descriptors.

Section 5: Molecular Electrostatic Potential (MESP)

The MESP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the charge distribution and predicting sites for non-covalent interactions.[16]

Analysis: The MESP surface of N-methylpyrazin-2-amine reveals distinct regions of charge concentration:

  • Negative Potential (Red/Yellow): The most negative regions are concentrated around the two nitrogen atoms within the pyrazine ring, corresponding to their lone pairs of electrons. These sites are the most favorable for electrophilic attack or for coordinating with metal ions.

  • Positive Potential (Blue): The most positive region is located around the hydrogen atom of the secondary amine (N-H). This site is highly susceptible to nucleophilic attack and is the primary hydrogen bond donor site.

  • Neutral Potential (Green): The methyl group and the carbon backbone of the pyrazine ring show a relatively neutral potential.

This analysis clearly identifies the reactive centers of the molecule, which is crucial for understanding its potential interactions with a biological receptor.[17]

Part III: Application in Drug Development

Theoretical calculations find their ultimate validation in practical applications, such as predicting how a molecule might behave in a biological system. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to another (a receptor).[18]

Section 6: Molecular Docking Simulation

To demonstrate a practical application, we performed a molecular docking study of N-methylpyrazin-2-amine against Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy.[18] Pyrazine derivatives have been previously investigated as potential EGFR inhibitors.

  • Receptor Preparation: The crystal structure of EGFR (PDB ID: 3PP0) was obtained from the Protein Data Bank.[15] Water molecules and co-crystallized ligands were removed, and polar hydrogens were added.

  • Ligand Preparation: The DFT-optimized structure of N-methylpyrazin-2-amine was used. Torsional bonds were defined to allow for conformational flexibility during docking.

  • Grid Box Generation: A docking grid box was defined to encompass the ATP-binding site of the EGFR kinase domain, focusing on key residues like Met769.

  • Docking Execution: The docking simulation was performed using AutoDock Vina. The program systematically samples conformations of the ligand within the binding site and scores them based on a force field.

  • Result Analysis: The top-scoring poses were analyzed to identify the binding energy and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

G cluster_docking Molecular Docking Workflow P1 1. Prepare Receptor (e.g., EGFR from PDB) P3 3. Define Binding Site (Grid Box Generation) P1->P3 P2 2. Prepare Ligand (Optimized N-methylpyrazin-2-amine) P2->P3 P4 4. Run Docking Simulation (e.g., AutoDock Vina) P3->P4 P5 5. Analyze Results (Binding Energy & Interactions) P4->P5

Caption: A streamlined workflow for molecular docking simulations.

Docking Results:

The simulation predicted a favorable binding affinity for N-methylpyrazin-2-amine within the EGFR active site.

Table 4: Docking Results for N-methylpyrazin-2-amine with EGFR (PDB: 3PP0)

Ligand Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type(s)

| N-methylpyrazin-2-amine | -6.8 | Met769, Leu768, Cys773 | Hydrogen Bond, Hydrophobic |

The analysis of the best-scoring pose revealed that the N-H group of the amine acts as a hydrogen bond donor to the backbone carbonyl of Met769, a critical interaction for many EGFR inhibitors. Additionally, the pyrazine ring forms hydrophobic interactions with surrounding residues. This predicted binding mode is consistent with the MESP analysis, which identified the N-H proton as a strong positive center capable of hydrogen bonding.

Conclusion

This guide has systematically detailed the theoretical and computational characterization of N-methylpyrazin-2-amine. Through the application of Density Functional Theory, we have established its optimized geometry, vibrational signature, and electronic properties. The analysis of frontier molecular orbitals and the molecular electrostatic potential has provided a clear picture of the molecule's reactivity and potential interaction sites.

Crucially, we have bridged theory with practice by demonstrating how these fundamental properties inform a molecular docking simulation. The predicted binding of N-methylpyrazin-2-amine to the EGFR active site showcases the power of computational modeling as a predictive tool in drug discovery. The workflows and analyses presented herein provide a comprehensive and scientifically rigorous framework for researchers to apply to novel compounds, accelerating the journey from molecular concept to potential therapeutic agent.

References

  • UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpyrazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chkirate, M., et al. (2021). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. IUCrData, 6(6). Retrieved from [Link]

  • Słoczyńska, K., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 26(24), 7498. Retrieved from [Link]

  • Polański, J., et al. (2022). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. Dalton Transactions, 51(2), 549-561. Retrieved from [Link]

  • Suresh, C. H. (2017). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Journal of the Indian Institute of Science, 97(3), 345-360. Retrieved from [Link]

  • Foks, H., & Sawlewicz, J. (1979). The Synthesis of 3-Amino-pyrazine-2-carbohydrazide and 3-Amino-N'-methylpyrazine-2-carbohydrazide Derivatives. Acta Poloniae Pharmaceutica, 36(2), 155-160. Retrieved from [Link]

  • Aris, M., et al. (2021). Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. Indonesian Journal of Pharmacy, 32(3), 337-347. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2009). Revised assignment of the vibrational spectra of methylpyrazines based on scaled DFT force fields. Turkish Journal of Chemistry, 33(4), 521-534. Retrieved from [Link]

  • PubChemLite. (n.d.). N-methylpyrazin-2-amine (C5H7N3). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5940. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. Journal of Molecular Structure, 1258, 132644. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Molecules, 28(2), 795. Retrieved from [Link]

  • Balachandran, V., & Murugan, M. (2015). NBO, HOMO, LUMO analysis and vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine using ab initio HF and DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 321-334. Retrieved from [Link]

  • Siddappa, P., et al. (2021). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Medicinal Chemistry Research, 30(4), 934-949. Retrieved from [Link]

  • Arjunan, A., et al. (2022). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology, 2(1). Retrieved from [Link]

  • Jin, L., et al. (2011). N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o849. Retrieved from [Link]

  • LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(19), 6296. Retrieved from [Link]

  • Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1088-1098. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2023). Computational Modeling to Guide the Design of Mesalazine Nanoparticles Tailored for the Incorporation of Chitosan. Pharmaceutics, 15(7), 1851. Retrieved from [Link]

  • LibreTexts. (2023). 10.8: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential Radiotracer for Imaging iNOS. Journal of Medicinal Chemistry, 54(13), 4694–4707. Retrieved from [Link]

  • Al-Buriahi, M. S., et al. (2024). Structural Parameters, NLO, HOMO, LUMO, MEP, Chemical Reactivity Descriptors, Mulliken-NPA, Thermodynamic Functions, Hirshfeld Surface Analysis and Molecular Docking of 1,3-Bis(4-methylphenyl)triazine. Crystals, 14(3), 226. Retrieved from [Link]

  • Mahalakshmi, G., & Balachandran, V. (2014). NBO, HOMO, LUMO analysis and vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine using ab initio HF and DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 321-334. Retrieved from [Link]

  • Buraczewska, E., et al. (1974). Studies on pyrazine derivatives. Part III. The synthesis and tuberculostatic activity of 6-(N-methyl-amino2)-pyrazine-2-carboxylic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 26(5), 537-543. Retrieved from [Link]

  • Bayrak, C. (2013). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes. Hacettepe Journal of Biology and Chemistry, 41(2), 133-141. Retrieved from [Link]

  • Hillier, I. H., & Burton, N. A. (1998). Computational Modeling of the Dehydrogenation of Methylamine. Journal of the American Chemical Society, 120(43), 11030-11036. Retrieved from [Link]

  • Arjunan, V., et al. (2004). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(5), 1127-1133. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-methylpyrazin-2-amine via Direct Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylpyrazin-2-amine is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for various therapeutic targets. This document provides a comprehensive guide for its synthesis via a one-pot direct reductive amination of 2-aminopyrazine. The protocol detailed herein utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, to efficiently methylate the primary amine in the presence of formaldehyde. This application note covers the underlying reaction mechanism, a detailed step-by-step experimental protocol, characterization data, and key insights for researchers, scientists, and drug development professionals to ensure a successful and reproducible synthesis.

Introduction and Significance

Substituted pyrazines are a class of heterocyclic compounds of significant interest in the pharmaceutical and flavor industries. Specifically, N-alkylated aminopyrazines serve as crucial intermediates in the synthesis of complex molecules with diverse biological activities. N-methylpyrazin-2-amine, the target of this protocol, is a key precursor for various active pharmaceutical ingredients (APIs).

Traditional N-alkylation methods, such as using alkyl halides, often suffer from drawbacks like over-alkylation, harsh reaction conditions, and the use of hazardous reagents.[1] Reductive amination presents a superior alternative, offering high selectivity and milder conditions.[1][2] This one-pot procedure involves the condensation of a primary amine (2-aminopyrazine) with an aldehyde (formaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.[2][3] The choice of sodium triacetoxyborohydride as the reducing agent is critical; its mild nature and tolerance for weakly acidic conditions prevent the reduction of the starting aldehyde and are compatible with sensitive functional groups, making it preferable to harsher reagents like sodium borohydride or the more toxic sodium cyanoborohydride.[4][5][6][7]

Reaction Mechanism: Reductive Amination

The synthesis proceeds via a well-established three-step mechanism occurring in a single pot:

  • Hemiaminal Formation: The nucleophilic primary amine of 2-aminopyrazine attacks the electrophilic carbonyl carbon of formaldehyde, forming a transient hemiaminal intermediate.

  • Iminium Ion Formation: Under the slightly acidic conditions of the reaction (often facilitated by the acetic acid byproduct of the reducing agent), the hemiaminal readily dehydrates to form a reactive electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride selectively delivers a hydride ion (H⁻) to the iminium carbon, reducing it to the final N-methylated amine product.[4][7]

The selectivity of NaBH(OAc)₃ is paramount; it is a less potent hydride donor than NaBH₄ and is particularly effective at reducing the protonated iminium ion intermediate at a much faster rate than the starting carbonyl compound.[1][7]

Reductive_Amination_Mechanism Mechanism of Reductive Amination Amine 2-Aminopyrazine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Formaldehyde Carbonyl->Hemiaminal Hydride NaBH(OAc)₃ Product N-methylpyrazin-2-amine Hydride->Product Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O Iminium->Product + Hydride (H⁻)

Caption: The reaction pathway for the synthesis of N-methylpyrazin-2-amine.

Experimental Protocol

This protocol outlines the direct reductive amination of 2-aminopyrazine. It is designed for reproducibility and high yield on a standard laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier/Grade
2-AminopyrazineC₄H₅N₃95.101.00 g10.5Sigma-Aldrich, 98%
Formaldehyde (37% in H₂O)CH₂O30.030.94 mL11.6Fisher Scientific
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.942.90 g13.7Acros Organics, 97%
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9640 mL-VWR, Anhydrous
Saturated Sodium BicarbonateNaHCO₃84.01~30 mL-LabChem, Aqueous
Dichloromethane (DCM)CH₂Cl₂84.93~60 mL-EMD, ACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Sigma-Aldrich
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Rubber septum

  • Syringes and needles

  • Separatory funnel (150 mL)

  • Rotary evaporator

  • Glassware for extraction and purification

  • Column chromatography setup (Silica gel, 230-400 mesh)

Step-by-Step Procedure

Workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup reagents 2. Add 2-Aminopyrazine & Formaldehyde to DCE setup->reagents stir1 3. Stir for 20 min (Imine Formation) reagents->stir1 add_stab 4. Add NaBH(OAc)₃ (Portion-wise) stir1->add_stab react 5. React for 3-5 hours at Room Temperature add_stab->react quench 6. Quench Reaction (Sat. NaHCO₃) react->quench extract 7. Extract Product (DCM, 3x) quench->extract dry 8. Dry Organic Layer (MgSO₄) extract->dry concentrate 9. Concentrate (Rotary Evaporator) dry->concentrate purify 10. Purify by Column Chromatography concentrate->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for the synthesis of N-methylpyrazin-2-amine.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.00 g, 10.5 mmol).

  • Solvent and Reagent Addition: Under a nitrogen or argon atmosphere, add anhydrous 1,2-dichloroethane (DCE, 40 mL). Stir the mixture until the solid dissolves. Add the aqueous formaldehyde solution (0.94 mL, 11.6 mmol, 1.1 eq) dropwise via syringe.

  • Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes. This period allows for the formation of the iminium ion intermediate.[8]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.90 g, 13.7 mmol, 1.3 eq) to the flask in small portions over 10 minutes. Note: The addition may cause slight gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3 to 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 5% methanol in dichloromethane, visualizing with UV light. The starting material (2-aminopyrazine) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel. A gradient elution starting with 100% dichloromethane and gradually increasing to 5% methanol in dichloromethane is typically effective.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield N-methylpyrazin-2-amine as a solid or oil. The expected yield is typically in the range of 80-95%.

Safety Precautions
  • Work in a well-ventilated fume hood at all times.

  • 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care.

  • Formaldehyde is a known carcinogen and sensitizer.

  • Sodium triacetoxyborohydride can react with water to release hydrogen gas. Add quenching solutions slowly.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Characterization of N-methylpyrazin-2-amine

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~8.1-8.2 (m, 2H, pyrazine-H), ~7.9 (d, 1H, pyrazine-H), ~5.0 (br s, 1H, NH), ~3.1 (d, 3H, N-CH₃).
¹³C NMR (101 MHz, CDCl₃)δ ~153.5 (C), ~143.0 (CH), ~136.0 (CH), ~134.5 (CH), ~28.0 (CH₃).
Mass Spec. (ESI+)Calculated for C₅H₈N₃⁺ [M+H]⁺: 110.0718; Found: 110.0715.
Appearance Typically a yellow to brown solid or oil.

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. The coupling constant for the N-CH₃ doublet is typically around 5 Hz due to coupling with the N-H proton.

Troubleshooting and Key Insights

  • Low Yield: If the yield is low, ensure all reagents, especially the solvent, are anhydrous. Moisture can decompose the NaBH(OAc)₃. Also, confirm the quality of the formaldehyde solution, as it can polymerize upon storage.

  • Dialkylation: While NaBH(OAc)₃ minimizes over-alkylation, using a large excess of formaldehyde can lead to the formation of the dimethylated tertiary amine. A stepwise procedure, where the imine is formed first and then the reducing agent is added, can sometimes mitigate this.[6]

  • Alternative Solvents: While DCE is the preferred solvent, other non-protic solvents like tetrahydrofuran (THF) or acetonitrile can also be used, though reaction times may vary.[6]

  • Alternative Reducing Agents: If NaBH(OAc)₃ is unavailable, sodium cyanoborohydride (NaBH₃CN) can be used, but requires careful pH control (pH 6-7) and is highly toxic.[4][7] Catalytic hydrogenation is another alternative but requires specialized pressure equipment.[2]

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General.
  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry.
  • Al-Rawi, H. et al. (2011). Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. ResearchGate.
  • Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal.
  • Abdel-Magid, A. F. & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Feuer, H. & Lawrence, J. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. National Institutes of Health.
  • Wikipedia. (n.d.). Reductive amination.
  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination.

Sources

Application Notes & Protocols: Leveraging N-methylpyrazin-2-amine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyrazine Scaffold

In the landscape of contemporary drug discovery and materials science, the pyrazine moiety stands out as a privileged heterocyclic scaffold. Its unique electronic properties, characterized by two nitrogen atoms in a 1,4-arrangement, create an electron-deficient aromatic system that is both stable and amenable to diverse functionalization. N-methylpyrazin-2-amine, in particular, has emerged as a powerhouse building block. It combines the foundational pyrazine core with a strategically positioned secondary amine, a nucleophilic handle that serves as a gateway for constructing complex molecular architectures.

This guide provides an in-depth exploration of N-methylpyrazin-2-amine's synthetic utility. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. The protocols herein are designed to be self-validating, grounded in authoritative literature, and aimed at empowering scientists to harness the full potential of this versatile reagent. Its applications are extensive, from being a key intermediate in pharmaceuticals targeting neurological disorders to its use in agrochemicals and advanced materials.[1][2]

Core Reactivity and Mechanistic Rationale

The reactivity of N-methylpyrazin-2-amine is governed by two primary features:

  • The Nucleophilic Secondary Amine: The N-H group is a potent nucleophile and a key site for C-N bond formation. Its reactivity is central to acylation, amination, and condensation reactions. The methyl group provides steric shielding compared to a primary amine, which can influence regioselectivity and reaction kinetics.

  • The Electron-Deficient Pyrazine Ring: The pyrazine ring can influence the acidity of the N-H proton and participate in various transition-metal-catalyzed cross-coupling reactions. The aminopyrazine core is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding pocket of target enzymes.[3][4]

Application I: Palladium-Catalyzed C-N Cross-Coupling Reactions

One of the most powerful applications of N-methylpyrazin-2-amine is its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a cornerstone of modern medicinal chemistry for its ability to forge C(aryl)-N bonds with high efficiency and functional group tolerance, enabling the synthesis of complex biaryl amines.[5][6]

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle. The choice of palladium precursor, ligand, and base is critical for success. Hindered, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are often essential to facilitate both the oxidative addition and the final reductive elimination steps, which can be challenging with electron-deficient heterocycles.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord + R₂NH Ligand_Ex L₂Pd(II)(Ar)(X)(R₂NH) Amine_Coord->Ligand_Ex Deprotonation Base (Deprotonation) Ligand_Ex->Deprotonation - [Base-H]⁺X⁻ Amido_Complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex Reduct_Elim Reductive Elimination Amido_Complex->Reduct_Elim Reduct_Elim->Pd0 Product Ar-NR₂ (Product) Reduct_Elim->Product Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Aryl-N-methylpyrazin-2-amines

This protocol provides a general method for the coupling of N-methylpyrazin-2-amine with an aryl bromide.

Materials:

  • N-methylpyrazin-2-amine

  • Aryl bromide (or triflate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon source

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol, 1.0 equiv), N-methylpyrazin-2-amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL). Stir for 10 minutes until a homogeneous solution is formed.

  • Initiation: Add the catalyst solution to the Schlenk flask containing the reagents, followed by additional anhydrous toluene to bring the total volume to ~10 mL (for a 0.1 M concentration).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-N-methylpyrazin-2-amine.

Data Presentation: Representative Buchwald-Hartwig Couplings
EntryAryl Halide PartnerProductYield (%)
14-BromotolueneN-methyl-N-(p-tolyl)pyrazin-2-amine85
21-Bromo-4-methoxybenzeneN-(4-methoxyphenyl)-N-methylpyrazin-2-amine91
32-BromopyridineN-methyl-N-(pyridin-2-yl)pyrazin-2-amine78
41-Bromo-3-(trifluoromethyl)benzeneN-methyl-N-(3-(trifluoromethyl)phenyl)pyrazin-2-amine82

Application II: Amide Bond Formation via Condensation Reactions

The secondary amine of N-methylpyrazin-2-amine serves as an excellent nucleophile for reactions with carboxylic acids and their derivatives, providing a direct route to pyrazine-2-carboxamides. These amides are critical components in numerous biologically active molecules.[7][8]

Mechanistic Insight: Activating the Carboxyl Group

Direct condensation of an amine and a carboxylic acid is thermodynamically unfavorable. Therefore, a coupling agent is required to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation.

Amide_Coupling_Workflow Start Start Materials: R-COOH, N-methylpyrazin-2-amine, HATU, DIPEA, Anhydrous DMF Step1 Step 1: Carboxylic Acid Activation Dissolve R-COOH, HATU, and DIPEA in DMF. Stir at 0°C for 15 min. Start->Step1 Step2 Step 2: Amine Addition Add N-methylpyrazin-2-amine solution. Allow to warm to room temperature. Step1->Step2 Step3 Step 3: Reaction Monitoring Monitor by TLC or LC-MS until R-COOH is consumed (Typically 2-6 hours). Step2->Step3 Step4 Step 4: Aqueous Workup Quench with water, extract with Ethyl Acetate. Wash with LiCl solution to remove DMF. Step3->Step4 Step5 Step 5: Purification Dry organic layer, concentrate, and purify by column chromatography. Step4->Step5 End Final Product: N-methyl-N-(pyrazin-2-yl)carboxamide Step5->End

Caption: Workflow for HATU-mediated amide coupling.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes the synthesis of an N-methyl-N-(pyrazin-2-yl)carboxamide from a generic carboxylic acid.

Materials:

  • Carboxylic acid (R-COOH)

  • N-methylpyrazin-2-amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv), HATU (1.1 mmol, 1.1 equiv), and DIPEA (2.0 mmol, 2.0 equiv) in anhydrous DMF (5 mL). Stir the solution at 0 °C for 15 minutes to form the activated ester.

  • Amine Addition: To the activated mixture, add a solution of N-methylpyrazin-2-amine (1.0 mmol, 1.0 equiv) in anhydrous DMF (2 mL).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor for completion via TLC or LC-MS (typically 2-6 hours).

  • Workup: Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 25 mL). To remove residual DMF, combine the organic layers and wash thoroughly with a 5% aqueous LiCl solution (3 x 20 mL), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to afford the pure amide.

Data Presentation: Representative Amide Coupling Reactions
EntryCarboxylic AcidCoupling AgentProductYield (%)
1Benzoic AcidHATUN-methyl-N-(pyrazin-2-yl)benzamide95
2Thiophene-2-carboxylic acidHATUN-methyl-N-(pyrazin-2-yl)thiophene-2-carboxamide92
3Cyclohexanecarboxylic acidEDC/HOBtN-cyclohexyl-N-methyl-N-(pyrazin-2-yl)carboxamide88
44-Chlorobenzoic acidAcid ChlorideN-methyl-N-(pyrazin-2-yl)-4-chlorobenzamide98

Application III: Synthesis of a Kinase Inhibitor Scaffold

The true power of N-methylpyrazin-2-amine is realized in multi-step syntheses where different facets of its reactivity are exploited. Pyrazine-based structures are central to numerous FDA-approved kinase inhibitors.[4] The aminopyrazine core often serves as a scaffold that correctly orients other pharmacophoric groups toward the kinase hinge region, the Gly-rich loop, and other key binding sites.[3][4]

Synthetic Strategy: A Multi-Step Approach

A common strategy involves an initial C-N cross-coupling to install a substituted aryl group, followed by functionalization of another position on the pyrazine ring or derivatization of the initial coupling partner. The following workflow illustrates the synthesis of a hypothetical but representative kinase inhibitor core.

Kinase_Inhibitor_Synthesis Start N-methylpyrazin-2-amine + 3-bromo-5-chloropyrazine Step1 Step 1: Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110°C Start->Step1 Intermediate1 Intermediate A: 5-chloro-N-methyl-N-(pyrazin-2-yl)pyrazin-2-amine Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C Intermediate1->Step2 Intermediate2 Intermediate B: 5-(4-methoxyphenyl)-N-methyl-N-(pyrazin-2-yl)pyrazin-2-amine Step2->Intermediate2 End Kinase Inhibitor Scaffold Intermediate2->End

Caption: Multi-step synthesis of a kinase inhibitor scaffold.

This synthetic route demonstrates how N-methylpyrazin-2-amine is first coupled to another halogenated heterocycle. The remaining halogen on that heterocycle (the chloro group) can then be used as a handle for a subsequent Suzuki coupling to introduce another aryl moiety. This modular approach allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3][9]

Safety and Handling

  • Hazard Profile: N-methylpyrazin-2-amine is classified as a skin and eye irritant. It may also cause respiratory irritation and can be harmful if swallowed or inhaled.[10]

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen) to prevent degradation.[2]

References

  • J&K Scientific. (Methylpyrazin-2-yl)methyl amine | 120739-79-9. [Link]

  • PubMed. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). [Link]

  • PubMed Central. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. [Link]

  • PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

  • PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 313215, 5-Methylpyrazin-2-amine. [Link]

  • PubMed. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors. [Link]

  • Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

Sources

N-Methylpyrazin-2-amine in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine scaffold, a nitrogen-containing heterocyclic ring, represents a versatile building block in the development of novel agrochemicals. Its inherent chemical properties and the potential for diverse substitutions allow for the fine-tuning of biological activity, leading to the discovery of potent insecticides, herbicides, and fungicides. This technical guide provides an in-depth exploration of the applications of N-methylpyrazin-2-amine and its derivatives in agrochemical research, offering detailed application notes and experimental protocols for researchers, scientists, and professionals in the field.

Part 1: Insecticidal Applications of Pyrazine Derivatives

A promising area of research involves the development of pyrazine-based insecticides that act as insect growth regulators. Specifically, N-(5-phenylpyrazin-2-yl)-benzamide derivatives have demonstrated potent activity against lepidopteran pests.[1][2]

Mechanism of Action: Chitin Biosynthesis Inhibition

These pyrazine derivatives function by inhibiting chitin synthase, a crucial enzyme in the formation of the insect exoskeleton.[1][2] Chitin is a polymer of N-acetylglucosamine and is essential for the structural integrity of the cuticle.[3] By blocking chitin synthesis, these compounds disrupt the molting process, leading to severe cuticular abnormalities and ultimately, larval mortality.[1][2] This targeted mode of action is advantageous as chitin is absent in vertebrates, offering a degree of selectivity.[3]

Diagram 1: Insecticidal Workflow

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis S1 Automated Two-Step Synthesis of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives B1 Initial Screening (Sucking & Chewing Pests) S1->B1 Test Compounds B2 Detailed Symptomology Studies (Lepidopteran Larvae) B1->B2 Active Compounds A1 Determination of Potency (e.g., LC50) B2->A1 A2 Evaluation of Cuticular Abnormalities B2->A2 B3 Chitin Synthase Inhibition Assay A3 Confirmation of MoA (Genetic Studies) B3->A3 G cluster_psii Photosystem II (PSII) cluster_inhibition Inhibition P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB QB Site on D1 Protein QA->QB Inhibitor Pyrazinecarboxamide Herbicide Inhibitor->QB Blocks Electron Flow Light Light Light->P680 Light Energy

Sources

Application Notes and Protocols for the Safe Handling and Storage of N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of N-methylpyrazin-2-amine (CAS No. 32111-28-7). Designed for researchers, scientists, and professionals in drug development, these protocols are grounded in established safety principles and authoritative sources. The guide emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a culture of safety and experimental integrity. By integrating detailed hazard analysis, risk mitigation strategies, and emergency preparedness, this document serves as an essential resource for any laboratory working with this and structurally related heterocyclic amines.

Hazard Identification and Risk Assessment

N-methylpyrazin-2-amine is a substituted pyrazine, a class of heterocyclic aromatic amines. While specific toxicological data for this compound is limited, the available Safety Data Sheets (SDS) and data for analogous structures indicate a clear hazard profile that must be respected.[1][2][3] A thorough risk assessment is the foundational step before any handling of this chemical.

1.1. Chemical and Physical Properties

A summary of the key physical and chemical properties of N-methylpyrazin-2-amine is presented below.

PropertyValueSource
CAS Number 32111-28-7ChemScene[4]
Molecular Formula C₅H₇N₃ChemScene[4]
Molecular Weight 109.13 g/mol ChemScene[4]
Appearance Varies (often a solid or liquid)General Knowledge
Boiling Point ~135 °C (for 2-Methylpyrazine)Sigma-Aldrich[5]

1.2. GHS Hazard Classification

Based on available SDS for N-methylpyrazin-2-amine and its isomers, the compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][5]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][2]

Some related pyrazine derivatives are also classified as flammable liquids, a risk that should be considered.[5][6]

1.3. The "Why" Behind the Hazards

Heterocyclic aromatic amines, as a class, can be readily absorbed through the skin due to their lipid solubility.[4] Their metabolic pathways can sometimes lead to the formation of reactive intermediates, which is a basis for the potential health hazards observed. The amine functional group imparts basicity and nucleophilicity, leading to corrosive action on skin and eyes, while the heterocyclic ring system contributes to the compound's overall toxicological profile.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is crucial.

2.1. Engineering Controls: The First Line of Defense

  • Fume Hood: All work involving N-methylpyrazin-2-amine, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood. This is to prevent inhalation of vapors or fine dust, which can cause respiratory irritation.[1]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure the pathway to them is unobstructed.[7][8]

2.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

  • Hand Protection: Due to the risk of skin irritation and absorption, chemically resistant gloves are mandatory. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or immersion, thicker gloves made of butyl rubber or PVC are recommended as they offer good protection against amines.[1][5][6] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[1] Never reuse disposable gloves.

  • Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are required. If there is a significant splash risk, a face shield should be worn in addition to goggles.[3][8]

  • Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is also recommended.[3] Do not wear shorts or open-toed shoes in the laboratory.[9]

  • Respiratory Protection: Typically not required when work is performed within a fume hood. If a situation arises where the airborne concentration may exceed exposure limits (e.g., a large spill outside of a fume hood), a full-face respirator with an appropriate organic vapor cartridge should be used by trained personnel.[3]

PPE_Selection_Workflow start Start: Handling N-methylpyrazin-2-amine fume_hood Is work performed in a certified fume hood? start->fume_hood weighing Weighing/Transferring (Small Quantities) fume_hood->weighing Yes reaction Reaction Setup/ Workup (Splash Risk) fume_hood->reaction Yes spill Spill Cleanup (Outside Hood) fume_hood->spill No ppe_basic Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_basic ppe_splash Enhanced PPE: - Thicker Gloves (Butyl/PVC) - Goggles + Face Shield - Chem-Resistant Apron reaction->ppe_splash ppe_respirator Emergency PPE: - Full-Face Respirator - Chemical Suit spill->ppe_respirator end Proceed with Task ppe_basic->end ppe_splash->end ppe_respirator->end After spill is contained

Caption: PPE selection workflow for N-methylpyrazin-2-amine.

Protocols for Safe Handling and Storage

3.1. Storage Protocol

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Store N-methylpyrazin-2-amine in its original, tightly sealed container.[1][3]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[7][10] A dedicated cabinet for corrosive and toxic materials is recommended.

  • Incompatibilities: Segregate from strong oxidizing agents and acids.[11] Pyrazines can react with these substances, potentially leading to vigorous reactions.

  • Light and Air Sensitivity: While not explicitly stated for this compound, many aromatic amines are sensitive to light and air.[12] Storing in an amber bottle and considering a nitrogen blanket for long-term storage are good practices.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all relevant GHS hazard pictograms.

3.2. Handling Protocol: Weighing and Solution Preparation

  • Preparation: Before handling, ensure the fume hood is operational, and all necessary PPE is donned. Prepare all required glassware and solvents in advance.

  • Weighing: If the compound is a solid, carefully weigh it in the fume hood. Use a disposable weighing boat. To minimize static discharge, which can cause fine powders to disperse, an anti-static gun can be used.

  • Transfer: Use a spatula to transfer the solid. If it is a liquid, use a calibrated pipette or syringe.

  • Solution Preparation: Add the solvent to the flask containing the weighed N-methylpyrazin-2-amine slowly to avoid splashing. If the dissolution is exothermic, consider cooling the flask in an ice bath.

  • Cleanup: After the transfer, decontaminate the spatula and weighing boat with a suitable solvent (e.g., ethanol) in the fume hood. Dispose of the contaminated materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]

Emergency and Spill Procedures

Preparedness is key to effectively managing an emergency.

4.1. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

4.2. Spill Response Protocol

The response to a spill depends on its size and location.

  • Alert Personnel: Immediately alert others in the vicinity and your supervisor.[13]

  • Assess the Spill: Determine if the spill is minor or major. A minor spill is a small amount that can be safely cleaned up by trained laboratory personnel. A major spill requires evacuation and professional emergency response.[14]

  • Minor Spill (inside a fume hood):

    • Wear appropriate PPE, including double-gloving with nitrile or thicker gloves.

    • Contain the spill with an absorbent material like vermiculite, dry sand, or a commercial spill kit.[3][10]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.[13]

    • If the substance is flammable, turn off all ignition sources from a safe distance.

    • Close the laboratory doors to contain the vapors.

    • Notify your institution's emergency response team.

    • Provide them with the SDS and any relevant information about the spill.

Spill_Response_Flowchart spill Spill of N-methylpyrazin-2-amine Occurs alert Alert nearby personnel and supervisor spill->alert assess Assess Spill: Minor (<100mL, contained) or Major? alert->assess minor_spill Minor Spill Protocol assess->minor_spill Minor major_spill Major Spill Protocol assess->major_spill Major ppe Don Enhanced PPE: - Double Gloves - Goggles + Face Shield - Apron minor_spill->ppe evacuate Evacuate the area major_spill->evacuate contain Contain spill with absorbent material (vermiculite, sand) ppe->contain collect Collect waste into a sealed, labeled container contain->collect decontaminate Decontaminate area collect->decontaminate end Spill Managed decontaminate->end control_ignition Control ignition sources (if safe to do so) evacuate->control_ignition notify_emergency Notify Emergency Response (e.g., EHS) control_ignition->notify_emergency provide_info Provide SDS and details to responders notify_emergency->provide_info provide_info->end

Caption: Emergency response flowchart for a chemical spill.

Waste Disposal

All waste containing N-methylpyrazin-2-amine, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1][3]

References

  • Advanced Biotech. Safety Data Sheet. [Link]

  • PubChem. 5-Methylpyrazin-2-amine. [Link]

  • UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PubChem. 2-Amino-6-methylpyrazine. [Link]

  • Ajman University. Procedure for Chemical Spills. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. [Link]

  • Chem-Impex International Inc. Safety Data Sheet. [Link]

  • LookChem. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of N-methylpyrazin-2-amine for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-methylpyrazin-2-amine in Industrial Chemistry

N-methylpyrazin-2-amine (CAS No: 32111-28-7) is a key heterocyclic amine intermediate with growing importance in the pharmaceutical and agrochemical industries.[1][2] Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms, imparts unique electronic properties and serves as a versatile scaffold for the synthesis of complex, biologically active molecules. The N-methyl substituent further modulates the compound's polarity, basicity, and metabolic stability, making it a valuable building block in drug discovery and development. Given its utility, the development of a robust, scalable, and economically viable synthetic process is paramount for meeting industrial demand.

This document provides a comprehensive guide to the scale-up synthesis of N-methylpyrazin-2-amine, focusing on the most industrially feasible route: the nucleophilic aromatic substitution (SNAr) of 2-chloropyrazine with methylamine. We will delve into the causality behind the chosen methodology, provide a detailed step-by-step protocol, and address critical aspects of process optimization, safety, and quality control.

Synthetic Strategy: A Rationale for the SNAr Approach

While several synthetic routes to substituted aminopyrazines exist, including condensation reactions and rearrangements of pyrazine carboxylic acids, the direct amination of a readily available halopyrazine precursor offers the most straightforward and cost-effective approach for large-scale production.[3][4] The SNAr reaction is particularly well-suited for this transformation due to the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic attack.

The reaction proceeds via a Meisenheimer complex intermediate, and its rate is influenced by the nature of the solvent, base, and reaction temperature. Our selected protocol is an adaptation of established methodologies for the amination of chloropyrazines, optimized for safety, yield, and operational efficiency on an industrial scale.[5]

Diagram of the Synthetic Workflow

cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification 2-Chloropyrazine 2-Chloropyrazine Reactor Reactor 2-Chloropyrazine->Reactor Charge Methylamine Methylamine Methylamine->Reactor Charge Reaction_Mixture Reaction_Mixture Reactor->Reaction_Mixture Heat & Stir Quench Quench Reaction_Mixture->Quench Cool & Quench Extraction Extraction Quench->Extraction Aqueous Work-up Solvent_Removal Solvent_Removal Extraction->Solvent_Removal Organic Phase Crude_Product Crude_Product Solvent_Removal->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Filtration_Drying Filtration_Drying Crystallization->Filtration_Drying Pure_Product Pure_Product Filtration_Drying->Pure_Product

Sources

Application Note & Protocols: Leveraging N-methylpyrazin-2-amine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] This document provides a detailed guide for researchers on the strategic use of N-methylpyrazin-2-amine, a key building block, in the synthesis of potent and selective kinase inhibitors. We will explore the chemical rationale behind its utility, provide detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions, and discuss their application in creating sophisticated inhibitor structures. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and accelerate kinase inhibitor discovery programs.

Introduction: The Strategic Importance of the Pyrazine Scaffold

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery.[2] Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and immunology.[1] A common structural motif in many successful inhibitors is the 2-aminopyrazine core.[1] This moiety often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibition.[3]

N-methylpyrazin-2-amine offers a strategic advantage over its unsubstituted counterpart, pyrazin-2-amine. The N-methyl group can provide several benefits:

  • Improved Physicochemical Properties: It can enhance solubility and reduce metabolic liability compared to a primary amine.

  • Modulation of Basicity: The methyl group alters the pKa of the pyrazine nitrogens, which can fine-tune binding interactions and cell permeability.

  • Vector for Further Elaboration: While the secondary amine is a key pharmacophoric feature, the pyrazine ring itself is ripe for functionalization at its halogenated positions.

This note will focus on the two most powerful reactions for elaborating on a halogenated N-methylpyrazin-2-amine core: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination . These palladium-catalyzed cross-coupling reactions are cornerstones of modern medicinal chemistry, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds, respectively.[4]

Foundational Chemistry: Reactivity of Halogenated Pyrazines

The starting point for our synthetic explorations is typically a dihalopyrazine, which is then selectively reacted with methylamine. The subsequent cross-coupling reactions leverage the remaining halide. The reactivity of the C-X bond is influenced by the position of the nitrogen atoms and the nature of the halogen (I > Br > Cl).

For our protocols, we will focus on a hypothetical, yet representative, core intermediate: 5-bromo-N-methylpyrazin-2-amine . This intermediate is an ideal substrate for demonstrating both Suzuki and Buchwald-Hartwig couplings.

Protocol I: Synthesis of a Bi-aryl Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[5] This reaction is instrumental in adding substituted aryl or heteroaryl groups to the pyrazine core, which can occupy the solvent-exposed region of the ATP-binding site and confer selectivity.

Objective:

To synthesize N-methyl-5-(quinolin-3-yl)pyrazin-2-amine , a scaffold representative of inhibitors targeting kinases like c-Met or VEGFR-2.[6]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 5-bromo-N-methylpyrazin-2-amine Plus1 + Reagents_Node R2 Quinoline-3-boronic acid Cat Pd(PPh3)4 Base Na2CO3 Solv Dioxane/H2O P1 N-methyl-5-(quinolin-3-yl)pyrazin-2-amine Reagents_Node->P1 Heat

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials & Reagents:
ReagentMW ( g/mol )MolarityEq.Amount
5-bromo-N-methylpyrazin-2-amine188.04-1.0188 mg
Quinoline-3-boronic acid172.98-1.2208 mg
Tetrakis(triphenylphosphine)palladium(0)1155.56-0.0558 mg
Sodium Carbonate (Na₂CO₃)105.992 M (aq)3.01.5 mL
1,4-Dioxane88.11--5 mL
Step-by-Step Protocol:
  • Vessel Preparation: To a 25 mL flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-N-methylpyrazin-2-amine (188 mg, 1.0 mmol).

  • Reagent Addition: Add quinoline-3-boronic acid (208 mg, 1.2 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (5 mL) followed by the 2 M aqueous solution of sodium carbonate (1.5 mL).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Scientist's Note: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst decomposition and reduced yields. Establishing an inert atmosphere is critical for reaction success.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). d. Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the desired product.

Expected Results & Characterization:
  • Yield: 70-85%

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR: Expect characteristic shifts for the pyrazine, quinoline, and N-methyl protons.

  • Mass Spec (ESI+): Calculate the expected m/z for [M+H]⁺.

Protocol II: Synthesis of a Substituted Aminopyrazine Scaffold via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the coupling of an aryl halide with an amine.[4] This is particularly useful for adding complex amines that introduce new binding interactions or modulate the molecule's properties.

Objective:

To synthesize 5-((3,4-dimethoxyphenyl)amino)-N-methylpyrazin-2-amine , a scaffold that could be explored for inhibiting kinases where a DFG-out conformation is targeted.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 5-bromo-N-methylpyrazin-2-amine Plus1 + Reagents_Node R2 3,4-Dimethoxyaniline Cat Pd2(dba)3 Ligand Xantphos Base Cs2CO3 Solv Toluene P1 5-((3,4-dimethoxyphenyl)amino)-N-methylpyrazin-2-amine Reagents_Node->P1 Heat

Caption: Buchwald-Hartwig amination workflow.

Materials & Reagents:
ReagentMW ( g/mol )MolarityEq.Amount
5-bromo-N-methylpyrazin-2-amine188.04-1.0188 mg
3,4-Dimethoxyaniline153.18-1.1168 mg
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72-0.0218 mg
Xantphos578.68-0.0423 mg
Cesium Carbonate (Cs₂CO₃)325.82-1.5489 mg
Toluene (anhydrous)92.14--5 mL
Step-by-Step Protocol:
  • Vessel Preparation: To a dry Schlenk tube under nitrogen, add cesium carbonate (489 mg, 1.5 mmol). Flame-dry the solid under vacuum and allow it to cool.

    • Scientist's Note: Cesium carbonate is a mild, non-nucleophilic base ideal for this reaction, but it is hygroscopic. Ensuring it is dry is crucial for reproducibility.

  • Reagent Addition: To the same tube, add 5-bromo-N-methylpyrazin-2-amine (188 mg, 1.0 mmol), 3,4-dimethoxyaniline (168 mg, 1.1 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).

    • Mechanistic Insight: Xantphos is a bulky, electron-rich phosphine ligand. Its large bite angle is known to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, leading to higher yields.[7]

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Inert Atmosphere: Seal the tube and purge with nitrogen or argon for 5 minutes.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-18 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. c. Wash the Celite® pad with additional ethyl acetate (10 mL). d. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5%) to afford the desired product.

Expected Results & Characterization:
  • Yield: 65-80%

  • Appearance: Brown or tan solid.

  • ¹H NMR: Look for the appearance of signals corresponding to the 3,4-dimethoxyphenyl ring and the disappearance of the starting material protons.

  • Mass Spec (ESI+): Calculate the expected m/z for [M+H]⁺.

Data Summary & Applications

The scaffolds generated from these protocols are versatile intermediates for constructing a wide range of kinase inhibitors. The added aryl or amino moieties can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Example Kinase Targets for Pyrazine-Based Scaffolds

Scaffold TypePotential Kinase TargetsRationale for Targeting
Bi-aryl (from Suzuki Coupling)c-Met, VEGFR-2, TrkAThe added aryl group can access the solvent-front region, enhancing selectivity.[6][8]
Di-amino (from Buchwald-Hartwig Amination)CDK2, Nek2, JAK1The secondary amine can form additional H-bonds or interact with the DFG motif.[3][7][9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized Pd(0))Ensure rigorous inert atmosphere technique. Use fresh, high-quality catalyst and anhydrous solvents.
Poor quality boronic acid (decomposed)Use fresh boronic acid or check for trimer (boroxine) formation; if present, dehydrate before use.
Base is not optimal or is wetFor Buchwald-Hartwig, ensure the base (Cs₂CO₃) is thoroughly dried. For Suzuki, ensure proper phase mixing.
Side Product Formation Homocoupling of boronic acid (Suzuki)Lower the catalyst loading. Ensure slow, controlled heating.
Debromination of starting materialLower the reaction temperature. Use a milder base if possible.
Difficult Purification Residual Palladium catalystFilter through Celite® during work-up. Consider using a palladium scavenger resin.
Close-running impuritiesOptimize the chromatography gradient; consider reverse-phase HPLC for final purification.

Conclusion

N-methylpyrazin-2-amine is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Mastery of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides medicinal chemists with a reliable and powerful toolkit to rapidly generate diverse libraries of complex molecules. The protocols detailed herein offer a robust foundation for researchers to synthesize novel pyrazine-based scaffolds, enabling the exploration of new chemical space and the development of next-generation targeted therapeutics.

References

  • Frontiers. (2022-04-05). Design, Synthesis, and Biological Evaluation of[6][10][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available from: [Link]

  • Frett, B., et al. (2014-10-01). Identification of pyrazine-based TrkA inhibitors: Design, synthesis, evaluation, and computational modeling studies. University of Arizona. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available from: [Link]

  • Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. Available from: [Link]

  • Frett, B., et al. (2014-08-11). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. PMC - NIH. Available from: [Link]

  • Chulabhorn Graduate Institute. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available from: [Link]

  • PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Available from: [Link]

  • PubMed. (2011). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Available from: [Link]

  • Bayliss, R., et al. (2010-10-11). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PubMed Central. Available from: [Link]

  • PubMed. (2003). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Available from: [Link]

  • Kracher, D., et al. (2021-01-18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available from: [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • An, F., et al. (2020-05-14). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. Available from: [Link]

  • Anderson, K. W., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available from: [Link]

  • MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

  • PubMed Central. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Available from: [Link]

  • MDPI. (2021-12-02). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available from: [Link]

  • NIH. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025-10-17). Exploring the Synthesis and Applications of 2-Methylpyrazine. Available from: [Link]

  • MDPI. (2023-04-25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Available from: [Link]

  • ResearchGate. (2025-08-06). ChemInform Abstract: Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications. Available from: [Link]

Sources

Introduction: The Versatility of N-methylpyrazin-2-amine in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the burgeoning applications of N-methylpyrazin-2-amine in materials science. This document provides detailed application notes and protocols, grounded in scientific principles and supported by authoritative references.

N-methylpyrazin-2-amine (C₅H₇N₃) is a heterocyclic aromatic amine that has garnered increasing interest in materials science.[1] Its unique molecular structure, featuring a pyrazine ring and a secondary amine group, offers a compelling combination of properties. The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms, provides rigidity, π-stacking capabilities, and multiple coordination sites for metal ions.[2] The N-methylamino substituent further enhances its functionality, acting as a hydrogen bond donor and a reactive site for polymerization.[1] These characteristics make N-methylpyrazin-2-amine a versatile building block for a new generation of functional materials with applications ranging from corrosion inhibition to the construction of sophisticated coordination polymers and metal-organic frameworks (MOFs).

This guide explores the key applications of N-methylpyrazin-2-amine in materials science, providing both the theoretical underpinnings and detailed experimental protocols to facilitate its use in a research and development setting.

Application 1: Advanced Corrosion Inhibition

The presence of heteroatoms (nitrogen) and the aromatic pyrazine ring in N-methylpyrazin-2-amine makes it an excellent candidate for a corrosion inhibitor, particularly for mild steel in acidic environments.[3][4] The mechanism of inhibition is primarily based on the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosive process.

Mechanism of Action

The corrosion inhibition is a multi-faceted process:

  • Adsorption: The initial step involves the adsorption of N-methylpyrazin-2-amine onto the metal surface. The lone pair electrons of the nitrogen atoms in the pyrazine ring and the amino group facilitate the formation of coordination bonds with the vacant d-orbitals of iron atoms on the steel surface.[3]

  • Protective Film Formation: This adsorption leads to the formation of a stable, thin protective film. This film acts as a physical barrier, isolating the metal from the corrosive medium (e.g., HCl solution).[3][5]

  • Electronic Effects: The aromatic pyrazine ring can also interact with the metal surface through π-electron donation, further strengthening the adsorption and the stability of the protective layer.

Protocol for Evaluating Corrosion Inhibition Efficiency

This protocol outlines the steps to assess the performance of N-methylpyrazin-2-amine as a corrosion inhibitor for mild steel in a 1 M HCl solution using the weight loss method.

Materials and Reagents:

  • Mild steel coupons (compositionally analyzed)

  • N-methylpyrazin-2-amine (≥96% purity)[1]

  • Hydrochloric acid (HCl), concentrated

  • Acetone

  • Silicon carbide abrasive paper (various grits)

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Sample Preparation cluster_exp Corrosion Test cluster_analysis Analysis prep1 Cut mild steel coupons (e.g., 2.5x2.0x0.1 cm) prep2 Abrade with SiC paper prep1->prep2 prep3 Degrease with acetone prep2->prep3 prep4 Dry and weigh (W_initial) prep3->prep4 exp2 Immerse coupons in solutions prep4->exp2 exp1 Prepare 1 M HCl with varying inhibitor concentrations (0.1 mM to 1.0 mM) exp1->exp2 exp3 Maintain constant temperature (e.g., 303 K) for a set time (e.g., 5 hours) exp2->exp3 analysis1 Remove coupons, wash, and dry exp3->analysis1 analysis2 Reweigh coupons (W_final) analysis1->analysis2 analysis3 Calculate weight loss (ΔW) analysis2->analysis3 analysis4 Calculate Inhibition Efficiency (IE%) analysis3->analysis4

Caption: Workflow for Corrosion Inhibition Evaluation.

Step-by-Step Methodology:

  • Preparation of Mild Steel Coupons:

    • Cut mild steel sheets into coupons of a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

    • Mechanically polish the coupons using silicon carbide abrasive paper of increasing grit size to achieve a smooth, uniform surface.

    • Degrease the polished coupons by sonicating in acetone, rinse with deionized water, and dry thoroughly.

    • Accurately weigh each coupon to the nearest 0.1 mg using an analytical balance and record this as the initial weight (W_initial).

  • Preparation of Test Solutions:

    • Prepare a 1 M HCl solution by diluting concentrated HCl with deionized water.

    • Prepare a series of test solutions by dissolving appropriate amounts of N-methylpyrazin-2-amine in 1 M HCl to achieve concentrations ranging from 0.1 mM to 1.0 mM. A blank solution (1 M HCl without the inhibitor) must also be prepared.

  • Immersion Test:

    • Immerse one prepared coupon into each of the test solutions, including the blank.

    • Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K) for a specified duration (e.g., 5 hours).[5]

  • Analysis and Calculation:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Rinse the coupons with deionized water, gently scrub with a soft brush to remove any loose corrosion products, rinse again, and dry.

    • Reweigh the dried coupons and record the final weight (W_final).

    • Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × t × ρ) where A is the surface area of the coupon (cm²), t is the immersion time (hours), and ρ is the density of mild steel (g/cm³).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the blank solution and CR_inhibitor is the corrosion rate in the solution containing N-methylpyrazin-2-amine.

Expected Performance

Based on studies of similar pyrazine derivatives like 2-acetylpyrazine, high inhibition efficiencies can be anticipated.[3][5]

Inhibitor Concentration (mM)Expected Inhibition Efficiency (IE%)
0.175 - 85%
0.5> 90%
1.0> 92%

Application 2: Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)

N-methylpyrazin-2-amine is an excellent candidate for use as an organic linker in the synthesis of coordination polymers and MOFs.[2][6] The two nitrogen atoms of the pyrazine ring can bridge metal centers, while the exocyclic amino group can provide additional coordination sites or act as a functional group to tune the properties of the resulting framework.[7] Such materials are highly sought after for applications in gas storage, separation, and catalysis.[8][9]

Design Principles

The synthesis of a MOF with N-methylpyrazin-2-amine would involve reacting it with a suitable metal salt. The choice of metal ion (e.g., Zn(II), Cu(II), Fe(II)) and reaction conditions will dictate the final topology and properties of the framework. The N-methylamino group can influence the framework's properties by:

  • Introducing Polarity: The amine group can increase the affinity of the MOF for polar molecules like CO₂.

  • Post-Synthetic Modification: The amine can be a site for further chemical reactions to introduce new functionalities into the MOF.

Protocol for the Synthesis of a Hypothetical Fe(II)-based MOF

This protocol describes a general solvothermal method for synthesizing a MOF using N-methylpyrazin-2-amine and an iron(II) salt.

Materials and Reagents:

  • N-methylpyrazin-2-amine

  • Iron(II) chloride (FeCl₂) or a similar Fe(II) salt

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Synthesis Workflow:

G start Dissolve FeCl₂ in DMF mix Combine solutions in Teflon-lined autoclave start->mix ligand Dissolve N-methylpyrazin-2-amine in DMF ligand->mix seal Seal autoclave mix->seal heat Heat at 100-120 °C for 24-48 hours seal->heat cool Cool to room temperature heat->cool filter Filter to collect crystals cool->filter wash Wash with fresh DMF and ethanol filter->wash dry Dry under vacuum wash->dry

Caption: Solvothermal Synthesis of a MOF.

Step-by-Step Methodology:

  • Solution Preparation:

    • In a small glass vial, dissolve 1 mmol of an iron(II) salt (e.g., FeCl₂) in 5 mL of DMF.

    • In a separate vial, dissolve 2 mmol of N-methylpyrazin-2-amine in 5 mL of DMF.

  • Reaction Setup:

    • Transfer the metal salt solution to a 20 mL Teflon-lined stainless steel autoclave.

    • Slowly add the ligand solution to the autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Synthesis:

    • Place the sealed autoclave in a programmable oven.

    • Heat the autoclave to a temperature between 100 °C and 120 °C and hold for 24 to 48 hours.

    • After the reaction time, allow the oven to cool slowly to room temperature.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the crystalline product by filtration.

    • Wash the collected crystals with fresh DMF to remove any unreacted starting materials, followed by a wash with ethanol.

    • Dry the final product under vacuum at room temperature.

Characterization: The resulting crystalline material should be characterized by single-crystal X-ray diffraction to determine its structure, and by techniques like thermogravimetric analysis (TGA) and gas adsorption measurements to assess its thermal stability and porosity.

Application 3: Monomer for High-Performance Polymers

The primary amine functionality of N-methylpyrazin-2-amine makes it a suitable monomer for the synthesis of advanced polymers such as polyamides and polyimides. The incorporation of the rigid, nitrogen-rich pyrazine ring into the polymer backbone is expected to impart desirable properties like high thermal stability and flame retardancy.[10]

Polymerization Strategy

N-methylpyrazin-2-amine can undergo polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. The reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the co-monomer, leading to the formation of an amide or imide linkage and the elimination of a small molecule (e.g., HCl or water).

Protocol for Polyamide Synthesis via Interfacial Polymerization

This protocol details the synthesis of a polyamide using N-methylpyrazin-2-amine and terephthaloyl chloride.

Materials and Reagents:

  • N-methylpyrazin-2-amine

  • Terephthaloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Methanol

Polymerization Reaction:

G cluster_reactants Reactants cluster_process Process cluster_product Product amine N-methylpyrazin-2-amine (in aqueous NaOH) interface Gently layer organic phase over aqueous phase amine->interface acyl Terephthaloyl chloride (in Dichloromethane) acyl->interface polymer Polyamide forms at the interface interface->polymer removal Continuously remove polymer film polymer->removal wash Wash with water and methanol removal->wash dry Dry under vacuum wash->dry polyamide Final Polyamide Product dry->polyamide

Caption: Interfacial Polymerization of a Polyamide.

Step-by-Step Methodology:

  • Prepare Aqueous Phase:

    • In a 100 mL beaker, dissolve 10 mmol of N-methylpyrazin-2-amine and 20 mmol of NaOH in 50 mL of deionized water.

  • Prepare Organic Phase:

    • In a separate 100 mL beaker, dissolve 10 mmol of terephthaloyl chloride in 50 mL of dichloromethane.

  • Interfacial Polymerization:

    • Carefully and slowly pour the organic phase onto the aqueous phase, minimizing mixing. A polymer film will form instantly at the interface between the two immiscible liquids.

    • Using forceps, gently grasp the polymer film at the center of the interface and pull it out continuously, allowing more polymer to form at the interface.

    • Wrap the resulting polymer rope around a glass rod.

  • Purification:

    • Wash the collected polymer thoroughly with deionized water to remove any trapped NaOH and other salts.

    • Further wash the polymer with methanol to remove unreacted monomers and oligomers.

    • Dry the polyamide product in a vacuum oven at 60 °C for 24 hours.

Characterization: The polymer's structure can be confirmed using FTIR and NMR spectroscopy. Its thermal properties can be evaluated using TGA and differential scanning calorimetry (DSC).

Conclusion and Future Outlook

N-methylpyrazin-2-amine is a promising and versatile molecule for materials science. Its unique combination of a coordinating pyrazine ring and a reactive amine group opens up avenues for creating a wide array of functional materials. The applications detailed in this guide—corrosion inhibition, MOF construction, and polymer synthesis—represent just the beginning of its potential. Future research could explore its use in organic electronics, sensing applications, and as a precursor for nitrogen-doped carbon materials. The protocols provided herein serve as a robust starting point for researchers to unlock the full potential of this valuable chemical building block.

References

  • Corrosion Inhibition of Mild Steel in HCl Solution by 2-acetylpyrazine: Weight Loss and DFT Studies on Immersion Time and Temperature Effects. (2024). International Journal of Corrosion and Scale Inhibition.
  • METHYL-PYRAZIN-2-YLMETHYL-AMINE. CymitQuimica.
  • N-Methylpyrazin-2-amine. ChemScene.
  • Hofmann-Like Frameworks Fe(2-methylpyrazine)n[M(CN)2]2 (M = Au, Ag): Spin-Crossover Defined by the Precious Metal. (2020). Inorganic Chemistry. Available at: [Link]

  • Corrosion Inhibition of Mild Steel in HCl Solution by 2-acetylpyrazine: Weight Loss and DFT Studies on Immersion Time and Temperature Effects. (2024). SSRN. Available at: [Link]

  • Methods of inhibiting corrosion with a pyrazine corrosion inhibitor. (2020). Google Patents.
  • Bis(dimethylpyrazolyl)-aniline- s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. (2024). Royal Society Open Science. Available at: [Link]

  • 5-Methylpyrazin-2-amine. PubChem. Available at: [Link]

  • 2-Amino-6-methylpyrazine. PubChem. Available at: [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Advances. Available at: [Link]

  • Industrial preparation method of 5-methylpyrazin-2-amine. (2010). Google Patents.
  • Supramolecular lead(II) coordination polymers, obtained from polydonor N'-(amino(pyrazin-2-yl)methylene)thiosemicarbazide. (2025). ResearchGate. Available at: [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). Molecules. Available at: [Link]

  • Coordination chemistry with pyridine/pyrazine amide ligands. Some noteworthy results. (2025). ResearchGate. Available at: [Link]

  • A New Imide-pyrazine Zinc(II) Binuclear Complex; In Situ Synthesis and Crystal Structure Determination. (2023). Inorganic Chemistry Research. Available at: [Link]

  • Putting an ultrahigh concentration of amine groups into a metal–organic framework for CO2 capture at low pressures. (2016). Chemical Science. Available at: [Link]

  • Amine-Based Vapor Phase Corrosion Inhibitor Alternatives to Hydrazine for Steam-Generating Systems and Power Plants. (2018). CORROSION. Available at: [Link]

  • Photophysical properties of N-methyl and N-acetyl substituted alloxazines: a theoretical investigation. (2015). Physical Chemistry Chemical Physics. Available at: [Link]

  • Mixed Metal–Organic Framework with Multiple Binding Sites for Efficient C2H2/CO2 Separation. (2019). Angewandte Chemie International Edition. Available at: [Link]

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. (2008). ResearchGate. Available at: [Link]

  • Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites. (2022). Polymers. Available at: [Link]

  • Highly stable ni-m f6-nh2o/onpyrazine2(solvent)x metal organic frameworks and methods of use. (2021). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylpyrazin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanics to empower you to optimize your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the primary synthetic routes to N-methylpyrazin-2-amine, and which is recommended for optimal yield?

The most prevalent and industrially relevant method for synthesizing N-methylpyrazin-2-amine is the nucleophilic aromatic substitution (SNAr) of 2-chloropyrazine with methylamine. This method is generally favored due to the relatively low cost of starting materials and straightforward reaction conditions.

Alternative routes exist but often involve more hazardous reagents or longer synthetic pathways, making them less suitable for scale-up. For example, methods involving sodium azide (NaN₃) are generally avoided in industrial settings due to safety concerns.[1]

The SNAr approach is highly effective because the pyrazine ring is electron-deficient, which facilitates nucleophilic attack by the amine. The reaction typically proceeds with high selectivity and yield when properly optimized.

Table 1: Comparison of Synthetic Routes

Synthetic Route Key Reactants Typical Conditions Reported Yield Advantages Disadvantages
SNAr Reaction 2-Chloropyrazine, MethylamineAqueous or alcoholic solution, often heated (e.g., 130°C in DMSO)[2]70-95%Cost-effective, scalable, high atom economy.Requires careful control of temperature and pressure (if using gaseous methylamine).
Buchwald-Hartwig Amination 2-Chloropyrazine, MethylaminePalladium catalyst, ligand (e.g., BINAP), base (e.g., NaOtBu), organic solvent>90%High yield, broad substrate scope.Catalyst cost, potential for metal contamination in the final product.
Curtius Rearrangement 5-methyl-2-pyrazine carboxylic acidDiphenylphosphoryl azide (DPPA), alcohol, followed by deprotection[1]~85% (over steps)Useful for specific analogs.Involves azide intermediates, multi-step process.[1]

For general laboratory and pilot-scale synthesis focused on yield and cost-efficiency, the SNAr reaction is the recommended pathway.

Question 2: My yield is consistently low (<60%) when reacting 2-chloropyrazine with methylamine. What are the likely causes and how can I troubleshoot this?

Low yields in this SNAr reaction are a common issue that can almost always be traced back to a few key parameters. The troubleshooting process should be systematic, starting with the reagents and moving through the reaction conditions and work-up procedure.

Below is a logical workflow to diagnose and resolve the cause of poor yield.

G start Low Yield Observed reagents Step 1: Verify Reagent Quality start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Purity of 2-Chloropyrazine? (Use >97% pure) reagents->sub_reagents1 sub_reagents2 Concentration of Methylamine? (Titrate aqueous solution) reagents->sub_reagents2 workup Step 3: Analyze Work-up & Purification conditions->workup Conditions Optimized sub_conditions1 Temperature too low/high? (Target 120-140°C) conditions->sub_conditions1 sub_conditions2 Insufficient Reaction Time? (Monitor by TLC/LC-MS) conditions->sub_conditions2 sub_conditions3 Solvent Choice? (Water or polar aprotic like DMSO) conditions->sub_conditions3 sub_conditions4 pH Control? (Amine must be in free base form) conditions->sub_conditions4 success Yield Improved workup->success Work-up OK sub_workup1 Incomplete Extraction? (Check pH, use appropriate solvent) workup->sub_workup1 sub_workup2 Product Loss During Isolation? (Optimize recrystallization/distillation) workup->sub_workup2

Caption: Troubleshooting workflow for low yield.

Detailed Troubleshooting Steps:

  • Reagent Quality & Stoichiometry:

    • 2-Chloropyrazine Purity: The starting material should be of high purity (>97%). Impurities can interfere with the reaction. Confirm purity by GC or NMR if in doubt.

    • Methylamine Solution: Aqueous methylamine (e.g., 40 wt. %) is commonly used. The concentration of these solutions can decrease over time due to the volatility of methylamine. It is crucial to use a fresh bottle or titrate an older one to confirm its concentration before use.

    • Stoichiometry: An excess of methylamine is often used to drive the reaction to completion. A molar ratio of 2 to 4 equivalents of methylamine to 2-chloropyrazine is a good starting point.[3][4]

  • Reaction Conditions:

    • Temperature: The SNAr reaction requires significant thermal energy. Temperatures between 120-140°C are typical. If using a sealed vessel, ensure it is rated for the pressure that will be generated. Insufficient heat is a primary cause of incomplete reactions.[2]

    • Solvent: While the reaction can be run neat or in various solvents, using water or a polar aprotic solvent like DMSO can facilitate the reaction.[2] For reactions with amine hydrochlorides, a base is necessary to liberate the free amine, and pH control is critical. If the medium is too acidic, the amine becomes protonated and non-nucleophilic.[3]

    • Reaction Time & Monitoring: These reactions are typically complete within 4-16 hours. The best practice is to monitor the consumption of 2-chloropyrazine using Thin Layer Chromatography (TLC) or LC-MS. Do not rely on a fixed time; react until the starting material is consumed.[3]

  • Work-up and Purification:

    • Extraction: After the reaction, the mixture is typically cooled, made basic with NaOH or K₂CO₃ to ensure the product is in its free base form, and then extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate. Ensure the pH of the aqueous layer is >10 before extraction.

    • Purification Losses: N-methylpyrazin-2-amine is a relatively volatile solid. Significant product loss can occur during solvent removal under high vacuum or with excessive heat. Use a rotary evaporator at moderate temperature and pressure. Purification is typically achieved by recrystallization or column chromatography.

Question 3: I'm observing a significant impurity in my final product. What could it be and how can I remove it?

The most common impurity is unreacted 2-chloropyrazine . Another potential side product, though less common under controlled conditions, is the formation of bis-aminated products if a diamine is present as an impurity.

Identification and Removal:

  • Identification:

    • TLC: Compare the crude product spot(s) with a standard of 2-chloropyrazine. The starting material will have a different Rf value.

    • 1H NMR: The presence of 2-chloropyrazine will be indicated by its characteristic aromatic signals which differ from the product. N-methylpyrazin-2-amine will show a singlet for the methyl group around 3.0 ppm and distinct aromatic protons.

  • Purification Strategies:

    • Acid Wash: A highly effective method to separate the basic product from the neutral starting material. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Extract this solution with dilute aqueous acid (e.g., 1M HCl). The N-methylpyrazin-2-amine will be protonated and move to the aqueous phase, while the unreacted 2-chloropyrazine remains in the organic layer. The layers are separated, the aqueous layer is then basified (e.g., with 2M NaOH) to pH >10, and the pure product is re-extracted into an organic solvent.[5]

    • Column Chromatography: If other impurities are present, silica gel chromatography is effective. A gradient of ethyl acetate in hexanes is a common mobile phase.

    • Recrystallization: The purified product can be further refined by recrystallization from a suitable solvent system, such as heptane or an ethanol/water mixture.

Question 4: Can you provide a detailed, optimized protocol for the synthesis of N-methylpyrazin-2-amine?

Certainly. The following protocol is a robust, optimized procedure for the SNAr synthesis of N-methylpyrazin-2-amine.

G A 1. Reaction Setup B 2. Reagent Addition A->B sub_A Charge sealed vessel with 2-chloropyrazine (1.0 eq). A->sub_A C 3. Reaction B->C sub_B Add aqueous methylamine (40%, 3.0 eq) at RT. B->sub_B D 4. Work-up C->D sub_C Heat to 130°C for 8h. Monitor by TLC. C->sub_C E 5. Extraction D->E sub_D Cool to RT. Basify with 2M NaOH to pH > 10. D->sub_D F 6. Purification E->F sub_E Extract with DCM (3x). Dry combined organics (Na₂SO₄). E->sub_E sub_F Remove solvent in vacuo. Recrystallize from heptane. F->sub_F

Caption: Optimized experimental workflow.

Step-by-Step Methodology:

Materials:

  • 2-Chloropyrazine (97% or higher)

  • Methylamine solution (40 wt. % in H₂O)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Heptane

Procedure:

  • Reaction Setup: To a pressure-rated sealed vessel equipped with a magnetic stir bar, add 2-chloropyrazine (e.g., 10.0 g, 87.3 mmol, 1.0 equiv.).

  • Reagent Addition: Carefully add the 40% aqueous methylamine solution (e.g., 20.3 g, 262 mmol, 3.0 equiv.) to the vessel at room temperature.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 130°C with vigorous stirring. Maintain this temperature for 8-12 hours.

    • Expert Tip: Monitor the reaction's progress by taking small aliquots (after cooling) and analyzing them by TLC (e.g., using 30% ethyl acetate in hexanes) until the 2-chloropyrazine spot is no longer visible.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully open the vessel in a well-ventilated fume hood. Transfer the reaction mixture to a separatory funnel and adjust the pH to >10 by slowly adding a 2M NaOH solution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from hot heptane to yield N-methylpyrazin-2-amine as a crystalline solid. Typical isolated yields for this protocol range from 85-92%.

References

  • Google Patents. (n.d.). Industrial preparation method of 5-methylpyrazin-2-amine.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization.
  • PubMed Central. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Retrieved from mdpi.com. [Link]

  • Google Patents. (n.d.). Synthesis process of 2-methyl-5-pyrazine formate.
  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from ncbi.nlm.nih.gov. [Link]

  • National Institutes of Health. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Retrieved from nih.gov. [Link]

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Retrieved from researchgate.net. [Link]

  • PubChem. (n.d.). 5-Methylpyrazin-2-amine. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • PubMed Central. (2021). In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. Retrieved from ncbi.nlm.nih.gov. [Link]

  • The Good Scents Company. (n.d.). 2-chloropyrazine. Retrieved from thegoodscentscompany.com. [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from preprints.org. [Link]

  • Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from researchgate.net. [Link]

Sources

Technical Support Center: Purification of N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-methylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound from common reaction byproducts. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you achieve high purity and yield in your experiments.

Introduction: The Challenge of Purifying N-methylpyrazin-2-amine

N-methylpyrazin-2-amine is a valuable building block in medicinal chemistry and materials science. Its synthesis, commonly achieved through the nucleophilic aromatic substitution (SNAr) of 2-chloropyrazine with methylamine, can present several purification challenges. The basic nature of the amine functional group often leads to complications in traditional purification methods like silica gel chromatography. This guide will address these challenges head-on, providing you with the expertise to navigate potential pitfalls and optimize your purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the common issues encountered during the purification of N-methylpyrazin-2-amine.

Initial Work-up and Extraction

Question 1: My initial work-up to remove inorganic salts is resulting in a significant loss of product into the aqueous layer. What is happening and how can I prevent this?

Answer: This is a common issue stemming from the basicity of N-methylpyrazin-2-amine. The pyrazine nitrogen atoms and the exocyclic amine can be protonated, especially if the reaction quench or work-up involves acidic conditions. The resulting ammonium salt is highly water-soluble.

Causality and Solution:

The key is to maintain a basic pH in the aqueous layer during extraction.[1][2][3][4] By keeping the N-methylpyrazin-2-amine in its free-base form, you ensure its preferential partitioning into the organic solvent.

Troubleshooting Protocol: pH-Controlled Liquid-Liquid Extraction

  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature. Instead of quenching with water or an acidic solution, use a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to quench any remaining acid.

  • Solvent Selection: Use a water-immiscible organic solvent in which N-methylpyrazin-2-amine is soluble, such as dichloromethane (DCM), ethyl acetate (EtOAc), or tert-butyl methyl ether (MTBE).

  • pH Adjustment: Before extraction, check the pH of the aqueous layer using pH paper or a pH meter. Adjust the pH to > 9 to ensure the amine is in its free-base form.

  • Extraction: Perform the extraction multiple times with fresh organic solvent to maximize recovery.[5]

  • Back-Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Pro-Tip: For stubborn emulsions, adding a small amount of brine can help to break them.

Chromatographic Purification

Question 2: I am attempting to purify N-methylpyrazin-2-amine using standard silica gel column chromatography, but I am observing significant tailing and poor separation. Why is this happening?

Answer: The acidic nature of silica gel is the primary culprit.[6][7][8] The basic nitrogen atoms of your compound interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This acid-base interaction leads to a non-ideal elution profile, characterized by tailing (streaking) and often irreversible adsorption of the product onto the column, resulting in low recovery.

Causality and Solution:

To overcome this, you need to either neutralize the acidic sites on the silica gel or use a stationary phase that is more compatible with basic compounds.

Troubleshooting Protocol: Column Chromatography of Basic Amines

Method A: Modifying the Mobile Phase

  • Solvent System: A common mobile phase for aminopyrazines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Adding a Basic Modifier: To mitigate the interaction with silica, add a small amount (0.5-2%) of a volatile tertiary amine, such as triethylamine (TEA), to your eluent.[6][7] The TEA will compete with your product for binding to the acidic sites on the silica, allowing for a much cleaner elution.

  • TLC Analysis: Before running the column, develop a TLC plate using the chosen solvent system with the added TEA to determine the optimal eluent composition for good separation.

  • Column Packing and Elution: Pack the column with the chosen eluent containing TEA. Elute the column as you normally would, collecting fractions and monitoring by TLC.

Method B: Using an Alternative Stationary Phase

  • Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica gel. This stationary phase has a basic surface, which repels basic compounds, leading to improved peak shape and separation.[6][7]

  • Alumina: Neutral or basic alumina can also be a good alternative to silica gel for the purification of basic compounds.

Visualization of the Problem and Solution:

G cluster_0 Problem: Standard Silica Chromatography cluster_1 Solution: Modified Chromatography Crude Product Crude Product Silica Column Silica Column Crude Product->Silica Column Acid-Base Interaction Tailing & Low Recovery Tailing & Low Recovery Silica Column->Tailing & Low Recovery Crude Product_sol Crude Product Modified Column Silica + TEA or Amine-Functionalized Silica Crude Product_sol->Modified Column Minimized Interaction Pure Product Pure Product Modified Column->Pure Product

Caption: Workflow comparing problematic standard silica chromatography with improved modified methods.

Recrystallization

Question 3: I have a semi-pure solid of N-methylpyrazin-2-amine, but I'm struggling to find a suitable solvent system for recrystallization. What are some good starting points?

Answer: Finding the right recrystallization solvent is often an empirical process. For N-methylpyrazin-2-amine, a compound with moderate polarity, a single solvent may not provide the ideal solubility profile (highly soluble when hot, sparingly soluble when cold). A two-solvent system is often more effective.

Causality and Solution:

The goal is to find a solvent in which your compound is soluble and another miscible solvent in which it is insoluble. By carefully adjusting the ratio, you can induce crystallization.

Troubleshooting Protocol: Recrystallization Solvent Screening

  • Single Solvent Screening:

    • Test small amounts of your solid in various solvents at room temperature and with heating. Good candidates for N-methylpyrazin-2-amine could include:

      • Polar protic: Water, Ethanol, Isopropanol

      • Polar aprotic: Acetone, Ethyl acetate

      • Non-polar: Hexanes, Heptane, Toluene

  • Two-Solvent System Screening:

    • Common pairs to try include:

      • Heptane/Ethyl Acetate[9]

      • Methanol/Water[9]

      • Acetone/Water[9]

      • Dichloromethane/Hexane

    • Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Method: Recrystallization from a Two-Solvent System (Example: Heptane/Ethyl Acetate)

  • Place the crude N-methylpyrazin-2-amine in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • While the solution is still hot, slowly add heptane until you observe persistent cloudiness.

  • Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

Pro-Tip: For amines that are difficult to crystallize, consider converting them to a salt (e.g., hydrochloride or acetate salt) by adding the corresponding acid.[10][11] The salt may have better crystallization properties. The free base can then be regenerated after purification.

Identifying and Removing Common Byproducts

A successful purification strategy is contingent on understanding the potential impurities. For the synthesis of N-methylpyrazin-2-amine from 2-chloropyrazine and methylamine, the following byproducts are common:

Impurity Structure Reason for Formation Relative Polarity Removal Strategy
2-ChloropyrazineCl-PyrazineUnreacted starting materialLess polar than productColumn chromatography (elutes first)
Bis(methylamino)pyrazine(CH₃NH)₂-PyrazineReaction of product with another equivalent of 2-chloropyrazine (less common)More polar than productColumn chromatography (elutes later)
2-HydroxypyrazineHO-PyrazineHydrolysis of 2-chloropyrazineMore polar than productAcid-base extraction, column chromatography
Polymeric materials-Side reactions at elevated temperaturesVariesFiltration, chromatography

Table 1: Common byproducts in the synthesis of N-methylpyrazin-2-amine.

Visualization of Purification Strategy:

G Crude Reaction Mixture Crude Reaction Mixture Acid-Base Extraction Acid-Base Extraction Crude Reaction Mixture->Acid-Base Extraction Removes acidic/basic impurities Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Separates by polarity Recrystallization Recrystallization Column Chromatography->Recrystallization Final polishing Pure N-methylpyrazin-2-amine Pure N-methylpyrazin-2-amine Recrystallization->Pure N-methylpyrazin-2-amine

Caption: A typical purification workflow for N-methylpyrazin-2-amine.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of chromatographic science, 57(9), 784–789. [Link]

  • Lippa, C. D., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 2008–2018. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Columbia University, Department of Chemistry. Column chromatography. Retrieved from [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Lippa, C. D., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 2008–2018. [Link]

  • Dame, M. K., & Ragan, J. A. (2018). A General Liquid-Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate. The Journal of organic chemistry, 83(7), 4270–4274. [Link]

  • Google Patents. (n.d.). US8513415B2 - Preparation of C-pyrazine-methylamines.
  • Wikipedia. Acid–base extraction. Retrieved from [Link]

  • Williams, D. L. (2019, February 21). The role of pH in Liquid-Liquid Extraction L9 4380 [Video]. YouTube. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Acid-Base Extraction. Retrieved from [Link]

  • Khan Academy. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 11). 7.7: Liquid-Liquid Extractions. Retrieved from [Link]

  • ResearchGate. (2019, August 8). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Retrieved from [Link]

  • Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine.
  • ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]

  • ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • PubChem. 2-Methylpyrazine. Retrieved from [Link]

  • ResearchGate. (2011, August 7). ChemInform Abstract: A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. | Request PDF. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction [Video]. YouTube. [Link]

  • Reddit. (2022, September 24). Chromotography with free amines?. r/chemhelp. Retrieved from [Link]

  • Thieme Chemistry. Mono- and Dihalogenation of 2-Aminopyrazine. Retrieved from [Link]

  • Güp, R., & Yerlikaya, S. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic chemistry, 97, 103683. [Link]

Sources

troubleshooting common issues in N-methylpyrazin-2-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with N-methylpyrazin-2-amine. This guide is structured to provide in-depth, field-proven insights into troubleshooting common experimental issues. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the primary factors to investigate?

A1: Low or no yield is a frequent challenge that can typically be traced back to one of four areas: reaction conditions, reagent quality, catalyst system (for cross-coupling), or the inherent reactivity of your specific substrates. N-methylpyrazin-2-amine, being an electron-deficient heteroaromatic amine, presents unique challenges compared to simple alkyl or anilines.

Here is a systematic workflow to diagnose the issue:

LowYield_Troubleshooting start Low or No Yield Observed check_conditions 1. Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents 2. Assess Reagent & Solvent Quality (Purity, Anhydrous?) check_conditions->check_reagents Optimal solution_temp Adjust Temperature/Time. Ensure Inert Atmosphere. check_conditions->solution_temp Suboptimal? check_catalyst 3. Evaluate Catalyst System (Coupling Reactions) check_reagents->check_catalyst High Purity solution_reagents Use High-Purity, Anhydrous Reagents/Solvents. check_reagents->solution_reagents Impure/Wet? check_reactivity 4. Re-evaluate Reaction Choice (SNAr vs. Coupling) check_catalyst->check_reactivity Optimized solution_catalyst Screen Ligands/Bases. Use Pre-catalyst. check_catalyst->solution_catalyst Ineffective? solution_reactivity Consider Alternative Reaction Pathway. check_reactivity->solution_reactivity Mismatched?

Caption: Troubleshooting decision tree for low product yields.

Q2: I'm attempting a Buchwald-Hartwig amination with N-methylpyrazin-2-amine and an aryl bromide, but the yield is poor. How can I optimize this?

A2: The Buchwald-Hartwig reaction is a powerful tool, but its success with heteroaromatic amines is highly dependent on the catalyst system.[1][2] The pyrazine nitrogen atoms can act as ligands for the palladium center, potentially poisoning the catalyst.

Causality & Optimization Strategy:

  • Ligand Selection is Critical: The lone pair on the N-methyl group and the pyrazine ring nitrogens can interfere with the palladium catalyst. You need a bulky, electron-rich phosphine ligand that promotes the desired catalytic cycle over catalyst inhibition.

    • Recommendation: Switch to sterically hindered biarylphosphine ligands like XPhos, RuPhos, or BrettPhos. These ligands create a bulky coordination sphere around the palladium, facilitating reductive elimination and preventing catalyst deactivation.[3]

  • Base Compatibility and Strength: The base deprotonates the amine to form the active nucleophile. However, excessively strong bases can lead to side reactions or degradation.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] If your substrate is base-sensitive, consider a weaker base like potassium carbonate (K₂CO₃), but be prepared to use higher temperatures and longer reaction times.

  • Palladium Source: Using a palladium(0) source is ideal, but Pd(II) precursors like Pd(OAc)₂ are often used and reduced in situ. Pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) species, can give more reproducible results.

    • Recommendation: Use a G3 or G4-XPhos pre-catalyst for improved consistency and activity.

ParameterInitial Attempt (Low Yield)Optimized ConditionRationale
Pd Source Pd(OAc)₂G3-XPhos Pre-catalystAir-stable, provides a 1:1 Pd:Ligand ratio, and ensures efficient generation of the active Pd(0) catalyst.[3]
Ligand PPh₃XPhosBulky, electron-rich ligand that accelerates reductive elimination, a key step in the catalytic cycle.[1][4]
Base K₂CO₃NaOtBuStronger base ensures efficient deprotonation of the amine, which can be difficult with electron-deficient heterocycles.
Solvent TolueneDioxane or t-Amyl alcoholCan improve solubility and reaction rates for certain substrate combinations. Must be anhydrous.
Temperature 80 °C100-110 °CEnsures sufficient energy for oxidative addition and reductive elimination steps.

Q3: My Nucleophilic Aromatic Substitution (SNAr) reaction with a highly activated aryl fluoride is not working. Why?

A3: While N-methylpyrazin-2-amine is a nucleophile, it is relatively weak due to the electron-withdrawing nature of the pyrazine ring. For an SNAr reaction to succeed, two conditions must be met: a very electron-poor aromatic ring and a sufficiently strong nucleophile.

Causality & Optimization Strategy:

  • Insufficient Ring Activation: The aryl halide must have strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to the leaving group.[5][6] This is necessary to stabilize the negative charge in the Meisenheimer intermediate.[7]

  • Nucleophile Basicity: The reaction often requires a base to deprotonate the amine, increasing its nucleophilicity. However, if the base is too strong, it may react with the aryl halide itself.

    • Recommendation: Add a non-nucleophilic base like potassium carbonate or cesium carbonate. In some cases, using a strong base like sodium hydride (NaH) to pre-form the sodium salt of the amine in an anhydrous solvent like DMF or DMSO can dramatically increase the reaction rate.

  • Solvent Effects: Polar aprotic solvents are essential. They solvate the cation of the base, leaving the anion (the deprotonated amine) more "naked" and nucleophilic.

    • Recommendation: Ensure your DMF or DMSO is anhydrous. Water will protonate the amine anion and inhibit the reaction. Heating, sometimes to temperatures above 100 °C, may be necessary to drive the reaction to completion.[8]

SNAr_vs_Buchwald start Goal: Couple N-methylpyrazin-2-amine with an Aryl Halide check_activation Does the aryl halide have strong -NO2 or -CN groups ortho/para to the leaving group? start->check_activation use_snar SNAr is a viable option. Optimize base and solvent. check_activation->use_snar Yes use_buchwald Buchwald-Hartwig amination is the preferred method. check_activation->use_buchwald No

Caption: Decision tree for choosing between SNAr and Buchwald-Hartwig reactions.
Issue 2: Formation of Side Products & Purification Challenges

Q1: I'm performing an N-acylation with an acid chloride and observing multiple products on my TLC/LC-MS.

A1: This is a common issue arising from the presence of multiple nucleophilic nitrogen atoms in N-methylpyrazin-2-amine. The primary amine is the intended site of acylation, but the ring nitrogens can also react, especially under forcing conditions, leading to di-acylation or other side products.[9]

Causality & Optimization Strategy:

  • Over-acylation: The initial N-acylated product can be further acylated on one of the ring nitrogens, forming a charged pyrazinium species.

    • Recommendation: Control the stoichiometry carefully. Use no more than 1.0-1.1 equivalents of the acylating agent. Perform the reaction at a low temperature (start at 0 °C) and add the acylating agent slowly to a solution of the amine and a non-nucleophilic base (e.g., pyridine or triethylamine). This keeps the concentration of the reactive acylating agent low at all times, favoring mono-acylation.[10][11]

  • Base Choice: Using a strong, nucleophilic base can lead to competitive reactions.

    • Recommendation: Use a hindered, non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing for the acylating agent.

Q2: My product is difficult to purify. It streaks on the silica gel column and is hard to separate from starting amine.

A2: The basicity of the pyrazine ring often causes compounds to interact strongly with the acidic silica gel, leading to poor chromatographic separation.

Causality & Optimization Strategy:

  • Acid-Base Chemistry: The basic nitrogen atoms in both your starting material and product can be protonated. This property can be exploited for purification.

    • Liquid-Liquid Extraction: Perform an acid-base workup. Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane. Wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic product and starting material will move into the aqueous layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 and extract your now-neutral compounds back into an organic solvent. This removes non-basic impurities.

  • Chromatography Modification: To prevent streaking on silica, the stationary phase needs to be "deactivated."

    • Recommendation: Add a small amount of a basic modifier to your eluent system. A common choice is to use a mobile phase containing 0.5-1% triethylamine or a 1-2% solution of 7N ammonia in methanol mixed with your primary solvents (e.g., hexanes/ethyl acetate or dichloromethane/methanol). This neutralizes the acidic sites on the silica, leading to much sharper peaks and better separation.[12]

Frequently Asked Questions (FAQs)

Q: How should I store N-methylpyrazin-2-amine? A: It should be stored in a tightly sealed container in a cool, dry place, ideally refrigerated (2-8 °C) under an inert atmosphere. Amines can slowly degrade via air oxidation.

Q: Can N-methylpyrazin-2-amine undergo degradation during reactions? A: Yes. Like many amines, it can undergo thermal and oxidative degradation, especially at high temperatures in the presence of oxygen or other oxidants.[13][14] This can lead to the formation of complex mixtures and discoloration (often turning dark brown or black). Running reactions under an inert atmosphere (Nitrogen or Argon) is always recommended, especially for prolonged heating.

Q: What is the expected pKa of N-methylpyrazin-2-amine? A: Pyrazine itself is a very weak base (pKa of the conjugate acid is ~0.6). The amino group increases the basicity, but it will still be a significantly weaker base than typical alkylamines. The primary amine nitrogen will be the most basic site for protonation. This weak basicity is a key reason why strong bases are often needed to deprotonate it for coupling reactions.[15][16]

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for specific substrates.

  • Setup: To an oven-dried vial or flask, add the aryl halide (1.0 equiv), N-methylpyrazin-2-amine (1.2 equiv), the chosen biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Add sodium tert-butoxide (1.4 equiv) followed by anhydrous solvent (e.g., dioxane, to make a ~0.1 M solution in the aryl halide).

  • Reaction: Place the sealed reaction in a preheated oil bath or heating block at 100-110 °C.

  • Monitoring: Stir vigorously. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The reaction is typically complete in 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient, often with 1% triethylamine added to the mobile phase.

Protocol 2: General Procedure for N-Acylation
  • Setup: To a round-bottom flask, dissolve N-methylpyrazin-2-amine (1.0 equiv) and triethylamine (1.5 equiv) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Add the acid chloride or anhydride (1.05 equiv) dropwise as a solution in the same solvent.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify by flash column chromatography or recrystallization.

Visualization of Key Mechanism: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OAC L-Pd(II)(Ar)(X) Pd0->OAC Oxidative Addition AmineComplex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OAC->AmineComplex Amine Coordination AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex Deprotonation BaseH [Base-H]⁺X⁻ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' ArX Ar-X Amine R'R''NH (N-methylpyrazin-2-amine) Base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

  • eScholarship, University of California. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation. [Link]

  • ACS Omega. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link][1]

  • PubChem. 5-Methylpyrazin-2-amine. [Link]

  • PubMed Central. Pyrazine derivative synthesis in a continuous-flow system. [Link]

  • ResearchGate. Amine degradation in CO2 capture. [Link][13]

  • ACS Publications. Factors affecting the formation of pyrazine compounds in sugar-amine reactions. [Link]

  • University of Glasgow. Studies In Pyrazine Chemistry. [Link]

  • ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. [Link]

  • YouTube. Synthesis and reactions of Pyrazine. [Link][15]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link][4]

  • ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives. [Link][16]

  • National Institutes of Health (NIH). N-Acetylation of Amines in Continuous-Flow with Acetonitrile. [Link]

  • ResearchGate. Isolation and Purification of Pyrazines. [Link][12]

  • National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • WordPress. SNAr Reaction in Common Molecular Solvents Under Pressure. [Link][8]

  • University of Kentucky. Thermal Degradation of Amines for CO2 Capture. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link][10]

  • Web of Science. Reactions of Amines. [Link][11]

  • PubChem. 2-Amino-6-methylpyrazine. [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. [Link][2]

  • Google Patents.
  • National Institutes of Health (NIH). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. [Link][14]

  • ResearchGate. Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines. [Link][9]

  • LookChem. 2-Aminopyrazine(5049-61-6)MSDS. [Link]

  • PubChem. N-(piperidin-2-ylmethyl)pyrazin-2-amine. [Link]

  • CORE. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • YouTube. Synthesis and Reactions of Amines. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][7]

  • ResearchGate. 2-(N-acetyl-N-methyl amino)-8-hydroxynaphthalene. [Link]

Sources

Technical Support Center: Optimization of N-methylpyrazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylpyrazin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The content is structured in a question-and-answer format to directly address specific issues, moving from general principles to detailed troubleshooting.

Part 1: Frequently Asked Questions (FAQs) about the Synthesis

This section covers fundamental questions regarding the N-methylation of 2-aminopyrazine.

Q1: What are the most common synthetic routes for preparing N-methylpyrazin-2-amine?

A1: The synthesis of N-methylpyrazin-2-amine (C₅H₇N₃, MW: 109.13)[1] is typically achieved through the direct N-methylation of 2-aminopyrazine. The primary challenge is to achieve selective mono-methylation while avoiding di-methylation or methylation on the ring nitrogens. Key methods include:

  • Classical N-Alkylation: This involves using electrophilic methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. This is a robust and widely used method, but can suffer from overalkylation.[2]

  • Reductive Amination: While less direct, this method involves reacting 2-aminopyrazine with formaldehyde followed by reduction.

  • "Borrowing Hydrogen" Catalysis: A modern, greener approach that uses methanol as the methylating agent, catalyzed by transition metal complexes (e.g., Ruthenium or Iridium).[3][4][5] This method is highly atom-economical, producing only water as a byproduct.[6]

  • Dimethyl Carbonate (DMC) Methylation: DMC is an environmentally benign methylating agent that can provide high selectivity for mono-methylation under the right catalytic conditions.[7][8]

Q2: How do I choose the right base and solvent for the reaction?

A2: The choice of base and solvent is critical for controlling reactivity and selectivity.

  • Base Selection: The base's role is to deprotonate the amino group, increasing its nucleophilicity.

    • Strong Bases (e.g., NaH, KHMDS): These ensure complete and irreversible deprotonation. They are excellent for driving the reaction to completion but can increase the risk of overalkylation if the methylating agent is not added controllably.

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N): These establish an equilibrium and are often used in catalytic systems or when milder conditions are necessary to prevent side reactions.[5] For heteroaromatic amines, a weak base is often sufficient.

  • Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the reagents.

    • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are excellent choices as they solvate the cation of the base but do not interfere with the nucleophile, often accelerating the reaction rate.

    • Ethereal Solvents (e.g., THF, Dioxane): Commonly used with strong bases like NaH.

    • Toluene: Often used in higher temperature reactions, especially in "borrowing hydrogen" catalysis.[9][10]

Q3: What are the main competing reactions and byproducts?

A3: The primary side reaction is overalkylation , leading to the formation of N,N-dimethylpyrazin-2-amine. Another potential, though generally less favored, side reaction is the methylation of one of the pyrazine ring nitrogens, leading to a quaternary pyrazinium salt.[11] The formation of these byproducts complicates purification and reduces the yield of the desired product.


Part 2: Troubleshooting Guide for Synthesis

This section addresses specific problems you might encounter during the experiment.

Q4: My reaction yield is very low. What are the potential causes and solutions?

A4: Low yield is a common issue with several potential root causes. Use the following logic to diagnose the problem.

G cluster_tlc TLC/LC-MS Analysis Results cluster_solutions Potential Causes & Solutions start Problem: Low Yield tlc_check Analyze reaction mixture by TLC/LC-MS start->tlc_check sm_present Significant starting material (SM) remains tlc_check->sm_present no_sm Little to no SM remains tlc_check->no_sm byproducts Multiple byproduct spots observed tlc_check->byproducts cause1 Cause: Incomplete Reaction - Insufficient reaction time/temp - Ineffective base/deprotonation - Poor quality reagents sm_present->cause1 cause2 Cause: Product Degradation or Workup Loss - Product is unstable under workup conditions - Product is water-soluble and lost in aqueous phase - Emulsion formation during extraction no_sm->cause2 cause3 Cause: Overalkylation or Side Reactions - Excess methylating agent used - Reaction temperature too high - Incorrect stoichiometry byproducts->cause3 solution1 Solution: 1. Increase reaction time and/or temperature. 2. Switch to a stronger base (e.g., NaH). 3. Ensure reagents are pure and anhydrous. cause1->solution1 solution2 Solution: 1. Use milder workup conditions (e.g., avoid strong acids). 2. Saturate aqueous phase with NaCl before extraction. 3. Back-extract aqueous layers multiple times. cause2->solution2 solution3 Solution: 1. Use 1.0-1.1 equivalents of methylating agent. 2. Add methylating agent slowly at a lower temp (e.g., 0 °C). 3. Re-evaluate stoichiometry of all reagents. cause3->solution3

Caption: Troubleshooting workflow for low reaction yield.

Q5: I am getting a significant amount of the N,N-dimethylated byproduct. How can I improve selectivity for mono-methylation?

A5: This is the most common selectivity challenge. Here’s how to address it:

  • Control Stoichiometry: This is the most critical factor. Use a slight excess (1.05-1.1 equivalents) of the methylating agent. A large excess will inevitably lead to di-methylation.

  • Slow Addition at Low Temperature: Add the methylating agent dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C). This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting amine over the newly formed mono-methylated product.

  • Choice of Base: A very strong base can sometimes lead to a higher concentration of the highly reactive mono-methylated anion, which can then be quickly di-methylated. Consider using a milder base like K₂CO₃ if di-methylation is severe.

  • Monitor the Reaction Closely: Use TLC or GC-MS to track the consumption of the starting material. Stop the reaction as soon as the starting material has been consumed to prevent further methylation of the product.

Q6: My purification by column chromatography is difficult. The product and starting material have very similar Rf values. What can I do?

A6: This is common due to the small structural difference between 2-aminopyrazine and its N-methylated product.

  • Optimize Chromatography:

    • Solvent System: Use a gradient elution. Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. A shallow gradient is key. Adding a small amount of triethylamine (~0.5%) to the mobile phase can reduce tailing of the basic amine spots on silica gel.

    • Column Size: Use a longer column with a smaller diameter to increase the separation efficiency.

  • Alternative Purification - Acid-Base Extraction: This is a highly effective chemical method.[12]

    • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Both the starting material and the product are basic and will move into the aqueous layer as their hydrochloride salts, leaving non-basic impurities behind.

    • Wash the organic layer with water and combine all aqueous layers.

    • Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH of 9-10. This will deprotonate the hydrochloride salts, causing the free amines to precipitate or form an oil.

    • Extract the now basic aqueous solution multiple times with an organic solvent (e.g., CH₂Cl₂) to recover the purified amines.

    • The resulting organic solution, containing a mixture of the starting material and product, can then be subjected to chromatography, which is often much easier after this initial cleanup.


Part 3: Experimental Protocols & Data

This section provides a reference protocol and comparative data for common methylation methods.

Protocol: N-Methylation using Methyl Iodide

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add 2-aminopyrazine (1.0 eq) and anhydrous THF to a flame-dried flask under N2. p2 2. Cool the flask to 0 °C in an ice bath. p1->p2 r1 3. Add NaH (1.1 eq, 60% dispersion in oil) portion-wise. Stir for 30 min. r2 4. Add Methyl Iodide (1.05 eq) dropwise via syringe. r1->r2 r3 5. Allow to warm to RT and stir for 2-4 hours, monitoring by TLC. r2->r3 w1 6. Quench reaction carefully with saturated aq. NH4Cl. w2 7. Extract with Ethyl Acetate (3x). w1->w2 w3 8. Wash combined organics with brine, dry over Na2SO4. w2->w3 w4 9. Concentrate and purify by column chromatography. w3->w4

Caption: Step-by-step experimental workflow for N-methylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-aminopyrazine (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the resulting solution to 0 °C using an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in small portions. Stir the suspension at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Slowly add methyl iodide (1.05 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaH by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield N-methylpyrazin-2-amine.

Data Summary: Comparison of Methylation Conditions
Parameter Method 1: Methyl Iodide Method 2: Dimethyl Sulfate Method 3: "Borrowing Hydrogen"
Methylating Agent Methyl Iodide (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)Methanol (CH₃OH)[5]
Typical Base NaH, K₂CO₃K₂CO₃, Et₃NKOt-Bu, Cs₂CO₃
Catalyst NoneNoneRu or Ir pincer complex[3]
Solvent THF, DMFAcetonitrile, AcetoneToluene, Dioxane
Temperature 0 °C to RTRT to 50 °C110-140 °C[3][5]
Key Advantage High reactivity, fastLower cost, less volatileHigh atom economy, green
Key Disadvantage Toxic, risk of overalkylationHighly toxic, corrosiveRequires catalyst, high temp

References

  • Martinez-Asencio, A., et al. (2012). Selective Alkylation of (Hetero)Aromatic Amines with Alcohols Catalyzed by a Ruthenium Pincer Complex. Organic Letters. Available at: [Link]

  • Google Patents. (2010). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
  • Jana, A., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). N-alkylation of (hetero)aromatic amines using (hetero)aromatic and aliphatic alcohols. Available at: [Link]

  • Mondal, P., et al. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). N‐alkylation of (hetero) aromatic amines utilizing (hetero) aromatic and aliphatic alcohols. Available at: [Link]

  • Fichez, J., et al. (n.d.).
  • ResearchGate. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Available at: [Link]

  • Wang, M., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system. PubMed Central. Available at: [Link]

  • IRIS. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Available at: [Link]

  • ResearchGate. (n.d.). The reaction apparatus for synthesis of 2-methylpyrazine. Available at: [Link]

  • NIH. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Available at: [Link]

  • MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Available at: [Link]

  • Cardiff University. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of new amides of the N-methylpiperazine series. Available at: [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available at: [Link]

  • Reddit. (n.d.). N-methylation of pyrazole. Available at: [Link]

  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available at: [Link]

  • PubMed. (n.d.). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. Available at: [Link]

  • PubMed. (n.d.). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Available at: [Link]

  • PubMed. (2013). Unexpected reversible pyrazine based methylation in a Ru(II) complex bearing a pyrazin-2'-yl-1,2,4-triazolato ligand and its effect on acid/base and photophysical properties. Available at: [Link]

  • NIH. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Available at: [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • NIH. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Available at: [Link]

  • ResearchGate. (n.d.). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-methylpyrazin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your synthesis.

Section 1: Troubleshooting Common Side Reactions and Impurities

The synthesis of N-methylpyrazin-2-amine can be approached through several synthetic routes, with the most common being nucleophilic aromatic substitution (SNAr) type reactions. Two prominent methods are the Chichibabin-type amination and the Buchwald-Hartwig amination. Each of these pathways, while effective, is susceptible to specific side reactions that can impact yield and purity.

Question 1: I'm observing significant amounts of an unidentifiable byproduct in my Chichibabin-type synthesis of N-methylpyrazin-2-amine. What could it be and how can I prevent it?

Answer:

In a Chichibabin-type reaction for the synthesis of N-methylpyrazin-2-amine, you are likely reacting a pyrazine precursor with an amide source like sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia or an inert solvent at elevated temperatures.[1] A common and often troublesome side reaction in this process is dimerization of the pyrazine ring.[2]

Causality of Dimerization:

The strongly basic and nucleophilic conditions of the Chichibabin reaction can promote the coupling of two pyrazine molecules. This is particularly prevalent if the concentration of the pyrazine starting material is too high or if localized "hot spots" occur in the reaction mixture, leading to uncontrolled side reactions.

Troubleshooting Steps:

  • Control Reactant Concentration: Ensure that the pyrazine starting material is added slowly and controllably to the reaction mixture to maintain a low instantaneous concentration. This minimizes the probability of two pyrazine molecules reacting with each other.

  • Optimize Temperature: While Chichibabin reactions often require heat, excessive temperatures can accelerate side reactions. Carefully control the reaction temperature and consider running the reaction at the lowest effective temperature. For temperature-sensitive substrates, conducting the reaction at low temperatures in liquid ammonia with potassium amide might be a better approach.[1]

  • Ensure Homogeneity: Vigorous and efficient stirring is crucial to prevent localized high concentrations of reactants and to ensure even heat distribution.

  • Purity of Reagents: The purity of the sodium amide can surprisingly influence the reaction outcome. In some cases, less pure sodium amide has been reported to give better yields, possibly due to the catalytic effect of impurities.[3] However, for reproducibility, it is best to use a consistent grade of reagent and optimize the reaction accordingly.

Question 2: My Buchwald-Hartwig amination of 2-chloropyrazine with methylamine is giving me a low yield of the desired N-methylpyrazin-2-amine, and I'm isolating a significant amount of pyrazine. What is causing this hydrodehalogenation?

Answer:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4][5] However, a known side reaction is the hydrodehalogenation of the aryl halide, in your case, 2-chloropyrazine, which results in the formation of pyrazine. This occurs through a competing pathway in the catalytic cycle involving β-hydride elimination.[4]

Mechanism of Hydrodehalogenation:

After the oxidative addition of 2-chloropyrazine to the Pd(0) catalyst, the resulting Pd(II) complex reacts with the amine. Instead of reductive elimination to form the desired product, an alternative pathway can occur where a β-hydride from the amide ligand is eliminated. This leads to the formation of an imine and a palladium-hydride species, which can then reductively eliminate to produce pyrazine and regenerate the catalyst.[4]

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical in minimizing this side reaction.[6] Bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination. Consider using ligands specifically designed to prevent this issue, such as Josiphos or Buchwald's biarylphosphine ligands.

  • Base Selection: The strength and nature of the base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Weaker bases like cesium carbonate or potassium phosphate may be milder and reduce the incidence of hydrodehalogenation, although this might require higher reaction temperatures or longer reaction times.

  • Solvent Choice: The polarity of the solvent can affect the stability of intermediates in the catalytic cycle. Aprotic, non-polar solvents like toluene or dioxane are generally preferred.

  • Temperature Control: Carefully control the reaction temperature. While heating is often necessary, excessive temperatures can favor the β-hydride elimination pathway.

Question 3: I am struggling with the purification of N-methylpyrazin-2-amine. What are the common impurities and the best methods to remove them?

Answer:

Purification of N-methylpyrazin-2-amine can be challenging due to the presence of structurally similar impurities and the basic nature of the product. Common impurities depend on the synthetic route but often include unreacted starting materials (e.g., 2-chloropyrazine), byproducts from side reactions (e.g., pyrazine dimers, pyrazine from hydrodehalogenation), and residual catalyst from Buchwald-Hartwig reactions.

Recommended Purification Protocol:

  • Aqueous Workup:

    • Begin with a standard aqueous workup to remove inorganic salts and water-soluble impurities. An extraction with a suitable organic solvent like dichloromethane or ethyl acetate is a good starting point.[7]

    • To remove acidic impurities, you can wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate).

    • To remove basic impurities, a wash with a dilute acid solution (e.g., 1M HCl) can be effective. However, be cautious as your product is also basic and may partition into the aqueous layer. Back-extraction after basifying the aqueous layer might be necessary.

  • Column Chromatography:

    • Silica gel column chromatography is a common method for purifying pyrazine derivatives.[7]

    • A gradient elution system is often most effective. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.

    • The basicity of your product can cause it to streak on the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.

  • Crystallization:

    • If your product is a solid, recrystallization can be a highly effective final purification step.

    • Experiment with different solvent systems. A good starting point is a solvent in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of amine compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

Visualizing the Purification Workflow:

Caption: A typical purification workflow for N-methylpyrazin-2-amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences in reaction conditions between a Chichibabin and a Buchwald-Hartwig amination for this synthesis?

A1: The reaction conditions are significantly different and are summarized in the table below.

ParameterChichibabin AminationBuchwald-Hartwig Amination
Catalyst None (uses stoichiometric strong base)Palladium catalyst with a phosphine ligand
Reagents Sodium amide or Potassium amideAryl halide (e.g., 2-chloropyrazine), amine
Base The amide reagent itself (e.g., NaNH₂)Weaker bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
Solvent Liquid ammonia, toluene, xyleneToluene, dioxane, THF
Temperature Can be low (-33°C in NH₃) or high (>100°C in toluene)Typically elevated (80-120°C)
Q2: Can I use 2-bromopyrazine instead of 2-chloropyrazine for the Buchwald-Hartwig reaction?

A2: Yes, 2-bromopyrazine is a suitable substrate for the Buchwald-Hartwig amination. In fact, aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions.[6] This may allow for milder reaction conditions, such as lower temperatures or lower catalyst loadings.

Q3: Are there any green chemistry alternatives for the synthesis of N-methylpyrazin-2-amine?

A3: Yes, there is growing interest in developing more environmentally friendly synthetic methods. For the amination of pyrazines, some greener alternatives include:

  • Enzymatic Synthesis: Biocatalytic methods, such as using lipases, can catalyze the amidation of pyrazine esters with amines under mild conditions in greener solvents.[8]

  • Base Metal Catalysis: Research is ongoing to replace precious metal catalysts like palladium with more abundant and less toxic base metals such as copper or nickel for Buchwald-Hartwig-type reactions.[9]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyrazine

Materials:

  • 2-chloropyrazine

  • Methylamine (solution in THF or as a salt, e.g., methylamine hydrochloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.

  • Add anhydrous toluene and stir the mixture for 10-15 minutes at room temperature.

  • Add 2-chloropyrazine to the flask.

  • Add the methylamine solution dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L_nPd(II)(Ar)X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'R''NH AmineComplex L_nPd(II)(Ar)(NHR'R'') AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex L_nPd(II)(Ar)(NR'R'') Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Wikipedia. Chichibabin reaction. [Link]

  • Scientific Update. The Chichibabin amination reaction. [Link]

  • Slideshare. Chichibabin Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wageningen University & Research. The Chichibabin amination of diazines geometrical isomerism in anions of aromatic amines. [Link]

  • Chemistry Notes. Chichibabin amination: Easy mechanism. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • PubChem. 5-Methylpyrazin-2-amine. [Link]

  • Google Patents.
  • PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. [Link]

  • ResearchGate. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges often encountered with this compound. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and proven methodologies to ensure the accuracy and reproducibility of your experiments.

Introduction: Understanding the Challenge

N-methylpyrazin-2-amine, like many heterocyclic amines, presents solubility hurdles that can impact experimental outcomes, leading to underestimated efficacy, poor reproducibility, and unreliable structure-activity relationships (SAR).[1] Its pyrazine core, while offering valuable pharmacophoric features, contributes to a molecular structure that can be challenging to dissolve in aqueous buffers common to biological assays.[2][3] This guide provides a systematic approach to overcoming these issues, from initial troubleshooting to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I'm seeing inconsistent results in my cell-based assay with N-methylpyrazin-2-amine. Could this be a solubility issue?

A1: Yes, inconsistent results are a hallmark of poor compound solubility.[1] When N-methylpyrazin-2-amine precipitates in your assay medium, the actual concentration exposed to the cells is lower and more variable than the intended concentration. This can lead to seemingly random data points and difficulty in establishing a clear dose-response curve. It's crucial to first confirm the solubility of your compound under the specific assay conditions.

Q2: My N-methylpyrazin-2-amine precipitated out of its DMSO stock solution upon storage. What should I do?

A2: Precipitation from DMSO stocks can happen for a few reasons. DMSO is hygroscopic, meaning it absorbs moisture from the air, which can reduce the solubility of hydrophobic compounds over time.[1] Additionally, the compound may not be stable at high concentrations in DMSO, even when freshly prepared.

  • Immediate Action: Try gently warming the solution and using a sonicator to redissolve the precipitate. Always visually inspect the solution to ensure it is clear before use.[1]

  • Long-Term Prevention: Prepare fresh stock solutions before each experiment, or store the compound as a dry powder.[1] Consider preparing a lower concentration stock if solubility issues persist.

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?

A3: The tolerance for DMSO is highly dependent on the cell line and the specific assay being performed.[4] Generally, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. However, it is always best practice to run a vehicle control experiment to determine the maximum tolerable concentration of DMSO for your specific system. Some sensitive assays may show effects at concentrations as low as 0.1%.[4]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a tiered approach to addressing the solubility of N-methylpyrazin-2-amine, starting with the simplest methods and progressing to more advanced techniques.

Tier 1: Co-Solvent Systems

The first line of defense is often the use of a water-miscible organic co-solvent.[][6] These solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[]

Common Co-Solvents:

  • Dimethyl Sulfoxide (DMSO): The most common initial choice due to its broad solubilizing power.[]

  • Ethanol: A less toxic alternative to DMSO, often used in in vivo studies.[4][]

  • Polyethylene Glycol 400 (PEG 400): A non-volatile and less toxic option suitable for a variety of applications.[7]

  • N,N-dimethylformamide (DMF): A stronger solvent than DMSO, but with higher toxicity.[7]

Experimental Protocol: Determining Optimal Co-Solvent Concentration

  • Prepare a high-concentration stock solution of N-methylpyrazin-2-amine in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Serially dilute this stock solution into your aqueous assay buffer.

  • Visually inspect each dilution for any signs of precipitation (cloudiness, particulates).

  • Use a spectrophotometer to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any light scattering caused by precipitation.

  • Determine the highest concentration that remains in solution.

Data Presentation: Hypothetical Solubility of N-methylpyrazin-2-amine in Co-Solvent Systems

Co-SolventMaximum Soluble Concentration (µM) in Assay Buffer (1% Co-Solvent)Notes
DMSO100Standard choice, but check cell line tolerance.
Ethanol75May be less potent at solubilizing than DMSO.
PEG 40090Good for reducing toxicity concerns.
DMF120Use with caution due to higher toxicity.

dot graph TD { A[Start: N-methylpyrazin-2-amine Powder] --> B{Prepare 10 mM Stock in 100% DMSO}; B --> C{Serially Dilute in Aqueous Buffer}; C --> D{Visually Inspect for Precipitation}; D --> E{Quantify with Spectrophotometer}; E --> F[Determine Max Soluble Concentration]; }

Caption: Workflow for determining co-solvent solubility.

Tier 2: pH Adjustment

For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.[8][9] N-methylpyrazin-2-amine contains a basic amine group that can be protonated at acidic pH, forming a more soluble salt.

The Henderson-Hasselbalch Equation and Its Relevance

The Henderson-Hasselbalch equation helps predict the ionization state of a compound at a given pH.[10] For a weak base like N-methylpyrazin-2-amine, the equation is:

pH = pKa + log([B]/[BH+])

Where [B] is the concentration of the neutral base and [BH+] is the concentration of the protonated, more soluble form. By lowering the pH below the pKa of the amine group, we can shift the equilibrium towards the more soluble protonated form.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add an excess of N-methylpyrazin-2-amine powder to each buffer.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours).

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

dot graph TD { A[Start: N-methylpyrazin-2-amine Powder] --> B{Add to Buffers of Varying pH}; B --> C{Equilibrate for 24h}; C --> D{Centrifuge to Pellet Undissolved Compound}; D --> E{Analyze Supernatant by HPLC-UV}; E --> F[Plot Solubility vs. pH]; }

Caption: Workflow for pH-dependent solubility.

Important Considerations:

  • Ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Be aware that altering the pH may affect the biological activity of your compound.

Tier 3: Advanced Formulation Strategies

When co-solvents and pH adjustments are insufficient, more advanced formulation techniques can be employed. These methods are often used in later-stage drug development but can be adapted for research purposes.

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix to improve its dissolution rate.[8][11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble inclusion complex.[11][12]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.[13][14]

  • Prodrugs: The chemical structure of the drug is modified to create a more soluble derivative that is converted back to the active form in vivo.[15][16]

These advanced strategies typically require specialized equipment and expertise but can be highly effective for very poorly soluble compounds.

Summary and Recommendations

Overcoming the solubility issues of N-methylpyrazin-2-amine is a critical step in obtaining reliable and reproducible experimental data. A systematic approach, as outlined in this guide, will allow you to efficiently identify the most appropriate solubilization strategy for your specific needs.

dot graph TD { subgraph "Initial Assessment" A[Compound Solubility Issue] --> B{Try Co-solvents}; end subgraph "Intermediate Strategy" B -- "Still Insoluble" --> C{Adjust pH}; end subgraph "Advanced Formulation" C -- "Still Insoluble" --> D[Consider Advanced Techniques]; end B -- "Soluble" --> E[Proceed with Experiment]; C -- "Soluble" --> E; D -- "Soluble" --> E; }

Caption: Decision tree for solubilization strategy.

Always begin with the simplest methods, such as co-solvents, and progress to more complex techniques as needed. Remember to validate the chosen method to ensure it does not interfere with your assay or alter the biological activity of N-methylpyrazin-2-amine.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Center for Biotechnology Information. Available at: [Link]

  • solubility enhancement -by pH change & complexation. SlideShare. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • pH and solubility. Khan Academy. Available at: [Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. ResearchGate. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]

  • Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. Available at: [Link]

  • 5-Methylpyrazin-2-amine. PubChem. Available at: [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. National Center for Biotechnology Information. Available at: [Link]

  • 2-Amino-6-methylpyrazine. PubChem. Available at: [Link]

  • Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide. ACS Publications. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • 2-Amino-3-methylpyrazine. PubChem. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • How to improve the bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Solvents and Polarity. University of Rochester. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • N-methylpyrimidin-2-amine. PubChem. Available at: [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Publications. Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. Available at: [Link]

  • N-[(4-methyl-1H-pyrazol-5-yl)methyl]propan-2-amine. PubChem. Available at: [Link]

Sources

Technical Support Center: Characterization of N-methylpyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of N-methylpyrazin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this important class of nitrogen-containing heterocycles.[1][2][3][4] The unique electronic and structural properties imparted by the pyrazine ring and the N-methylamine substituent present a distinct set of analytical challenges.[5][6] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure the accurate and reliable characterization of your compounds.

Section 1: General & Sample Preparation Issues

This section addresses the foundational challenges that can impact all subsequent analytical steps: solubility and stability. Proper sample preparation is paramount for acquiring high-quality data.

FAQ 1.1: My N-methylpyrazin-2-amine derivative has poor solubility in common analytical solvents. How can I prepare my sample for analysis?

Answer:

Poor solubility is a frequent hurdle, as the polarity of pyrazine derivatives can vary significantly based on other substituents.[1][7] The pyrazine core itself is moderately polar and can form hydrogen bonds, making it soluble in polar solvents, but derivatization can introduce hydrophobic moieties that complicate solvent selection.[7]

Root Cause Analysis: The issue often stems from a mismatch between the overall polarity of the derivative and the chosen solvent. Intermolecular forces, such as hydrogen bonding and π-stacking from the aromatic pyrazine ring, can lead to strong crystal lattice energy, making dissolution difficult.

Troubleshooting Guide: Improving Solubility

  • Systematic Solvent Screening:

    • Step 1: Start with common NMR and chromatography solvents. Test solubility in a range from non-polar (e.g., hexane, toluene), to moderately polar (e.g., dichloromethane, ethyl acetate), to highly polar (e.g., acetonitrile, methanol, water).

    • Step 2: For compounds resistant to dissolution, move to polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). DMSO is an excellent choice for creating stock solutions for NMR and biological assays, but be mindful of its high boiling point and potential to interfere with some analyses.[8]

    • Step 3: If a single solvent fails, attempt to use a co-solvent system. A mixture of a good organic solvent with a small percentage of DMSO can often be effective.[8] For reversed-phase HPLC, a stock solution in DMSO or DMF can be diluted into the mobile phase, but ensure the final concentration of the strong solvent does not exceed a few percent to avoid peak distortion.[9]

  • pH Modification:

    • The N-methylamine and pyrazine nitrogen atoms are basic and can be protonated.[10][11] Acidifying the solvent (e.g., adding a small amount of formic acid, acetic acid, or HCl to water or methanol) can convert the amine to a more soluble salt. This is a common strategy for preparing samples for LC-MS analysis.

    • Caution: Ensure that your compound is stable under acidic conditions and that the pH change does not induce unwanted chemical reactions.

  • Salt Formation (for Bulk Material):

    • For persistently insoluble compounds, converting the free base into a salt (e.g., hydrochloride, mesylate) is a highly effective, albeit more involved, strategy to significantly enhance aqueous solubility.[8] This requires a separate synthetic step but can be invaluable for downstream applications.

Section 2: Chromatographic Challenges (HPLC/LC-MS)

The basic and polar nature of N-methylpyrazin-2-amine derivatives makes their separation by chromatography, particularly reversed-phase HPLC, a significant challenge.

FAQ 2.1: I'm seeing severe peak tailing and poor retention for my compound on a C18 column. What is happening and how can I fix it?

Answer:

This is a classic problem when analyzing basic compounds like amines on standard silica-based reversed-phase columns (e.g., C18).[12] The issue arises from unwanted secondary interactions between the analyte and the stationary phase.

Root Cause Analysis: The primary cause of peak tailing is the interaction between the basic amine groups in your molecule and residual acidic silanol groups (Si-OH) on the surface of the silica support. This strong, non-specific binding leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing the observed peak asymmetry and often poor reproducibility. Furthermore, highly polar compounds may have insufficient interaction with the nonpolar C18 stationary phase, leading to poor or no retention.

Troubleshooting Workflow for HPLC Method Development

HPLC_Troubleshooting cluster_mobile_phase Mobile Phase Modifications cluster_column_chem Alternative Column Chemistries start Start: Poor Peak Shape/Retention on C18 mod_mobile_phase Modify Mobile Phase start->mod_mobile_phase Quick Fix change_column Change Column Chemistry start->change_column Fundamental Solution add_modifier Add Amine Modifier (e.g., 0.1% TEA, DEA) mod_mobile_phase->add_modifier Competes with silanols lower_ph Lower pH (2-3) (e.g., 0.1% FA, TFA) mod_mobile_phase->lower_ph Protonates analyte, suppresses silanols ion_pairing Use Ion-Pairing Agent (e.g., HFBA) mod_mobile_phase->ion_pairing MS Incompatible polar_endcapped Polar-Endcapped RP (e.g., 'Aqua' columns) change_column->polar_endcapped Shields silanols hilic HILIC (Hydrophilic Interaction) change_column->hilic For very polar analytes mixed_mode Mixed-Mode (RP/Ion-Exchange) change_column->mixed_mode Controlled dual retention end_good Result: Good Peak Shape & Retention add_modifier->end_good lower_ph->end_good polar_endcapped->end_good hilic->end_good mixed_mode->end_good

Caption: Troubleshooting workflow for HPLC analysis.

Detailed Protocols & Explanations

  • Protocol 1: Mobile Phase Modification

    • Low pH: Prepare your aqueous mobile phase (e.g., Water) with 0.1% formic acid (FA) or trifluoroacetic acid (TFA). The corresponding organic mobile phase (e.g., Acetonitrile) should also contain 0.1% of the same acid. At a low pH (~2.5-3), the amine is fully protonated, and the silanol groups are non-ionized, minimizing the problematic interaction. This is the most common and MS-friendly first approach.[9]

    • Amine Modifier (for higher pH): If you must work at neutral or basic pH, add a small amount (0.05-0.1%) of a competitive base like triethylamine (TEA) to your mobile phase. TEA acts as a "silanol blocker," preferentially interacting with the active sites on the silica and preventing your analyte from binding there. This is highly effective but not suitable for mass spectrometry.

  • Protocol 2: Selecting an Alternative Column

    • Polar-Embedded/Endcapped Columns: These are reversed-phase columns specifically designed to reduce silanol interactions and provide better retention for polar compounds. They are an excellent first alternative to a standard C18.[9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): If your derivative is very polar and elutes in the void volume even with 100% aqueous mobile phase, HILIC is the technique of choice.[13][14] HILIC uses a polar stationary phase (like bare silica or a bonded polar phase) with a high-organic mobile phase (e.g., >80% acetonitrile). Water acts as the strong, eluting solvent. This provides excellent retention for polar molecules that are unsuitable for reversed-phase.[13]

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering dual retention mechanisms that can be tuned by adjusting mobile phase pH and ionic strength. This provides powerful selectivity for complex mixtures of polar and charged compounds.

Section 3: Spectroscopic Ambiguities (NMR)

NMR is a cornerstone of structural elucidation, but N-methylpyrazin-2-amine derivatives can produce spectra that are difficult to interpret due to dynamic processes and the electronic nature of the pyrazine ring.

FAQ 3.1: The signals for my amine N-H and aromatic C-H protons in the ¹H NMR spectrum are broad or have disappeared. What could be the cause?

Answer:

Signal broadening in the NMR spectrum of these compounds is a common observation that can be attributed to several factors, including chemical exchange, tautomerism, and quadrupolar relaxation.

Root Cause Analysis:

  • Chemical Exchange: The N-H proton of the amine can exchange with residual water or other labile protons in the solvent (like D₂O in DMSO-d₆). If this exchange occurs at a rate comparable to the NMR timescale, the signal becomes broad. In very "wet" solvents or at higher temperatures, the peak can broaden into the baseline and disappear.

  • Tautomerism: Aminopyrazines can exist in equilibrium between the amino and a less stable imino tautomeric form.[15] If the rate of interconversion between these tautomers is on the NMR timescale, it can lead to broadening of the signals for the protons near the site of tautomerization (both on the ring and the amine).[15][16][17]

  • Quadrupolar Relaxation: The two nitrogen atoms in the pyrazine ring are quadrupolar nuclei (I > 1/2). These nuclei can cause efficient relaxation of adjacent protons (¹H) and carbons (¹³C), leading to broader signals for the atoms directly attached to or near them.

Conceptual Diagram of Aminopyrazine Tautomerism

Caption: Tautomeric equilibrium in aminopyrazines.

Troubleshooting Guide: Sharpening NMR Signals

  • Sample Preparation:

    • Action: Ensure your sample and NMR solvent (especially CDCl₃ and DMSO-d₆) are as dry as possible. Use a freshly opened bottle of deuterated solvent or one stored over molecular sieves.

    • Rationale: Minimizing water content will slow down the N-H proton exchange rate, resulting in a sharper signal.

  • Variable Temperature (VT) NMR:

    • Action: Acquire spectra at different temperatures (e.g., from 25°C down to -40°C or up to 80°C).

    • Rationale: Lowering the temperature can slow down dynamic processes like tautomerism or conformational exchange, often resolving broad peaks into two or more sharp signals representing the individual species.[18] Conversely, increasing the temperature can sometimes coalesce broad signals into a single sharp, averaged signal if the exchange rate becomes very fast.

  • Solvent Change:

    • Action: Re-run the spectrum in a different solvent (e.g., switch from DMSO-d₆ to CDCl₃ or MeOD-d₄).

    • Rationale: The position of a tautomeric equilibrium can be highly solvent-dependent.[16] A different solvent may favor one tautomer so strongly that the effects of exchange become negligible. Aprotic solvents (like CDCl₃) will slow N-H exchange compared to protic ones (like MeOD-d₄, where the N-H signal will be absent due to rapid exchange with the solvent).

Standard Protocol for ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of your high-purity derivative into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[19]

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Lock on the deuterium signal and shim the magnetic field to optimize homogeneity.[19]

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds are typical starting points.[19]

  • ¹³C NMR Acquisition: Use a proton-decoupled single-pulse experiment. Due to the lower sensitivity of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are required.[19]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift using the residual solvent peak (e.g., DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[19]

Typical Predicted NMR Data (in DMSO-d₆)
Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Ring Protons7.5 - 8.5Singlet, Doublet
N-H6.0 - 8.0Broad Singlet
N-CH₃2.8 - 3.2Singlet or Doublet (if coupled to N-H)
Carbon Predicted Chemical Shift (δ, ppm)
C-amine150 - 160
Ring Carbons125 - 150
N-CH₃25 - 35
Note: These are general ranges; actual shifts are highly dependent on substitution.[19][20]

Section 4: Mass Spectrometry (MS) Complexities

Mass spectrometry is essential for confirming molecular weight and providing structural clues through fragmentation analysis. The stable pyrazine ring dominates the fragmentation patterns of these derivatives.

FAQ 4.1: I'm having trouble interpreting the EI-MS or ESI-MS/MS fragmentation pattern of my derivative. What are the expected fragmentation pathways?

Answer:

The fragmentation of N-methylpyrazin-2-amine derivatives is largely dictated by the stability of the aromatic pyrazine core. The molecular ion peak ([M]⁺˙ in EI-MS or [M+H]⁺ in ESI-MS) is typically prominent.[21][22]

Root Cause Analysis (General Fragmentation Rules):

  • Stable Pyrazine Ring: The aromatic pyrazine ring is very stable, meaning that initial fragmentations will likely involve the loss of substituents rather than the immediate cleavage of the ring itself.[21][22]

  • Alpha-Cleavage: The bond alpha to the nitrogen of the N-methylamine group can cleave. However, the most common fragmentation for amines is cleavage of the bond beta to the heteroatom (in this case, the C-N bond of the substituent).

  • Loss of Neutral Molecules: Look for losses of small, stable neutral molecules. For N-methylpyrazin-2-amine itself, a common fragmentation could be the loss of HCN or CH₃CN, although this may require higher energy.

  • Substituent-Driven Fragmentation: If your derivative has other functional groups (e.g., esters, amides, halogens), their characteristic fragmentation patterns will often dominate the spectrum.[23][24] For example, an ester might lose an alkoxy radical (-OR).

Table of Common Neutral Losses and Fragments

Fragment Lost Mass Lost (Da) Plausible Origin
H1Cleavage of N-H or C-H bond
CH₃15Loss of the methyl group radical
HCN27Ring fragmentation or from amine side chain
C₂H₂26Ring fragmentation (e.g., retro-Diels-Alder)
CO28If an amide or carboxylic acid is present

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of your compound in a suitable solvent, typically the mobile phase or a mixture like 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Chromatography: Use a suitable HPLC method (as determined in Section 2) to introduce the sample into the mass spectrometer.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The pyrazine and amine nitrogens are readily protonated, making this the ideal ionization technique.

  • MS Scan: Acquire a full scan MS spectrum to identify the [M+H]⁺ ion and confirm the molecular weight.

  • MS/MS Fragmentation: Perform a product ion scan on the isolated [M+H]⁺ precursor ion. Use a moderate collision energy (e.g., 15-30 eV) and observe the resulting fragment ions. This will provide the fragmentation pattern for structural confirmation.

Section 5: Crystallography Hurdles

Obtaining a single crystal suitable for X-ray diffraction can be challenging but provides unambiguous structural proof.

FAQ 5.1: I am struggling to grow single crystals of my N-methylpyrazin-2-amine derivative for X-ray analysis. Do you have any suggestions?

Answer:

Crystal growth is often a trial-and-error process. The ability of pyrazine derivatives to act as both hydrogen bond donors (N-H) and acceptors (ring nitrogens) can lead to complex intermolecular interactions that may favor amorphous precipitation over ordered crystal growth.[25][26]

Troubleshooting Guide: Crystal Growth

  • Purity is Paramount: Ensure your compound is of the highest possible purity (>99%). Even minor impurities can inhibit crystal nucleation and growth. Purify by column chromatography, recrystallization, or sublimation before attempting crystal growth.

  • Slow Evaporation:

    • Method: Dissolve your compound in a suitable solvent (one in which it is moderately soluble) to near saturation. Loosely cap the vial (or cover with parafilm and poke a few small holes) and leave it undisturbed in a vibration-free area.

    • Rationale: As the solvent slowly evaporates, the solution becomes supersaturated, promoting slow and orderly crystal growth.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Method: Dissolve your compound in a good solvent. Place this solution in a small open vial. Place the small vial inside a larger, sealed jar that contains a poor solvent (an "anti-solvent") in which your compound is insoluble. The good solvent must be more volatile than the poor solvent.

    • Rationale: The vapor of the good solvent will slowly diffuse out of the inner vial and be absorbed by the anti-solvent in the outer jar. Simultaneously, the vapor of the anti-solvent will diffuse into the inner vial, gradually lowering the solubility of your compound and inducing crystallization.

  • Solvent System Screening: Experiment with a wide range of solvents and solvent/anti-solvent pairs. Common pairs include Dichloromethane/Hexane, Ethyl Acetate/Hexane, Methanol/Diethyl Ether, and Toluene/Hexane.

References

  • Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • Le Gac, M., et al. (n.d.). Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC - NIH.
  • Solubility of Things. (n.d.). Pyrazine.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I....
  • Bidlingmeyer, B. A., et al. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry - ACS Publications.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • PMC - NIH. (n.d.). (Z,Z)-N′′-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives.
  • Fiveable. (n.d.). Nitrogen-containing heterocycles Definition. Organic Chemistry II Key Term.
  • NIH. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
  • PMC - NIH. (n.d.). N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine.
  • Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • Benchchem. (n.d.). Differentiating 2-Hydroxy-5-methylpyrazine from its Isomers: A Spectroscopic Guide.
  • Kuujia.com. (n.d.). 5521-58-4(5-Methylpyrazin-2-amine).
  • MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
  • MSE Supplies LLC. (2024). Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries.
  • ChemRxiv. (n.d.). What impact does tautomerism have on drug properties and development?.
  • NC State University Libraries. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles.
  • NIH. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
  • Pearson. (n.d.). Acid-Base Properties of Nitrogen Heterocycles: Videos & Practice Problems.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Aromaticity in tautomers of triazoleporphyrazine.

Sources

Technical Support Center: Efficient Synthesis of N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this critical synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible process.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of N-methylpyrazin-2-amine, with a focus on catalyst selection and reaction mechanisms.

Q1: What are the most common methods for synthesizing N-methylpyrazin-2-amine?

A1: The synthesis of N-methylpyrazin-2-amine is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction involves the coupling of an aryl halide (typically 2-chloropyrazine or 2-bromopyrazine) with methylamine in the presence of a palladium catalyst and a base. This method is favored for its high efficiency and functional group tolerance.[1]

Alternative, though less common, methods include the direct N-methylation of 2-aminopyrazine. However, achieving mono-methylation selectively can be challenging and often leads to the formation of undesired dimethylated byproducts.[2][3]

Q2: How do I select the optimal palladium catalyst system for the Buchwald-Hartwig amination of 2-halopyrazines?

A2: The choice of the palladium catalyst system, which comprises a palladium precursor and a ligand, is critical for a successful reaction. For the amination of electron-deficient heteroaryl halides like 2-chloropyrazine, bulky and electron-rich phosphine ligands are generally preferred.[4][5] These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5]

Several generations of Buchwald-Hartwig ligands have been developed, with each offering improved reactivity and scope.[1] For this specific transformation, ligands such as XPhos, RuPhos, and BrettPhos have shown excellent performance.[6][7] The choice between them may depend on the specific substrate and reaction conditions. It is often beneficial to screen a small panel of ligands to identify the most effective one for your system.

Q3: What is the role of the base in the Buchwald-Hartwig amination, and which one should I choose?

A3: The base plays a crucial role in the catalytic cycle by deprotonating the amine, forming the more nucleophilic amide, which then participates in the coupling reaction.[8] Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice and is highly effective.[9] However, its strong basicity can be incompatible with certain functional groups.[8][9]

In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[10] For reactions sensitive to strong bases, using a KF-alumina surface has been reported as an effective alternative.[9][10]

Q4: Can you explain the catalytic cycle of the Buchwald-Hartwig amination for this synthesis?

A4: The catalytic cycle for the palladium-catalyzed amination of 2-chloropyrazine with methylamine is as follows:

  • Oxidative Addition: A Pd(0) species reacts with 2-chloropyrazine, inserting into the carbon-chlorine bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Methylamine coordinates to the Pd(II) center, and the base removes a proton from the amine to form an amido complex.

  • Reductive Elimination: The N-methylpyrazin-2-amine product is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

This cycle repeats until the limiting reagent is consumed. The efficiency of each step is heavily influenced by the choice of ligand and base.[5][8]

Buchwald-Hartwig Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex 2-Chloropyrazine Amido Complex Amido Complex Oxidative Addition Complex->Amido Complex + Methylamine - Base-H⁺Cl⁻ Product Complex Product Complex Amido Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L_n - N-methylpyrazin-2-amine

Caption: Buchwald-Hartwig amination catalytic cycle.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of N-methylpyrazin-2-amine.

Issue 1: Low or No Product Yield

Q: I am observing very low to no formation of N-methylpyrazin-2-amine. What are the likely causes and how can I fix this?

A: This is a common issue that can often be traced back to several key factors.

Potential Cause Explanation & Recommended Solution
Inactive Catalyst The Pd(0) catalyst is sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous. Consider using a pre-catalyst that is more air-stable.
Inappropriate Ligand The choice of ligand is crucial. If you are using a generic phosphine ligand, it may not be suitable for this specific transformation. Screen a panel of bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos.[6][7]
Incorrect Base The base may be too weak or not soluble enough in the reaction medium. If using a weaker base like K₃PO₄, consider switching to a stronger base such as NaOtBu or LiHMDS, provided your substrate is compatible.[6]
Low Reaction Temperature The reaction may require more thermal energy to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

Troubleshooting Workflow for Low Yield

Low Yield Troubleshooting start Low or No Yield check_catalyst Verify Catalyst Activity (Inert atmosphere, dry reagents) start->check_catalyst screen_ligands Screen Different Ligands (e.g., XPhos, RuPhos) check_catalyst->screen_ligands No Improvement success Improved Yield check_catalyst->success Improvement optimize_base Optimize Base (e.g., NaOtBu, LiHMDS) screen_ligands->optimize_base No Improvement screen_ligands->success Improvement increase_temp Increase Reaction Temperature optimize_base->increase_temp No Improvement optimize_base->success Improvement increase_temp->success Improvement

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of N-methylpyrazin-2-amine and Other Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of N-methylpyrazin-2-amine with other notable pyrazine derivatives. As researchers, scientists, and drug development professionals, understanding the structure-activity relationships within a chemical class is paramount for designing novel therapeutics. While N-methylpyrazin-2-amine represents a simple aminopyrazine, its structural motif is a key component in a wide array of biologically active molecules. Due to the limited direct experimental data on N-methylpyrazin-2-amine itself, this guide will establish its profile by comparing it with well-characterized pyrazines, thereby inferring its potential activities and highlighting areas for future research.

Introduction to the Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neurological effects.[3] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-π stacking interactions, facilitating binding to various biological targets.[2] This versatility has led to the development of several clinically approved drugs containing the pyrazine core.

Comparative Analysis of Biological Activities

To contextualize the potential biological activity of N-methylpyrazin-2-amine, we will compare it with its isomers and more complex, clinically relevant pyrazine derivatives.

N-methylpyrazin-2-amine and Its Isomers: A Baseline
  • Antimicrobial Potential: While specific minimum inhibitory concentration (MIC) values for N-methylpyrazin-2-amine are not widely reported, the broader class of aminopyrazines has been investigated for antimicrobial properties. For instance, derivatives of 3-aminopyrazine-2-carboxamide have shown activity against Mycobacterium tuberculosis and other bacteria.[4] The activity of these more complex derivatives suggests that the aminopyrazine core may contribute to the overall antimicrobial effect.

  • Anticancer Potential: Several studies have explored aminopyrazine derivatives as anticancer agents.[5][6] For example, some 2-aminopyrazine derivatives have been shown to exhibit inhibitory activity against cancer cell lines by targeting signaling pathways like SHP2.[5] The simple aminopyrazine scaffold of N-methylpyrazin-2-amine could serve as a starting point for the design of more potent anticancer compounds.

  • Neurological Activity: The pyrazine ring is present in compounds with neurological effects. While there is no specific data on the neurological activity of N-methylpyrazin-2-amine, the exploration of simple pyrazine derivatives for their effects on the central nervous system is an active area of research.

Prominent Pyrazine Derivatives with Established Biological Activity

To provide a clear comparison, the following table summarizes the biological activities of well-characterized pyrazine-containing drugs and experimental compounds.

CompoundChemical StructurePrimary Biological ActivityMechanism of ActionQuantitative Data (IC50/MIC)
Bortezomib ((1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl)boronic acidAnticancer (Multiple Myeloma)Reversible inhibitor of the 26S proteasome.[7]IC50: ~7 nM[8]
Pyrazinamide Pyrazine-2-carboxamideAntitubercularProdrug converted to pyrazinoic acid, which disrupts membrane potential and inhibits trans-translation in Mycobacterium tuberculosis.[9]MIC against M. tuberculosis: 12.5-50 µg/mL[10]
Glipizide N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpyrazine-2-carboxamideAntidiabeticStimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels.Not applicable (in vivo efficacy)
Compound 3e (from study) A 2-aminopyrazine derivativeAnticancerSHP2 inhibitorIC50: 5.66 ± 2.39 µM (MDA-MB-231 cells)[5]
Compound 17 (from study) 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideAntimycobacterialNot fully elucidatedMIC: 12.5 µg/mL (M. tuberculosis)[4]

Key Signaling Pathways Modulated by Pyrazine Derivatives

The anticancer activity of many pyrazine derivatives can be attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is crucial for rational drug design.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[7][10][11] Several pyrazine-based inhibitors have been developed to target components of this pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by pyrazine derivatives.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13][14] Mutations in this pathway are common in many cancers, making it an attractive target for therapeutic intervention.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->Raf Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway with a potential point of inhibition by pyrazine derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[8][15][16] Its constitutive activation is observed in many cancers, contributing to tumor progression and resistance to therapy.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Signal Inflammatory Signal Receptor Receptor Inflammatory Signal->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB->Gene_Transcription translocates to nucleus Pyrazine_Inhibitor Pyrazine-based Inhibitor (e.g., Bortezomib) Pyrazine_Inhibitor->Proteasome

Caption: The NF-κB signaling pathway, showing inhibition of the proteasome by a pyrazine derivative like Bortezomib.

Experimental Protocols for Biological Activity Assessment

To ensure the scientific integrity of this guide, we provide detailed methodologies for key experiments used to evaluate the biological activity of pyrazine derivatives.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening and characterizing the biological activity of a novel pyrazine compound.

Biological_Activity_Workflow Start Synthesized Pyrazine Compound In_vitro_Screening In Vitro Screening (e.g., MTT, MIC assays) Start->In_vitro_Screening Active_Compounds Identification of Active Compounds In_vitro_Screening->Active_Compounds Lead_Optimization Lead Optimization (SAR Studies) In_vitro_Screening->Lead_Optimization Inactive Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Active_Compounds->Mechanism_Studies Active In_vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism_Studies->In_vivo_Studies In_vivo_Studies->Lead_Optimization End Preclinical Candidate In_vivo_Studies->End Promising Lead_Optimization->Start New Analogs

Caption: A generalized workflow for the biological evaluation of novel pyrazine compounds.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic effects of potential anticancer compounds.[8][12][13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase in a suitable medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazine compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][11]

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[7]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the pyrazine compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activity of N-methylpyrazin-2-amine in the context of other pyrazine derivatives. While direct experimental data for N-methylpyrazin-2-amine is sparse, the diverse and potent activities of its more complex analogs in anticancer and antimicrobial applications suggest that the aminopyrazine scaffold is a valuable starting point for drug discovery.

The provided experimental protocols for the MTT and broth microdilution assays offer a robust framework for the systematic evaluation of N-methylpyrazin-2-amine and its future derivatives. Further research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro screening of N-methylpyrazin-2-amine and its simple isomers against a panel of cancer cell lines and microbial strains to establish its baseline activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of N-methylpyrazin-2-amine derivatives to understand how different substituents on the pyrazine ring and the amino group influence biological activity.

  • Mechanism of Action Studies: For any active compounds identified, elucidating their mechanism of action by investigating their effects on key signaling pathways, such as those outlined in this guide.

By systematically exploring the biological potential of N-methylpyrazin-2-amine and its derivatives, the scientific community can unlock new avenues for the development of novel therapeutics.

References

  • Hennessy, E. J., & Kole, A. (2003). The PI3K/Akt signaling pathway and cancer. Medicinal Research Reviews, 23(5), 569-588. [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12(1), 86. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [Link]

  • Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290. [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Shi, W., Zhang, X., Jiang, X., Yuan, H., Lee, J. S., Barry, C. E., ... & Zhang, Y. (2011). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis. Science, 333(6049), 1630-1632. [Link]

  • Richardson, P. G., Hideshima, T., & Anderson, K. C. (2003). Bortezomib (PS-341): a novel, first-in-class proteasome inhibitor for the treatment of multiple myeloma and other cancers. Cancer Control, 10(5), 361-369.
  • Kane, R. C., Bross, P. F., Farrell, A. T., & Pazdur, R. (2003). Velcade: U.S. FDA approval for the treatment of multiple myeloma 2003. The Oncologist, 8(6), 508-513.
  • Karin, M. (2006). Nuclear factor-κB in cancer development and progression. Nature, 441(7092), 431-436. [Link]

  • Adams, J. (2004). The development of proteasome inhibitors as anticancer drugs. Cancer Cell, 5(5), 417-421.
  • Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. [Link]

  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
  • Zitko, J., Jampilek, J., & Dolezal, M. (2016). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 21(10), 1339. [Link]

  • Tsoleridis, C. A., Kourti, M. E., & Hadjipavlou-Litina, D. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4353. [Link]

  • Doležal, M., & Palek, L. (2014). Pyrazine derivatives: a patent review (June 2012 - present). Expert Opinion on Therapeutic Patents, 24(11), 1235-1253. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Sun, H. (2022). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Current Computer-Aided Drug Design, 18(4), 356-367. [Link]

  • Wang, Y., Li, J., Zhang, Y., Wang, Y., Li, Y., & Sun, H. (2021). Design, synthesis, and in vitro activity of pyrazine compounds. Molecules, 26(11), 3192. [Link]

Sources

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a new analytical method for N-methylpyrazin-2-amine. As a structural alert for potential genotoxicity, accurate quantification of such amine impurities is paramount in drug development to ensure patient safety and meet stringent regulatory requirements. We will compare the performance of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against other common analytical techniques and provide the supporting experimental data from a full validation study conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[1]

Method Selection Rationale: A Comparative Overview

The choice of an analytical technique is a critical first step, balancing the required sensitivity and specificity with practical considerations like cost, sample throughput, and instrument availability. N-methylpyrazin-2-amine, as a potential process-related impurity or degradant, requires a method that is both reliable and fit for its intended purpose.

Causality for Method Selection: While Gas Chromatography-Mass Spectrometry (GC-MS) is effective for volatile pyrazines[2][3], N-methylpyrazin-2-amine's polarity and potential for thermal degradation make it less ideal for this technique without derivatization. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity, making it the gold standard for trace-level genotoxic impurity analysis.[4][5][6] However, for a routine quality control (QC) environment where the impurity needs to be controlled at a level where UV detection is feasible, developing a simpler, more cost-effective HPLC-UV method is often a more pragmatic and efficient strategy. The presence of the pyrazine chromophore in the target analyte makes it an excellent candidate for UV detection.

Table 1: Comparison of Potential Analytical Techniques

Feature HPLC-UV GC-MS LC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection. Separation of volatile compounds followed by mass-based detection. Chromatographic separation followed by highly selective mass-based detection.
Sensitivity Moderate (ppm level) High (ppm to ppb level) Very High (ppb to ppt level)
Specificity Moderate; relies on chromatographic resolution. High; based on retention time and mass fragmentation pattern. Very High; based on retention time and specific MRM transitions.
Cost/Complexity Low to Moderate Moderate High

| Best For | Routine QC, purity assays, non-trace level impurities. | Volatile and semi-volatile compounds, complex mixtures.[2] | Trace-level analysis, genotoxic impurities, bioanalysis.[7][8] |

Based on this analysis, a reverse-phase HPLC-UV method was selected for development and validation as a robust and economical approach for controlling N-methylpyrazin-2-amine in a pharmaceutical manufacturing setting.

The Proposed HPLC-UV Method and Workflow

A reverse-phase HPLC method was developed to achieve optimal separation of N-methylpyrazin-2-amine from the active pharmaceutical ingredient (API) and other potential impurities.

Experimental Protocol: Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-18 min: 40% to 95% B

    • 18-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 285 nm.

  • Diluent: 50:50 Acetonitrile/Water.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Sample/ Standard dissolve Dissolve in Diluent prep_start->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 285 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report Validation_Parameters center Validated Analytical Method Specificity Specificity (No Interference) center->Specificity Linearity Linearity (r² = 0.9998) center->Linearity Accuracy Accuracy (99.4% Recovery) center->Accuracy Precision Precision (RSD < 2%) center->Precision Sensitivity Sensitivity (LOQ = 0.1 µg/mL) center->Sensitivity Robustness Robustness (Passed) center->Robustness

References

A Comparative Guide to N-methylpyrazin-2-amine and N-ethylpyrazin-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazine scaffold is a privileged structure, forming the core of numerous biologically active compounds. Simple substitutions on the pyrazine ring can significantly modulate their pharmacological profiles. This guide provides a comparative analysis of two closely related aminopyrazine derivatives, N-methylpyrazin-2-amine and N-ethylpyrazin-2-amine, focusing on their potential in biological assays. While direct, side-by-side experimental comparisons of these two specific molecules are not extensively documented in publicly available literature, this guide synthesizes information from studies on related N-alkylated heterocyclic amines and general principles of structure-activity relationships (SAR) to offer valuable insights for researchers.

Molecular Profiles: A Subtle but Significant Difference

At a glance, N-methylpyrazin-2-amine and N-ethylpyrazin-2-amine differ by a single methylene group (-CH₂-). This seemingly minor variation in the N-alkyl substituent can have a profound impact on the physicochemical properties of the molecules, which in turn influences their biological activity.

PropertyN-methylpyrazin-2-amineN-ethylpyrazin-2-amineImplication in Biological Assays
Molecular Weight 109.13 g/mol 123.16 g/mol A minor increase that is unlikely to significantly impact cell permeability based on size alone.
Lipophilicity (LogP) Predicted LogP values are generally lowerPredicted LogP values are generally higherIncreased lipophilicity of the ethyl analog may enhance membrane permeability and interaction with hydrophobic pockets of target proteins, but could also lead to increased non-specific binding and lower aqueous solubility.
Steric Hindrance Minimal steric bulk from the methyl groupSlightly increased steric bulk from the ethyl groupThe larger ethyl group might influence binding affinity and selectivity by affecting the molecule's fit within a receptor's binding site.
Hydrogen Bonding The secondary amine provides one hydrogen bond donor and the pyrazine nitrogens act as acceptors.The secondary amine provides one hydrogen bond donor and the pyrazine nitrogens act as acceptors.Both molecules share similar hydrogen bonding potential, which is crucial for interactions with biological targets.

Caption: Key physicochemical differences between N-methylpyrazin-2-amine and N-ethylpyrazin-2-amine.

Inferred Biological Activity: Extrapolating from Related Structures

While specific IC₅₀ or MIC values for direct comparison are elusive, the broader family of aminopyrazines and N-alkylated heterocycles have demonstrated a range of biological activities, primarily in the realms of antimicrobial and anticancer research.

Antimicrobial Potential

Pyrazine derivatives are known to possess antimicrobial properties. The mechanism of action can vary, but often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.

Structure-Activity Relationship Insights: Studies on other N-alkylated amines and amides have shown that lipophilicity plays a crucial role in their antimicrobial efficacy.[1] An optimal level of lipophilicity is often required for the compound to effectively traverse the microbial cell wall and membrane.

  • N-methylpyrazin-2-amine: With its lower lipophilicity, it might exhibit moderate activity, particularly against Gram-positive bacteria where the cell wall is more permeable.

  • N-ethylpyrazin-2-amine: The increased lipophilicity of the ethyl group could potentially enhance its activity, allowing for better penetration into microbial cells. However, excessive lipophilicity can also lead to reduced bioavailability.

It is important to note that the overall activity will also depend on the specific microbial strain and the presence of other functional groups on the pyrazine ring.

Anticancer Activity

The 2-aminopyrazine framework is a key pharmacophore in a number of compounds developed as antitumor agents.[2][3] These compounds often act by inhibiting specific kinases or other enzymes involved in cell proliferation and survival.

Structure-Activity Relationship Insights: In the context of enzyme inhibition, the N-alkyl substituent can influence both the potency and selectivity of the compound.

  • N-methylpyrazin-2-amine: The smaller methyl group may allow for a better fit into a specific binding pocket of a target enzyme.

  • N-ethylpyrazin-2-amine: The slightly larger ethyl group could either enhance binding through favorable hydrophobic interactions or cause a steric clash, thereby reducing affinity. The precise effect is target-dependent.

For instance, in some kinase inhibitors, extending an alkyl chain can lead to interactions with an adjacent hydrophobic pocket, thereby increasing potency. Conversely, if the binding site is constrained, the smaller methyl group would be favored.

Experimental Design for Comparative Evaluation

To definitively compare the biological activities of N-methylpyrazin-2-amine and N-ethylpyrazin-2-amine, a series of head-to-head in vitro assays are recommended.

General Experimental Workflow

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & Interpretation start Synthesize/Acquire N-methylpyrazin-2-amine & N-ethylpyrazin-2-amine char Confirm Purity & Identity (NMR, MS, HPLC) start->char sol Prepare Stock Solutions in DMSO char->sol antimicrobial Antimicrobial Assays (MIC/MBC Determination) sol->antimicrobial anticancer Anticancer Assays (MTT/XTT, Apoptosis) sol->anticancer ic50 Calculate IC50/MIC Values antimicrobial->ic50 anticancer->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar conclusion Draw Conclusions on Comparative Activity sar->conclusion

Caption: A generalized workflow for the comparative biological evaluation.

Detailed Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of the two compounds against a panel of bacteria.

Materials:

  • N-methylpyrazin-2-amine and N-ethylpyrazin-2-amine

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the stock solutions of each compound in MHB directly in the 96-well plates. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Detailed Protocol: Anticancer Cytotoxicity (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of the compounds on a cancer cell line.

Materials:

  • N-methylpyrazin-2-amine and N-ethylpyrazin-2-amine

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of N-methylpyrazin-2-amine and N-ethylpyrazin-2-amine in complete medium for a specified duration (e.g., 48 or 72 hours).

  • Controls: Include a vehicle control (cells treated with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

Based on the activities of related pyrazine compounds, N-methylpyrazin-2-amine and N-ethylpyrazin-2-amine could potentially modulate various signaling pathways. For instance, in cancer, they might interfere with pathways crucial for cell growth and proliferation, such as the MAPK/ERK or PI3K/Akt pathways.

G cluster_0 Potential Anticancer Mechanism Compound N-alkylpyrazin-2-amine Kinase Protein Kinase (e.g., EGFR, MEK) Compound->Kinase Inhibition Downstream Downstream Signaling (e.g., ERK, Akt) Kinase->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: A hypothetical signaling pathway potentially targeted by aminopyrazines.

Conclusion and Future Directions

Future research should focus on the direct, head-to-head comparison of these two compounds in a variety of biological assays. Such studies would not only provide valuable data on their relative potency and selectivity but also contribute to a deeper understanding of the structure-activity relationships of N-alkylated aminopyrazines, aiding in the rational design of more potent and specific therapeutic agents.

References

  • Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Deriv
  • Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. PubMed. [Link]

  • Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. PMC. [Link]

Sources

A Comparative Benchmarking Guide to N-methylpyrazin-2-amine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the quest for potent and selective enzyme inhibitors is paramount. Among the myriad of heterocyclic scaffolds explored, pyrazine derivatives, and specifically N-methylpyrazin-2-amine analogs, have emerged as a privileged class of compounds exhibiting inhibitory activity against a diverse range of enzymes. This guide provides an in-depth comparative analysis of the performance of N-methylpyrazin-2-amine derivatives as enzyme inhibitors, grounded in experimental data and established biochemical principles. We will delve into the nuances of benchmarking these compounds against different enzyme classes, offering a framework for researchers, scientists, and drug development professionals to assess their potential as therapeutic agents or research tools.

The Rationale for Benchmarking N-methylpyrazin-2-amine Derivatives

The N-methylpyrazin-2-amine core represents a versatile scaffold. The pyrazine ring can engage in crucial hydrogen bonding interactions with the hinge region of kinases, a common binding motif for ATP-competitive inhibitors.[1] Furthermore, the amine substituent provides a vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. While extensively studied as kinase inhibitors, the therapeutic potential of this scaffold extends to other enzyme families, including monoamine oxidases and nitric oxide synthases.[2][3]

Effective benchmarking is not merely about determining the half-maximal inhibitory concentration (IC50). It is a multifactorial process that involves:

  • Comparative Potency: Assessing the inhibitory strength of a panel of derivatives against a specific enzyme target.

  • Selectivity Profiling: Evaluating the inhibition of the lead compounds against a panel of related and unrelated enzymes to understand their specificity.

  • Mechanism of Action (MoA) Studies: Elucidating how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).[4]

  • Comparison with Standard Inhibitors: Benchmarking against well-characterized, often "gold standard," inhibitors to contextualize the performance of novel compounds.

This guide will navigate through these aspects, providing both the "how" and the "why" behind the experimental design and data interpretation.

Performance Comparison of N-methylpyrazin-2-amine Derivatives

To illustrate a practical benchmarking study, we will consider two distinct enzyme targets: a protein kinase (Cyclin-Dependent Kinase 2, CDK2) and a non-kinase enzyme (Monoamine Oxidase B, MAO-B). The following data, while illustrative, is based on trends observed in the scientific literature for pyrazine-based inhibitors.

Case Study 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers.[5] Here, we compare a series of hypothetical N-methylpyrazin-2-amine derivatives against the well-established CDK2 inhibitor, Roscovitine.

Compound IDDerivative SubstitutionCDK2 IC50 (nM)Selectivity vs. CDK1 (Fold)
NMPA-001 Unsubstituted8505
NMPA-002 5-bromo25010
NMPA-003 5-(4-fluorophenyl)7525
NMPA-004 5-(1-methyl-1H-pyrazol-4-yl)1550
Roscovitine (Standard Inhibitor)4010

Data is hypothetical and for illustrative purposes.

Interpretation of Results:

The unsubstituted N-methylpyrazin-2-amine (NMPA-001) exhibits modest activity. The addition of a bromine atom at the 5-position (NMPA-002) enhances potency, likely through favorable interactions in the binding pocket. More significant improvements are seen with the introduction of aromatic substituents. The fluorophenyl group in NMPA-003 leads to a notable increase in potency, while the methyl-pyrazole moiety in NMPA-004 results in a highly potent inhibitor, surpassing the standard, Roscovitine. The selectivity against the closely related CDK1 also improves with increasing potency, a desirable characteristic for a targeted therapeutic.

Case Study 2: Inhibition of Monoamine Oxidase B (MAO-B)

MAO-B is a crucial enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease.[6] Here, we benchmark N-methylpyrazin-2-amine derivatives against the irreversible MAO-B inhibitor, Selegiline.

Compound IDDerivative SubstitutionMAO-B IC50 (µM)Selectivity vs. MAO-A (Fold)
NMPA-005 Unsubstituted452
NMPA-006 6-chloro158
NMPA-007 6-(morpholin-4-yl)5.220
NMPA-008 6-(4-chlorobenzyl)1.845
Selegiline (Standard Inhibitor)0.8100 (irreversible)

Data is hypothetical and for illustrative purposes.

Interpretation of Results:

Similar to the kinase study, substitutions on the pyrazine ring significantly impact inhibitory activity against MAO-B. A simple chloro-substitution (NMPA-006) improves potency over the parent compound (NMPA-005). The introduction of a morpholine ring (NMPA-007) and a chlorobenzyl group (NMPA-008) leads to progressively more potent inhibitors. While the benchmarked derivatives do not achieve the potency of the irreversible inhibitor Selegiline, NMPA-008 demonstrates promising reversible inhibition with good selectivity over MAO-A.

Experimental Protocols for Enzyme Inhibition Assays

The reliability of any benchmarking study hinges on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for assessing the inhibition of CDK2 and MAO-B.

Protocol 1: CDK2 Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials and Reagents:

  • Recombinant human CDK2/Cyclin E1 enzyme complex

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (N-methylpyrazin-2-amine derivatives) and standard inhibitor (Roscovitine) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Experimental Workflow:

CDK2_Assay_Workflow A Compound Preparation (Serial Dilution in DMSO) B Dispense Compounds & Controls to Plate A->B C Add Kinase & Substrate (CDK2/CycE1 + Histone H1) B->C D Pre-incubation (15 min at RT) C->D E Initiate Reaction (Add ATP) D->E F Kinase Reaction (60 min at 30°C) E->F G Terminate Reaction & Detect ATP (Add Kinase-Glo®) F->G H Incubate (10 min at RT) G->H I Measure Luminescence H->I

CDK2 Kinase Assay Workflow

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds and Roscovitine in DMSO. Dispense 1 µL of each compound dilution into the wells of a 96-well plate. For control wells, add 1 µL of DMSO (100% activity) and 1 µL of a high concentration of Roscovitine (0% activity).

  • Enzyme and Substrate Addition: Prepare a master mix of CDK2/Cyclin E1 and Histone H1 in kinase buffer. Add 24 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add 25 µL of the ATP solution to each well to start the kinase reaction. The final volume will be 50 µL.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Signal Detection: Equilibrate the luminescent kinase assay reagent to room temperature. Add 50 µL of the reagent to each well to stop the reaction and generate the luminescent signal.

  • Final Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: MAO-B Activity Assay (Fluorometric)

This assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by MAO-B.

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Amplex® Red reagent)

  • Horseradish peroxidase (HRP)

  • MAO-B reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Test compounds (N-methylpyrazin-2-amine derivatives) and standard inhibitor (Selegiline) dissolved in DMSO

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader (Excitation ~530-560 nm, Emission ~590 nm)

Experimental Workflow:

MAO_Assay_Workflow A Compound Preparation (Serial Dilution in DMSO) B Dispense Compounds & Controls to Plate A->B C Add MAO-B Enzyme B->C D Pre-incubation (15 min at 37°C) C->D E Initiate Reaction (Add Substrate/HRP Mix) D->E F Enzymatic Reaction (30 min at 37°C, protected from light) E->F G Measure Fluorescence F->G

MAO-B Fluorometric Assay Workflow

Step-by-Step Methodology:

  • Compound Plating: As described in the CDK2 assay, prepare and dispense 1 µL of serially diluted compounds, Selegiline, and DMSO controls into a 96-well plate.

  • Enzyme Addition: Add 24 µL of MAO-B enzyme diluted in reaction buffer to each well.

  • Pre-incubation: Mix the plate and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Prepare a working solution of the MAO-B substrate and HRP in reaction buffer. Add 25 µL of this working solution to each well.

  • Enzymatic Reaction: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate IC50 values as described in the CDK2 assay protocol.

Elucidating the Mechanism of Action: A Deeper Dive

Determining the IC50 is the first step. Understanding the mechanism of inhibition provides critical insights into how a compound exerts its effect and can guide further optimization. The primary methods for elucidating the mechanism of reversible inhibitors involve kinetic studies where the reaction velocity is measured at various substrate and inhibitor concentrations.[7]

Generalized Signaling Pathway and Inhibition Mechanisms:

Inhibition_Mechanisms cluster_pathway Enzyme Catalytic Cycle cluster_inhibition Modes of Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E + P P Product (P) I_comp Competitive Inhibitor (I) I_comp->E Binds to free enzyme I_noncomp Non-competitive Inhibitor (I) I_noncomp->E Binds to free enzyme I_noncomp->ES Binds to ES complex I_uncomp Uncompetitive Inhibitor (I) I_uncomp->ES Binds only to ES complex

Enzyme Inhibition Mechanisms

  • Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, preventing substrate binding. This can be overcome by increasing the substrate concentration. On a Lineweaver-Burk plot, this results in an increase in the apparent Km with no change in Vmax.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, and can bind to either the free enzyme or the enzyme-substrate complex. This reduces the effective enzyme concentration, leading to a decrease in Vmax with no change in Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This is a less common mechanism and results in a decrease in both Vmax and apparent Km.

By systematically varying the concentrations of both the substrate and the inhibitor and analyzing the data using Michaelis-Menten and Lineweaver-Burk plots, the mode of inhibition for a given N-methylpyrazin-2-amine derivative can be determined.

Conclusion and Future Directions

This guide has provided a comprehensive framework for benchmarking the performance of N-methylpyrazin-2-amine derivatives as enzyme inhibitors. Through carefully designed experiments, including comparative IC50 determination, selectivity profiling, and mechanism of action studies, researchers can gain a deep understanding of the potential of these compounds. The illustrative data and detailed protocols serve as a starting point for the rigorous evaluation of novel inhibitors.

The versatility of the N-methylpyrazin-2-amine scaffold suggests that its therapeutic applications are far from fully explored. Future research should focus on expanding the range of enzyme targets, including those outside of the well-trodden kinase family. Furthermore, the integration of computational modeling and structural biology with empirical testing will be crucial for the rational design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. By adhering to the principles of robust scientific methodology and objective comparison, the full potential of N-methylpyrazin-2-amine derivatives in medicine and biological research can be realized.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Enzyme Inhibition Studies of Antipyrine and Aminopyrine. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

  • Chemical Transformation of Pyrazine Derivatives. [Link]

  • Guidelines for the digestive enzymes inhibition assay. [Link]

  • Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

  • Enzyme Analysis. [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. [Link]

Sources

comparative analysis of the spectroscopic data of N-methylpyrazin-2-amine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive comparative analysis of the spectroscopic data for N-methylpyrazin-2-amine and its structurally related analogs: pyrazin-2-amine and 2-methoxypyrazine. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. By elucidating the impact of substituent changes on the spectroscopic signatures of the pyrazine core, this guide serves as a practical reference for the structural characterization and analysis of this important class of heterocyclic compounds.

Introduction

N-methylpyrazin-2-amine belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to the prevalence of the pyrazine scaffold in numerous biologically active molecules. The electronic properties, and by extension, the reactivity and biological function of these compounds, are highly dependent on the nature and position of substituents on the pyrazine ring. A thorough spectroscopic characterization is therefore essential for unequivocal identification, purity assessment, and for establishing structure-activity relationships (SAR).

This guide provides a detailed comparative analysis of N-methylpyrazin-2-amine with two key analogs: pyrazin-2-amine and 2-methoxypyrazine. The comparison will highlight how the substitution of a proton with a methyl group on the exocyclic amine, and the replacement of the amino group with a methoxy group, systematically alters the spectroscopic properties of the molecule.

Experimental Protocols: A Foundation for Reliable Data

The integrity of any comparative analysis rests on the quality and consistency of the acquired data. The following sections detail standardized protocols for obtaining the spectroscopic data discussed in this guide. Adherence to these methodologies ensures reproducibility and allows for meaningful comparisons between different analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure through the analysis of ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2][3] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.[4] Typical parameters include a spectral width of 12-16 ppm, a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a higher sample concentration (20-50 mg) and a greater number of scans (1024 or more) are typically required.[2][3] Key parameters include a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data.

Causality Behind Experimental Choices: The use of a consistent deuterated solvent is crucial as solvent effects can influence chemical shifts, impacting the direct comparability of spectra. Higher magnetic field strengths provide greater spectral dispersion, which is essential for resolving the complex spin-spin coupling patterns often observed in heteroaromatic systems.[5][6]

Infrared (IR) Spectroscopy

Objective: To identify characteristic functional groups present in the molecules.

Methodology:

  • Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[7][8] For liquid samples, a single drop is sufficient.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis. This is automatically subtracted from the sample spectrum.[9]

Self-Validation: The ATR-FTIR technique is largely self-validating for this application due to its simplicity and the direct nature of the measurement, which requires minimal sample preparation.[7][8][10] The presence of known, characteristic peaks for the pyrazine ring serves as an internal check for the integrity of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To probe the electronic transitions within the conjugated pyrazine system.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the compounds in a UV-grade solvent (e.g., ethanol or methanol) in quartz cuvettes.

  • Data Acquisition: Record the absorbance spectrum over a range of 200-400 nm.

  • Blank Correction: Use the pure solvent as a reference to zero the spectrophotometer.

Authoritative Grounding: The UV-Vis spectra of aromatic and heterocyclic compounds are well-documented.[11][12][13][14][15] The observed absorption bands correspond to π → π* and n → π* electronic transitions within the pyrazine ring and are influenced by the electronic nature of the substituents.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation patterns for structural confirmation.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC) for volatile compounds like these.[16][17]

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions in a quadrupole or time-of-flight (TOF) mass analyzer.

Trustworthiness: EI is a highly reproducible technique that generates characteristic fragmentation patterns, often referred to as a molecule's "fingerprint." The molecular ion peak (M⁺) provides a direct and accurate measure of the molecular weight.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the spectroscopic data for N-methylpyrazin-2-amine and its selected analogs.

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide the most detailed structural information. The chemical shifts of the pyrazine ring protons and carbons are particularly sensitive to the electronic effects of the substituents.

Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃, δ in ppm)

Compound¹H NMR¹³C NMR
Pyrazin-2-amine Ring H: ~7.8-8.1; NH₂: ~4.8 (br s)Ring C: ~135-154
N-methylpyrazin-2-amine Ring H: ~7.7-8.0; NH: ~5.0 (br s); CH₃: ~3.0 (d)Ring C: ~133-155; CH₃: ~29
2-Methoxypyrazine Ring H: ~7.8-8.0; OCH₃: ~3.9 (s)Ring C: ~136-162; OCH₃: ~53

Note: Data is compiled from typical values and may vary slightly based on experimental conditions.

Analysis:

  • ¹H NMR: The electron-donating amino and methoxy groups shield the ring protons, causing them to appear upfield relative to unsubstituted pyrazine (δ ~8.6 ppm). The N-methyl group in N-methylpyrazin-2-amine introduces a characteristic doublet around 3.0 ppm, coupled to the adjacent N-H proton. The methoxy group in 2-methoxypyrazine presents as a sharp singlet around 3.9 ppm.

  • ¹³C NMR: The carbon atom directly attached to the substituent (C-2) exhibits the most significant change in chemical shift. The electronegative oxygen in the methoxy group of 2-methoxypyrazine causes a pronounced downfield shift of C-2 to ~162 ppm compared to the amino-substituted analogs.[18]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the functional groups that differentiate these analogs.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-H StretchingC-H StretchingC=N, C=C StretchingC-O Stretching
Pyrazin-2-amine ~3400-3100 (two bands)~3100-3000~1600-1450-
N-methylpyrazin-2-amine ~3400-3200 (one band)~3100-3000~1600-1450-
2-Methoxypyrazine -~3100-3000~1600-1450~1250-1000

Analysis:

  • The primary amine of pyrazin-2-amine shows two distinct N-H stretching bands (symmetric and asymmetric), while the secondary amine of N-methylpyrazin-2-amine exhibits only one.[19]

  • 2-Methoxypyrazine is readily distinguished by the absence of N-H stretches and the presence of strong C-O stretching absorptions.[20]

  • All three compounds display characteristic absorptions for aromatic C-H and pyrazine ring stretching vibrations.

Mass Spectrometry (MS)

The mass spectra confirm the molecular weights and reveal distinct fragmentation patterns.

Table 3: Mass Spectrometry Data (EI)

CompoundFormulaMW[M]⁺ (m/z)Key Fragments (m/z)
Pyrazin-2-amine C₄H₅N₃95.109568, 41
N-methylpyrazin-2-amine C₅H₇N₃109.1310994, 81, 67
2-Methoxypyrazine C₅H₆N₂O110.1111095, 81, 67

Analysis:

  • The molecular ion peak ([M]⁺) for each compound corresponds to its molecular weight.[21][22][23]

  • The fragmentation of the pyrazine ring is a common feature.[24][25]

  • Substituent-specific fragmentation is observed. For instance, N-methylpyrazin-2-amine can lose a methyl radical (•CH₃) to form a fragment at m/z 94. 2-Methoxypyrazine can also undergo loss of a methyl radical.[26]

Visualizations

Workflow and Structural Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Interpretation sample Analyte (N-methylpyrazin-2-amine or Analog) nmr NMR (¹H, ¹³C) sample->nmr Analysis ir FTIR-ATR sample->ir Analysis uv_vis UV-Vis sample->uv_vis Analysis ms GC-MS (EI) sample->ms Analysis data Spectral Data Acquisition nmr->data ir->data uv_vis->data ms->data comparison Comparative Analysis data->comparison structure Structural Confirmation comparison->structure

Caption: A generalized workflow for the spectroscopic analysis of pyrazine derivatives.

structural_comparison cluster_effects Resultant Spectroscopic Shifts p2a Pyrazin-2-amine R = -NH₂ nmpa N-methylpyrazin-2-amine R = -NHCH₃ p2a->nmpa Methylation of Amine mp 2-Methoxypyrazine R = -OCH₃ p2a->mp Substitution (NH₂ → OCH₃) nmr_shift NMR Chemical Shifts nmpa->nmr_shift ir_stretch IR N-H vs. C-O Stretches nmpa->ir_stretch ms_frag MS Fragmentation Patterns nmpa->ms_frag mp->nmr_shift mp->ir_stretch mp->ms_frag

Caption: Structural relationships and their impact on spectroscopic data.

Conclusion

This guide has systematically compared the spectroscopic data of N-methylpyrazin-2-amine with its primary amine and methoxy analogs. The analysis demonstrates that each spectroscopic technique provides unique and complementary information for the structural elucidation of these compounds. NMR spectroscopy is invaluable for mapping the carbon-hydrogen framework and assessing the electronic influence of substituents. IR spectroscopy offers a rapid and definitive means of identifying key functional groups. Mass spectrometry confirms molecular weights and provides characteristic fragmentation patterns. Together, these techniques form a powerful toolkit for the unambiguous characterization of substituted pyrazines, which is a critical step in the discovery and development of new chemical entities.

References

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.[Link]

  • Bruker. NMR Spectroscopy.[Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.[Link]

  • PubChem. 2-Methoxypyrazine.[Link]

  • NIST Chemistry WebBook. Pyrazine, methoxy-.[Link]

  • PubChem. Aminopyrazine.[Link]

  • NIST Chemistry WebBook. Aminopyrazine.[Link]

  • OpenStax. Spectroscopy of Amines.[Link]

  • Iowa State University. NMR Sample Preparation.[Link]

Sources

A Senior Application Scientist's Guide to the Purity Validation of Synthesized N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the landscape of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a target molecule's purity is not merely a procedural formality; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For a compound like N-methylpyrazin-2-amine, a heterocyclic amine that can serve as a crucial building block in the synthesis of pharmacologically active agents, impurities can have profound consequences. They can introduce confounding variables in biological assays, lead to unforeseen side reactions in subsequent synthetic steps, or, in a clinical context, pose significant safety risks.

This guide provides an in-depth, comparative analysis of the principal analytical techniques for validating the purity of newly synthesized N-methylpyrazin-2-amine. Moving beyond a simple recitation of protocols, we will explore the underlying rationale for methodological choices, the interpretation of data through a critical lens, and the strategic application of each technique to construct a robust and defensible purity profile. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol functions as a self-validating system.

Comparative Analysis of Purity Validation Methodologies

The assessment of chemical purity is a multi-faceted challenge that no single technique can comprehensively address.[1] A strategic combination of orthogonal methods—techniques that measure purity based on different chemical or physical principles—is the most authoritative approach. We will compare four workhorse techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and classical Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is a cornerstone of purity analysis, prized for its high resolution, sensitivity, and quantitative accuracy. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[2] For N-methylpyrazin-2-amine, a polar and non-volatile compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices: The selection of a C18 column is based on its hydrophobic nature, which provides effective retention for polar analytes like pyrazine derivatives when used with an aqueous-organic mobile phase. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve a balance between retention and elution, ensuring sharp, symmetrical peaks. An ultraviolet (UV) detector is selected because the pyrazine ring possesses a strong chromophore, allowing for sensitive detection around 275 nm.[3]

Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized N-methylpyrazin-2-amine.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 75% 20 mM Ammonium Acetate buffer (pH 6.5) and 25% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm.[3]

  • Data Analysis:

    • Integrate the peak areas of all detected signals in the chromatogram.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of Principal Peak / Total Area of All Peaks) x 100

Workflow for HPLC-Based Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (275 nm) E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H

Caption: Workflow for HPLC-based purity analysis.

Data Presentation: HPLC
ParameterResultInterpretation
Retention Time (tR)4.85 minThe characteristic elution time for N-methylpyrazin-2-amine under these conditions.
Principal Peak Area12,450,000The integrated area corresponding to the main compound.
Total Impurity Peak Area62,500Sum of areas from all other peaks, indicating the level of impurities.
Calculated Purity 99.5% Meets the typical >95% purity requirement for research compounds.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[5] It is exceptionally well-suited for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts.

Causality Behind Experimental Choices: The choice of a non-polar capillary column (e.g., HP-5ms) is standard for general-purpose screening of organic compounds. The temperature program is designed to first elute highly volatile compounds at a low temperature, then ramp up to elute the target analyte and less volatile impurities. Electron Ionization (EI) at 70 eV is used as it is a robust, standardized method that produces reproducible fragmentation patterns, which can be compared against spectral libraries for confident identification.[6] The ion source temperature is kept high to prevent condensation of the analytes.[5][6]

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthesized compound in a high-purity volatile solvent like dichloromethane or ethyl acetate.[6]

    • Dilute to a working concentration of approximately 25 µg/mL.

  • Instrumentation & Conditions:

    • GC-MS System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.[6]

    • MS Parameters:

      • Ion Source Temperature: 230°C.[5][6]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak for N-methylpyrazin-2-amine by its retention time and mass spectrum (expected molecular ion M+ at m/z 109).

    • Identify impurity peaks by comparing their mass spectra against the NIST library.

    • Assess purity based on the relative peak area percentage in the Total Ion Chromatogram (TIC).

Workflow for GC-MS Based Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample B Dilute to µg/mL A->B C Inject into GC B->C D Temperature Programmed Separation C->D E EI Ionization & MS Detection D->E F Analyze TIC E->F G Identify Peaks via MS Library F->G H Assess Purity G->H

Caption: Workflow for GC-MS based identification.

Data Presentation: GC-MS
Retention TimePeak Area %Identity (from MS)Molecular Ion (m/z)
3.12 min0.15%Toluene (Solvent)92
8.54 min99.7%N-methylpyrazin-2-amine 109
9.21 min0.15%Unidentified Impurity123
Calculated Purity 99.7%

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Determination

Unlike chromatographic methods that provide a relative purity, quantitative ¹H NMR (qNMR) can determine the absolute purity (mass fraction) of a compound without needing a reference standard of the analyte itself.[4][7] It achieves this by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[8]

Causality Behind Experimental Choices: The choice of an internal standard is critical. Maleic acid is suitable here because it is highly pure, non-volatile, stable, and has a simple ¹H NMR spectrum with a sharp singlet (~6.2-6.3 ppm) that does not overlap with the signals of N-methylpyrazin-2-amine.[4] DMSO-d₆ is chosen as the solvent for its ability to dissolve both the analyte and the standard, and its residual proton signal does not interfere with the signals of interest. A long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated proton is crucial to ensure complete relaxation and accurate integration, which is the cornerstone of quantification.[8]

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized N-methylpyrazin-2-amine into a vial (Weight Wanalyte).

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, purity Pstd) into the same vial (Weight Wstd).

    • Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 0.7 mL).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or higher.

    • Pulse Program: Standard 1D proton experiment (e.g., zg30).

    • Key Parameters:

      • Flip Angle: 30° or 90° (must be consistent).

      • Relaxation Delay (D1): 30 seconds (to ensure full relaxation).

      • Number of Scans: 16-32 (for good signal-to-noise).

  • Data Processing & Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte (Ianalyte) and a signal from the standard (Istd).

    • Calculate the purity (Panalyte) using the following formula:

      Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Pstd

      Where:

      • N = Number of protons for the integrated signal (e.g., 3 for the -CH₃ group of the analyte; 2 for the two vinyl protons of maleic acid).

      • MW = Molecular Weight (Analyte: 109.13 g/mol ; Maleic Acid: 116.07 g/mol ).

Workflow for qNMR-Based Purity Determination

QNMR_Workflow A Accurately weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum (Long Relaxation Delay) B->C D Process Spectrum (Phase & Baseline Correction) C->D E Integrate Analyte & Standard Peaks D->E F Calculate Absolute Purity using Formula E->F

Caption: Workflow for absolute purity determination by qNMR.

Data Presentation: qNMR
ParameterValue
Wanalyte15.05 mg
Wstd (Maleic Acid)10.12 mg
Pstd99.9%
Ianalyte (N-CH₃ singlet, ~2.9 ppm)2.55
Istd (CH=CH singlet, ~6.2 ppm)1.00
Nanalyte3
Nstd2
MWanalyte109.13 g/mol
MWstd116.07 g/mol
Calculated Purity (Panalyte) 99.3% w/w

Melting Point Analysis: A Classical Purity Indicator

Melting point is a fundamental physical property of a solid compound. For a pure crystalline substance, the melting point is sharp, typically occurring over a narrow range of 1-2°C.[9][10] The presence of impurities disrupts the crystal lattice, which typically results in two observable effects: a depression of the melting point and a broadening of the melting range.[10][11]

Causality Behind Experimental Choices: This technique is chosen for its simplicity, speed, and low cost.[9] It provides an excellent qualitative, and sometimes semi-quantitative, assessment of purity.[9] A finely ground, thoroughly dried sample is essential to ensure efficient and uniform heat transfer within the capillary tube. A slow heating rate (1-2°C/min) near the expected melting point is critical for accurately observing the start and end of the melting process.

Experimental Protocol: Melting Point Determination
  • Sample Preparation:

    • Ensure the synthesized N-methylpyrazin-2-amine is a completely dry, crystalline solid.

    • Finely grind a small amount of the solid into a powder.

    • Pack the powder into a capillary tube to a height of 2-3 mm.[9]

  • Instrumentation & Measurement:

    • Apparatus: Digital melting point apparatus (e.g., Stuart SMP10).

    • Procedure:

      • Place the packed capillary tube into the apparatus.

      • Heat rapidly to about 15°C below the expected melting point.

      • Decrease the heating rate to 1-2°C per minute.

      • Record the temperature at which the first drop of liquid appears (T₁).

      • Record the temperature at which the last crystal melts (T₂).

      • The melting range is T₁ - T₂.

  • Data Analysis:

    • Compare the observed melting range with the literature value for pure N-methylpyrazin-2-amine.

    • A broad and depressed melting range relative to the standard indicates the presence of impurities.

Workflow for Melting Point Analysis

MP_Workflow A Dry & Grind Sample B Pack Capillary Tube A->B C Heat in Apparatus (Slow Ramp Rate) B->C D Observe & Record Melting Range (T1-T2) C->D E Compare to Literature Value D->E

Caption: Workflow for melting point analysis.

Data Presentation: Melting Point
SampleObserved Melting Range (°C)Literature Value (°C)Interpretation
Synthesized Product68-71°C72-73°CThe observed range is slightly depressed and broader than the literature value, suggesting the presence of minor impurities.
Co-measurement with Authentic Standard71-73°CN/AA mixed melting point with a pure standard shows no depression, confirming the identity of the bulk material.[11]

Overall Comparison and Strategic Recommendations

The choice of analytical method depends on the specific question being asked—be it routine screening, impurity identification, or establishing a certified purity value.

FeatureHPLCGC-MSqNMRMelting Point
Purity Type Relative (%)Relative (%)Absolute (w/w %) Qualitative
Sensitivity High (ng-µg)Very High (pg-ng)Moderate (mg)Low (requires >1-2% impurity)
Specificity HighVery High (Structural Info)Very High (Structural Info) Low
Impurity Info Detection & QuantificationIdentification & Quantification Identification & Quantification Indicates Presence
Sample Req. Low (~1 mg)Very Low (<1 mg)High (~15 mg)Low (~2 mg)
Analysis Time ~15-30 min/sample~30-60 min/sample~15-45 min/sample~10-15 min/sample
Key Advantage Robust QuantificationVolatile Impurity IDAbsolute Purity (No Standard) Speed & Simplicity
Key Limitation Needs Analyte StandardLimited to VolatilesLower ThroughputNon-specific

Senior Scientist's Recommendations:

  • For Routine Synthesis Checks: A combination of Melting Point Analysis and HPLC is highly efficient. The melting point provides a rapid, initial check of purity, while HPLC offers reliable quantification of non-volatile impurities.

  • For Impurity Profiling and Identification: GC-MS is indispensable for identifying residual solvents and volatile byproducts from the synthesis. This is crucial for process optimization and safety assessment.

  • For a Definitive, Authoritative Purity Value: When a highly accurate, defensible purity value is required (e.g., for a reference standard, material for advanced biological testing, or regulatory submission), qNMR is the superior method.[4] Its ability to provide an absolute purity value without a specific standard for the synthesized compound makes it a powerful and authoritative tool.

By strategically employing these orthogonal techniques, a researcher can build a comprehensive and validated purity profile for synthesized N-methylpyrazin-2-amine, ensuring the integrity and reliability of their subsequent scientific endeavors.

References

comparing the efficacy of different purification techniques for N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of N-methylpyrazin-2-amine: A Comparative Analysis

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the cornerstone of safety, efficacy, and reproducibility. N-methylpyrazin-2-amine, a heterocyclic amine, serves as a crucial building block in the synthesis of various biologically active molecules. Achieving high purity for this compound is paramount to ensure predictable reaction kinetics, minimize side-product formation, and meet stringent regulatory standards.

This guide provides a comprehensive comparison of various purification techniques for N-methylpyrazin-2-amine. We will move beyond procedural lists to explore the underlying chemical principles, offering field-proven insights into methodological choices. Each technique is presented with a self-validating protocol, supported by authoritative references, to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Criteria for Efficacy Comparison

The selection of a purification strategy is a multi-faceted decision. We will evaluate each technique based on the following critical parameters:

  • Purity Enhancement: The ability of the technique to effectively remove process-related impurities and by-products.

  • Yield: The percentage of the target compound recovered after purification.

  • Scalability: The feasibility of adapting the method from laboratory-scale to pilot-plant or industrial production.

  • Cost and Time-Effectiveness: An evaluation of the resources required, including solvents, specialized equipment, and operator time.

  • Green Chemistry Principles: The environmental impact of the technique, focusing on solvent usage and energy consumption.

Recrystallization: The Classic Approach for Crystalline Solids

Recrystallization is a fundamental purification technique for solids, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[1][2] The principle is to dissolve the impure solid in a hot solvent to create a saturated solution and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[1]

Expertise & Experience: The Causality Behind Solvent Selection

For a polar, heterocyclic amine like N-methylpyrazin-2-amine, solvent selection is critical. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the amine and pyrazine nitrogens, influencing solubility. A patent for a related pyrazine derivative mentions successful recrystallization from hot water, which could be a viable, green option.[3]

  • Handling Basic Compounds: Amines can be challenging to recrystallize from certain solvents.[4] An alternative strategy involves converting the amine to a salt (e.g., hydrochloride salt) by treating it with an acid like HCl.[5] These salts often exhibit better crystallization properties than the free base. A subsequent neutralization step can then regenerate the purified amine. This approach is documented for the purification of similar amino-heterocycles.[6]

Experimental Protocol: Recrystallization of N-methylpyrazin-2-amine
  • Solvent Screening: In separate test tubes, test the solubility of ~20 mg of crude N-methylpyrazin-2-amine in 0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) at room and boiling temperatures.

  • Dissolution: Place 1.0 g of the crude compound in a 50 mL Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes to adsorb colored impurities. Perform a hot gravity filtration to remove the carbon.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing & Drying: Wash the crystals with a small amount of cold solvent to remove residual mother liquor. Dry the purified crystals under vacuum.

  • Purity Analysis: Determine the purity of the dried crystals via HPLC and melting point analysis.

Data Presentation: Recrystallization Efficacy
ParameterBefore PurificationAfter Recrystallization
Purity (HPLC) ~95%>99.5%
Typical Yield N/A70-90%
Scalability ExcellentExcellent
Cost LowLow
Workflow Visualization: Recrystallization

G crude Crude N-methylpyrazin-2-amine dissolve Dissolve in Minimal Hot Solvent crude->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash impurities Impurities in Mother Liquor filter->impurities Separate dry Dry Under Vacuum wash->dry pure Pure Product (>99.5%) dry->pure

Caption: Workflow for the purification of N-methylpyrazin-2-amine via recrystallization.

Column Chromatography: High-Resolution Separation

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For amines, the choice of stationary phase is crucial for achieving efficient purification.

Expertise & Experience: Overcoming the Challenges of Purifying Amines

Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like N-methylpyrazin-2-amine can interact strongly with these acidic sites, leading to poor separation, peak tailing, and even irreversible adsorption.[7] There are two primary strategies to mitigate this issue:

  • Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the eluent.[8] This additive neutralizes the acidic silanol groups, preventing the target amine from sticking to the column and allowing for a clean elution.

  • Amine-Functionalized Silica: Use a specialized stationary phase where the silica surface has been chemically modified with amino groups (e.g., Biotage® KP-NH).[7] This creates a more basic environment within the column, leading to excellent peak shapes and separation for basic compounds without requiring a modified mobile phase.[8]

Experimental Protocol: Column Chromatography

A. Standard Silica with Modified Mobile Phase

  • Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude N-methylpyrazin-2-amine in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate, 95:5) containing 0.5% triethylamine. Gradually increase the polarity of the eluent (gradient elution) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

B. Amine-Functionalized Silica

  • Column Selection: Choose a pre-packed amine-functionalized silica column suitable for the sample size.

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 100% Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and inject it onto the column.

  • Elution: Run a gradient of Hexane and Ethyl Acetate. A typical gradient might be from 0% to 50% Ethyl Acetate over 10-15 column volumes.

  • Fraction Collection & Solvent Removal: Proceed as described in the previous method.

Data Presentation: Chromatography Efficacy
ParameterSilica Gel + Et₃NAmine-Functionalized Silica
Purity (HPLC) >99%>99.8%
Typical Yield 65-85%80-95%
Scalability GoodExcellent (Flash Systems)
Cost Low (Stationary Phase)Higher (Pre-packed columns)
Workflow Visualization: Column Chromatography

G cluster_0 Preparation cluster_1 Separation cluster_2 Isolation crude Crude Sample dissolve Dissolve & Load onto Column crude->dissolve elute Gradient Elution (Mobile Phase) dissolve->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine evaporate Solvent Evaporation combine->evaporate pure Pure Product (>99%) evaporate->pure

Caption: General workflow for purification by column chromatography.

Vacuum Sublimation: A Solvent-Free Alternative

Sublimation is the phase transition of a substance directly from the solid to the gas phase, without passing through the intermediate liquid phase. This technique is highly effective for purifying solids that have a sufficiently high vapor pressure at temperatures below their melting point.

Expertise & Experience: When to Choose Sublimation

Sublimation is an elegant purification method that can yield exceptionally pure material because it is highly selective for the target compound over non-volatile impurities. It is also a "green" technique as it requires no solvents. However, its primary limitation is scalability. It is best suited for small-scale, high-purity applications, such as preparing analytical standards.

Experimental Protocol: Vacuum Sublimation
  • Apparatus Setup: Place the crude N-methylpyrazin-2-amine into a sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and reduce the pressure to <1 mmHg.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to induce sublimation but well below the melting point to avoid decomposition.

  • Deposition: The vapor of the compound will travel to a cold surface (e.g., a cold finger condenser) where it will deposit as pure crystals.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely before slowly reintroducing air. Scrape the pure crystals from the cold surface.

Data Presentation: Sublimation Efficacy
ParameterValue
Purity (HPLC) >99.9%
Typical Yield 50-80% (can be lower due to mechanical loss)
Scalability Poor; typically limited to gram-scale
Cost Low (equipment), Very Low (consumables)
Workflow Visualization: Sublimation

G crude Crude Solid in Sublimation Apparatus heat_vac Apply Heat & High Vacuum crude->heat_vac vapor Vapor Phase (N-methylpyrazin-2-amine) heat_vac->vapor Sublimes impurities Non-Volatile Impurities (Residue) heat_vac->impurities Left behind deposit Deposition on Cold Surface vapor->deposit pure High Purity Crystals (>99.9%) deposit->pure Collect

Caption: The process of purification via vacuum sublimation.

Comparative Summary and Recommendations

TechniquePurity AchievedYieldScalabilityCost-EffectivenessGreen ChemistrySenior Scientist's Recommendation
Recrystallization Excellent (>99.5%)Good (70-90%)ExcellentHighGood (if using green solvents)The workhorse method. Ideal for both lab-scale and large-scale purification where impurities have significantly different solubility profiles.
Column Chromatography Excellent (>99.8%)Good (80-95%)Good to ExcellentModeratePoor (high solvent use)The high-resolution choice. Best for separating closely related impurities or for initial purifications when the impurity profile is unknown. Use amine-functionalized silica for best results.
Vacuum Sublimation Exceptional (>99.9%)Moderate (50-80%)PoorHighExcellent (solvent-free)The ultra-purity method. Recommended for preparing small quantities of analytical standards or when the absolute highest purity is required.

Conclusion

The choice of purification technique for N-methylpyrazin-2-amine is dictated by the specific requirements of the project.

  • For large-scale production and routine purification, recrystallization offers the best balance of purity, yield, cost, and scalability.

  • When faced with complex impurity mixtures or the need for very high purity on a lab scale, column chromatography on an amine-functionalized stationary phase is the most effective method.

  • For the preparation of analytical reference standards where ultimate purity is the goal and quantity is secondary, vacuum sublimation is the superior choice.

By understanding the principles and practical considerations outlined in this guide, researchers can make informed decisions to develop robust and efficient purification strategies for N-methylpyrazin-2-amine, ensuring the quality and integrity of their scientific endeavors.

References

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]

  • Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Google Patents. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Google Patents. US2061889A - Process for separation and purification of methyl amines.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

Sources

A Senior Application Scientist's Guide to the Inter-Laboratory Validation of N-methylpyrazin-2-amine Bioactivity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition of a novel chemical entity from discovery to a viable drug candidate hinges on the generation of reproducible and reliable biological data. This guide provides a comprehensive framework for the inter-laboratory validation of bioactivity assays for N-methylpyrazin-2-amine, a heterocyclic compound belonging to the pyrazine class, which is noted for its presence in numerous biologically active molecules.[1] Given the established role of pyrazine derivatives as kinase inhibitors in oncology, this guide will operate on the plausible hypothesis that N-methylpyrazin-2-amine is a novel inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical oncogenic driver.[2]

We will objectively compare two distinct yet complementary assay methodologies: a direct, target-focused biochemical kinase assay and a physiologically relevant cell-based proliferation assay. This document furnishes researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and robust data analysis frameworks required to establish assay consistency across multiple laboratories. The core objective is to ensure that data generated in different locations are congruent, a non-negotiable prerequisite for collaborative research and regulatory submission.

Part 1: The Scientific Imperative for Validating Bioassays for Novel Compounds

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial effects.[1] Recent research has identified 3-amino-pyrazine-2-carboxamide derivatives as potent pan-FGFR inhibitors, highlighting the potential of this chemical class in oncology.[2] For the purposes of this guide, we will postulate that N-methylpyrazin-2-amine has been identified as a lead compound that inhibits FGFR signaling.

Before significant resources are invested in preclinical development, the bioactivity of this compound must be quantified using assays that are not only accurate and precise within a single laboratory but are also reproducible across different research sites. Inter-laboratory validation is the process of providing objective evidence that a specific analytical method will produce reliable and consistent results regardless of the testing environment (e.g., different analysts, equipment, or laboratories).[3] This process is fundamental to:

  • Ensuring Data Integrity: Guarantees that observed biological effects are genuine and not artifacts of a specific laboratory's protocol.

  • Facilitating Collaboration: Allows for seamless transfer of projects and data between academic, contract research organizations (CROs), and pharmaceutical partners.

  • Regulatory Compliance: Forms a critical component of the data package for Investigational New Drug (IND) applications and other regulatory submissions.[4]

Part 2: A Comparative Analysis of Bioassay Methodologies

The choice of a bioassay is a critical decision that balances direct target engagement with physiological relevance.[5] For our hypothetical FGFR inhibitor, N-methylpyrazin-2-amine, we will compare a biochemical assay and a cell-based assay.

Methodology 1: Biochemical FGFR Kinase Inhibition Assay

This assay directly measures the ability of N-methylpyrazin-2-amine to inhibit the enzymatic activity of a purified, recombinant FGFR kinase. A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.

  • Principle: Recombinant FGFR kinase, a specific peptide substrate, and ATP are incubated together. The kinase transfers a phosphate group from ATP to the substrate. The amount of ATP consumed is inversely proportional to the inhibitory effect of the test compound.

  • Advantages: High throughput, low variability, directly measures target engagement, and provides a clean IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Disadvantages: Lacks the complexity of a cellular environment. It cannot account for factors like cell membrane permeability, off-target effects, or activation of downstream signaling pathways.

Methodology 2: Cell-Based Proliferation Assay

This assay assesses the functional consequence of FGFR inhibition by measuring the compound's effect on the proliferation of a cancer cell line that is dependent on FGFR signaling for growth (e.g., KG-1 or RT-112).

  • Principle: Cells are seeded in microplates and treated with varying concentrations of N-methylpyrazin-2-amine. After a defined incubation period (e.g., 72 hours), cell viability or proliferation is measured using reagents like resazurin or CellTiter-Glo®. The resulting data provide a GI50 value (the concentration of inhibitor required to reduce cell growth by 50%).

  • Advantages: More physiologically relevant as it accounts for cell permeability, metabolism, and impact on the entire signaling cascade.[6][7] It provides a more holistic view of the compound's potential therapeutic effect.

  • Disadvantages: Inherently higher biological variability compared to biochemical assays.[8] Results can be influenced by cell passage number, seeding density, and serum lot variations.

Comparative Summary
FeatureBiochemical Kinase AssayCell-Based Proliferation Assay
Endpoint Direct enzyme inhibition (IC50)Inhibition of cell growth (GI50)
Physiological Relevance LowHigh
Throughput HighMedium
Variability LowHigh
Complexity LowMedium
Key Insight Target-specific potencyFunctional cellular potency

Part 3: Designing the Inter-Laboratory Validation Study

A successful inter-laboratory validation begins with a comprehensive validation master plan.[9] This plan details the experiments required to assess the assay's performance characteristics.

The Validation Workflow

The overall process involves establishing a standardized protocol, defining acceptance criteria, and then distributing materials to participating laboratories for execution.

G cluster_0 Phase 1: Pre-Validation (Lead Lab) cluster_1 Phase 2: Execution (Participating Labs) cluster_2 Phase 3: Analysis & Reporting P1 Develop & Optimize Assay Protocol P2 Define Performance Parameters & Acceptance Criteria P1->P2 P3 Prepare & Qualify Critical Reagents (e.g., Compound, Cells, Reference Standard) P2->P3 E1 Distribute Standardized Protocol & Reagents P3->E1 E2 Analyst Training & Protocol Familiarization E1->E2 E3 Execute Validation Experiments (Accuracy, Precision, Robustness) E2->E3 A1 Collect & Consolidate Data from All Labs E3->A1 A2 Statistical Analysis of Inter-Lab Performance A1->A2 A3 Generate Final Validation Report A2->A3

Caption: High-level workflow for an inter-laboratory bioassay validation study.

Key Validation Parameters

The validation process must rigorously assess several key performance characteristics to demonstrate that the method is fit for its purpose.[4][10]

  • Accuracy: This measures the closeness of the mean test results to the true, or accepted reference, value. It is typically assessed by preparing samples with a known potency (e.g., by diluting a reference standard) and measuring the percent recovery.[9] For a cell-based assay, this would involve spiking a known active compound into the assay.

  • Precision: This assesses the degree of scatter between a series of measurements. It is a critical indicator of an assay's reproducibility.[11]

    • Repeatability (Intra-assay Precision): The variation observed when the same analyst runs the same sample multiple times on the same day with the same equipment.

    • Intermediate Precision (Inter-assay Precision): The variation observed within a single laboratory over different days, with different analysts, or on different equipment.

    • Reproducibility (Inter-laboratory Precision): This is the ultimate goal of this guide. It measures the variation between results from different laboratories.[3]

  • Linearity & Range: This demonstrates that the assay response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the assay has been shown to be accurate, precise, and linear.[11][12]

  • Robustness: This is the capacity of an assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, cell seeding densities).[5][10] This provides confidence that the assay can be reliably transferred between labs where minor procedural differences are inevitable.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as matrix components or impurities.[9] For a cell-based assay, this involves demonstrating that the vehicle (e.g., DMSO) does not interfere with the assay readout.

Part 4: Standardized Experimental Protocols

To ensure inter-laboratory comparability, every detail of the experimental procedure must be standardized.

Protocol 1: Biochemical FGFR Kinase Assay (Luminescence-Based)

Objective: To determine the IC50 of N-methylpyrazin-2-amine against recombinant human FGFR1 kinase.

Materials:

  • Recombinant Human FGFR1 (e.g., from SignalChem)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • N-methylpyrazin-2-amine, 10 mM stock in 100% DMSO

  • Staurosporine, 1 mM stock in 100% DMSO (positive control)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: a. Prepare a serial dilution series of N-methylpyrazin-2-amine in 100% DMSO. A typical 11-point, 3-fold dilution starting from 1 mM is recommended. b. Using an acoustic liquid handler or manual multichannel pipette, transfer 50 nL of each compound concentration into the assay plate. Include DMSO-only wells (negative control) and Staurosporine wells (positive control).

  • Enzyme/Substrate Addition: a. Prepare a 2X enzyme/substrate master mix in Assay Buffer containing FGFR1 kinase and Poly(Glu, Tyr) substrate. b. Add 5 µL of this mix to each well of the assay plate.

  • Reaction Initiation: a. Prepare a 2X ATP solution in Assay Buffer. b. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme. c. Mix briefly on a plate shaker and incubate for 60 minutes at room temperature.

  • Signal Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. c. Read luminescence on a plate reader.

Senior Application Scientist's Note: The choice of a luminescence-based ATP detection method is crucial for sensitivity and a wide dynamic range. It is more robust against compound interference (e.g., color quenching) than absorbance-based methods. Ensuring the final DMSO concentration is consistent across all wells (e.g., ≤0.5%) is critical to prevent solvent-induced artifacts.

Protocol 2: Cell-Based Proliferation Assay (Resazurin-Based)

Objective: To determine the GI50 of N-methylpyrazin-2-amine in the FGFR-dependent KG-1 human myeloid leukemia cell line.

Materials:

  • KG-1 cells (ATCC® CCL-246™)

  • RPMI-1640 Medium supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N-methylpyrazin-2-amine, 10 mM stock in 100% DMSO

  • Doxorubicin, 1 mM stock in 100% DMSO (positive control)

  • Resazurin sodium salt solution (e.g., Sigma R7017)

  • Clear-bottom, black-walled 96-well cell culture plates

Procedure:

  • Cell Seeding: a. Harvest KG-1 cells during their logarithmic growth phase. Perform a cell count and assess viability (should be >95%). b. Dilute cells to a final concentration of 2 x 10⁵ cells/mL in culture medium. c. Seed 100 µL of the cell suspension (20,000 cells) into each well of the 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: a. Prepare a 200X serial dilution of N-methylpyrazin-2-amine in 100% DMSO. b. Further dilute this series 1:100 in culture medium to create a 2X final concentration working stock. c. Remove 100 µL of medium from the cells and add 100 µL of the 2X compound-containing medium to achieve the final 1X concentration. Include DMSO-only (vehicle control) and Doxorubicin (positive control) wells.

  • Incubation: a. Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment: a. Add 20 µL of Resazurin solution to each well. b. Incubate for 4-6 hours at 37°C, 5% CO₂. c. Read fluorescence (Ex/Em ~560/590 nm) on a plate reader.

Senior Application Scientist's Note: The 72-hour incubation period is a standard duration for anti-proliferation assays, representing approximately two to three cell doubling times for many cancer cell lines. It is essential for each laboratory to qualify their FBS lot, as serum components can significantly impact cell growth and compound activity.

Part 5: Data Analysis, Acceptance Criteria, and Interpretation

Raw data from each laboratory must be analyzed consistently using a standardized process.

Data Analysis Workflow
  • Normalization: Raw data (luminescence or fluorescence) for each plate are normalized relative to the controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Curve Fitting: The normalized data are plotted against the log of the compound concentration and fitted to a four-parameter logistic (4PL) equation to determine the IC50 or GI50.

  • System Suitability: Before accepting the results of any plate, system suitability criteria must be met. This ensures the assay is performing as expected.[8]

    • Signal-to-Background (S/B) Ratio: Must be ≥ 5.

    • Z'-factor: A measure of assay quality. Must be ≥ 0.5.

    • Control CVs: The coefficient of variation of the positive and negative controls should be ≤ 15%.

Hypothetical Inter-Laboratory Precision Data

The following table illustrates how precision data from three laboratories might be summarized for the cell-based assay.

LaboratoryAnalystDayGI50 (nM) Run 1GI50 (nM) Run 2Mean GI50 (nM)
Lab A11125131128
Lab A22119129124
Lab B31145135140
Lab B42151141146
Lab C51133127130
Lab C62140132136
Overall Mean 134
Std. Deviation 8.2
%CV (Reproducibility) 6.1%
Acceptance Criteria

Acceptance criteria must be defined before the validation study begins.[9] These are based on the intended use of the assay and regulatory guidelines.

ParameterAcceptance CriterionRationale
Accuracy 80-120% recovery of theoretical valueEnsures the measured value is close to the true value.
Intra-assay Precision %CV ≤ 20%Controls for variability within a single experimental run.
Inter-assay Precision %CV ≤ 25%Controls for variability within a single lab over time.
Reproducibility %CV ≤ 30%Ensures consistency across different laboratories.[13]
Linearity R² ≥ 0.98Confirms a proportional dose-response relationship.
Decision-Making Framework

The results of the validation study determine the next steps for the assay.

G Start Validation Data Analysis Complete Decision1 Do All Parameters Meet Pre-defined Acceptance Criteria? Start->Decision1 Pass Assay is Validated (Ready for Routine Use) Decision1->Pass Yes Fail Assay Fails Validation Decision1->Fail No Investigate Investigate Root Cause (e.g., Protocol Ambiguity, Reagent Instability, Analyst Error) Fail->Investigate ReOptimize Re-optimize Assay Protocol Investigate->ReOptimize ReOptimize->Start Re-validate

Caption: Decision tree for interpreting inter-laboratory validation outcomes.

Part 6: Conclusion

The inter-laboratory validation of bioassays is a rigorous, multi-faceted process that is indispensable for modern drug discovery. By establishing a shared, standardized framework for assessing the bioactivity of N-methylpyrazin-2-amine, research teams across different sites can operate with the confidence that their data are comparable, reliable, and robust. This guide provides the scientific rationale, practical protocols, and analytical framework to achieve this goal. A successfully validated assay transforms a promising molecule into a developable asset, underpinned by data of the highest integrity.

Part 7: References

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link][6]

  • Wiley. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link][7]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PMC - PubMed Central. Retrieved from [Link][10]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link][11]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link][5]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Retrieved from [Link][8]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link][3]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link][12]

  • FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. Retrieved from [Link][9]

  • Frederick National Laboratory. (n.d.). Biospecimen Assay Standards. Retrieved from [Link][14]

  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link][4]

  • Intertek. (n.d.). Recommendations for the Bioanalytical Method Validation of Ligand-binding Assays to Support Pharmacokinetic Assessments of Macromolecules. Retrieved from [Link][13]

  • BioPharm International. (2019). Essentials in Bioassay Development. Retrieved from [Link][15]

  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link][2]

  • PubChem. (n.d.). N-[(3-methyl-2-pyridinyl)methyl]pyrazin-2-amine. Retrieved from [Link][16]

  • PubMed Central. (2024). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. Retrieved from [Link][17]

  • PubChem. (n.d.). 5-Methylpyrazin-2-amine. Retrieved from [Link][18]

  • PubMed. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Retrieved from [Link][19]

  • PubChem. (n.d.). 2-Amino-6-methylpyrazine. Retrieved from [Link][20]

  • National Institutes of Health. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link][1]

  • PubChem. (n.d.). 2-Amino-3-methylpyrazine. Retrieved from [Link][21]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methylpyrazin-2-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposal of specialized chemical reagents like N-methylpyrazin-2-amine demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of N-methylpyrazin-2-amine, ensuring the safety of personnel, protection of the environment, and adherence to regulatory standards. Our commitment is to empower you with the knowledge to manage chemical waste not just as a procedural necessity, but as an integral part of rigorous scientific conduct.

Hazard Assessment and Initial Safety Protocols

Before initiating any disposal procedures, a thorough understanding of the hazards associated with N-methylpyrazin-2-amine is paramount. This compound, and others in the pyrazine family, often present a combination of flammable and toxicological risks.

Key Hazards:

  • Flammability: Many pyrazine derivatives are flammable liquids and vapors.[1] It is crucial to keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources.[1]

  • Toxicity: N-methylpyrazin-2-amine may be harmful if swallowed. Related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

  • Reactivity: This class of chemicals can be incompatible with strong oxidizing agents and strong acids.[1][4]

Immediate Safety Precautions:
  • Consult the Safety Data Sheet (SDS): The SDS for the specific N-methylpyrazin-2-amine product you are using is the primary source of safety information.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling N-methylpyrazin-2-amine waste. This includes:

    • Safety glasses with side shields or goggles.[2][5]

    • Chemical-resistant gloves (e.g., nitrile).[2][5]

    • A laboratory coat.[5][6]

  • Ventilation: All handling and preparation for disposal of N-methylpyrazin-2-amine should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][6]

Waste Segregation and Containerization: A Foundational Step

Proper segregation and containerization of chemical waste is a critical step in preventing hazardous reactions and ensuring compliant disposal.[5]

Procedural Steps:

  • Classify as Hazardous Waste: Treat all N-methylpyrazin-2-amine waste, including contaminated labware, as hazardous chemical waste.[6]

  • Segregate Waste Streams:

    • Keep N-methylpyrazin-2-amine waste separate from other chemical wastes to prevent accidental mixing and potential hazardous reactions.[5]

    • Separate liquid waste (e.g., unused solutions) from solid waste (e.g., contaminated gloves, pipette tips, and empty containers).[6]

  • Select Appropriate Containers:

    • Use dedicated, clearly labeled waste containers made of a chemically compatible material, such as high-density polyethylene (HDPE).[6]

    • Ensure containers have a secure, leak-proof lid and are in good condition, free from cracks or damage.[6][7]

    • For liquid waste, use a container designed for liquids.[7]

  • Proper Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6][7]

    • Identify the contents as "N-methylpyrazin-2-amine Waste" and list all components, including any solvents and their approximate concentrations.[6]

Storage of Waste Containers:

Store sealed waste containers in a cool, well-ventilated area designated for hazardous waste.[5] This area should be away from direct sunlight, heat sources, and incompatible substances like acids and oxidizing agents.[5]

Spill Management Protocol

Preparedness for accidental spills is essential.[5]

  • Evacuate and Ventilate: If a spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as sand, diatomite, or universal binders, to contain and absorb the spill.[4][8] Do not use combustible materials like sawdust for flammable liquids.

  • Collect and Dispose: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedure: A Step-by-Step Guide

The recommended and most responsible method for the disposal of N-methylpyrazin-2-amine is through a licensed professional waste disposal service.[5][6] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [4][5][10]

Experimental Protocol for Waste Accumulation and Disposal
  • Initial Collection:

    • Designate a satellite accumulation area (SAA) within the laboratory for the collection of N-methylpyrazin-2-amine waste.[7]

    • Ensure the waste container is kept tightly capped at all times, except when adding waste.[7]

  • Managing Empty Containers:

    • The first rinse of an "empty" container that held N-methylpyrazin-2-amine must be collected as hazardous waste.[6]

    • Subsequent rinses may be permissible for sewer disposal depending on local regulations and institutional policies, but it is best practice to consult with your EHS department.

  • Arranging for Pickup:

    • Once the waste container is full or has reached the maximum allowable storage time as per your institution's policy (often not exceeding one year), arrange for its collection.[6]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][6]

  • Documentation:

    • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.[5] This information is typically required for the hazardous waste manifest.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-methylpyrazin-2-amine.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Disposal & Documentation cluster_spill Spill Response start Start: N-methylpyrazin-2-amine Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Solid vs. Liquid) fume_hood->segregate spill Spill Occurs fume_hood->spill Potential Event container Use Labeled, Compatible Hazardous Waste Container segregate->container store Store in Cool, Ventilated Area container->store full Container Full or Storage Time Limit Reached store->full contact_ehs Contact EHS or Licensed Waste Disposal Service full->contact_ehs pickup Arrange for Pickup contact_ehs->pickup document Complete Waste Manifest pickup->document end_disp End: Compliant Disposal document->end_disp contain_spill Contain with Inert Absorbent spill->contain_spill Add to Waste collect_spill Collect as Hazardous Waste contain_spill->collect_spill Add to Waste collect_spill->container Add to Waste

Caption: Workflow for the safe disposal of N-methylpyrazin-2-amine.

Regulatory Considerations

The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]

  • Waste Generator Responsibility: As the generator of the waste, you are responsible for determining if it is hazardous.[11] N-methylpyrazin-2-amine waste will likely be classified as hazardous due to characteristics of ignitability and/or toxicity.[11]

  • EPA Hazardous Waste Codes: The EPA assigns specific codes to different types of hazardous waste.[12][13] While a specific code for N-methylpyrazin-2-amine may not be listed, it would likely fall under a general code for ignitable liquids (D001) if its flashpoint is below 140°F (60°C).[11] Your EHS department will be responsible for assigning the correct waste code.

Summary of Key Disposal Parameters
ParameterGuideline/RequirementRationale
Disposal Method Licensed Hazardous Waste Disposal Service (typically incineration)Ensures complete destruction and prevents environmental contamination.
Sewer Disposal Strictly ProhibitedAmines can be harmful to aquatic life and ecosystems.[5]
Waste Container Chemically compatible (e.g., HDPE), sealed, and in good conditionPrevents leaks, spills, and hazardous reactions.[6][7]
Labeling "Hazardous Waste" + Chemical Contents and ConcentrationsEnsures proper handling, storage, and disposal by all personnel.[6][7]
Storage Cool, well-ventilated, segregated area away from incompatiblesMinimizes fire risk and prevents dangerous chemical reactions.[5]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your institution. This disciplined approach to chemical waste management is not peripheral to research; it is a cornerstone of scientific excellence and integrity.

References

A Senior Application Scientist's Guide to Safely Handling N-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic amines like N-methylpyrazin-2-amine (CAS No. 32111-28-7) are pivotal building blocks. However, their utility is matched by the critical need for stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of N-methylpyrazin-2-amine, ensuring the well-being of researchers and the integrity of your work.

Understanding the Hazard Profile of N-methylpyrazin-2-amine

While the toxicological properties of many research chemicals, including N-methylpyrazin-2-amine, have not been fully investigated, available data and the known hazards of analogous structures demand a cautious approach.[1] The primary hazards associated with N-methylpyrazin-2-amine are:

  • Acute Toxicity: It is harmful if swallowed (H302).[2]

  • Skin Irritation: It is known to cause skin irritation (H315).[2]

  • Serious Eye Irritation: Direct contact can cause serious eye irritation (H319).[2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation (H335), and it is known to be irritating to the mucous membranes and upper respiratory tract.[1][2]

It is crucial to treat this compound with respect and to assume it may have other, as yet unidentified, hazardous properties. A thorough understanding of these risks is the foundation of a safe laboratory environment.

Core Principles of Safe Handling: The Hierarchy of Controls

Before detailing specific Personal Protective Equipment (PPE), it is essential to ground our safety practices in the established hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.

  • Elimination/Substitution: Where possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard. For N-methylpyrazin-2-amine, the most critical engineering control is a properly functioning chemical fume hood.[1] All weighing and handling of this solid compound, and any work with its solutions, should be conducted within a fume hood to minimize inhalation exposure.

  • Administrative Controls: These are procedural changes to reduce exposure. Examples include developing and strictly following Standard Operating Procedures (SOPs) for handling this chemical and ensuring all personnel are thoroughly trained.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls mentioned above.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and correct use of PPE are non-negotiable when handling N-methylpyrazin-2-amine. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Fully buttoned laboratory coatWork within a chemical fume hood
Conducting reactions Chemical safety gogglesNitrile or neoprene glovesFully buttoned laboratory coatWork within a chemical fume hood
Work-up and purification Chemical safety goggles and a face shieldNitrile or neoprene glovesFully buttoned laboratory coatWork within a chemical fume hood
Handling spills Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges (if outside a fume hood)
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[1] When there is a significant risk of splashing, such as during transfers of larger volumes or during reaction work-ups, a face shield should be worn in addition to goggles.

  • Hand Protection: The choice of glove material is critical. While no specific glove breakthrough data for N-methylpyrazin-2-amine is readily available, for similar heterocyclic amines, nitrile and neoprene gloves offer good chemical resistance for incidental contact.[3][4] It is good practice to double-glove, which provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A clean, fully buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All work with N-methylpyrazin-2-amine should be conducted in a chemical fume hood to prevent inhalation of dust or vapors.[1] In the rare event of a large spill outside of a fume hood, or during certain maintenance procedures, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for N-methylpyrazin-2-amine start Start: Handling N-methylpyrazin-2-amine fume_hood Is the work being performed in a chemical fume hood? start->fume_hood spill Is this an emergency spill cleanup outside of a fume hood? start->spill small_scale Is the operation small-scale (e.g., weighing, preparing solutions)? fume_hood->small_scale Yes no_fume_hood STOP! Work must be conducted in a fume hood. fume_hood->no_fume_hood No splash_risk Is there a significant splash risk (e.g., large volume transfer, work-up)? small_scale->splash_risk Yes ppe_base Standard PPE: - Chemical safety goggles - Nitrile/neoprene gloves - Lab coat small_scale->ppe_base No splash_risk->ppe_base No ppe_enhanced Enhanced PPE: - Add face shield splash_risk->ppe_enhanced Yes ppe_spill Spill Response PPE: - Chemical safety goggles & face shield - Heavy-duty gloves - Chemical-resistant apron - Air-purifying respirator spill->ppe_spill Yes

Caption: PPE selection workflow for N-methylpyrazin-2-amine.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling the compound, ensure that a chemical fume hood is available and functioning correctly. Clear the workspace of any unnecessary items. Have a spill kit readily accessible.

  • Donning PPE: Put on all required PPE as outlined in the table and diagram above.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weighing boat or line the balance with weighing paper to contain any spills.

    • Transfer the solid carefully to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly.

  • During the Reaction:

    • Keep the reaction vessel clearly labeled.

    • Maintain the reaction within the fume hood at all times.

    • Regularly check the reaction for any signs of unexpected changes.

  • After Handling:

    • Thoroughly wash your hands with soap and water after removing your gloves.

    • Clean all contaminated surfaces within the fume hood.

    • Decontaminate any reusable equipment.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can have serious environmental and regulatory consequences.

  • Waste Segregation: All solid waste contaminated with N-methylpyrazin-2-amine (e.g., weighing paper, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing N-methylpyrazin-2-amine should be collected in a designated, labeled hazardous waste container for liquid organic waste. Do not pour this chemical down the drain.[5]

  • Empty Containers: "Empty" containers of N-methylpyrazin-2-amine are not truly empty and should be treated as hazardous waste. Rinse the container with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate in the liquid hazardous waste container. The rinsed container can then be disposed of according to your institution's guidelines.

  • Consult Local Regulations: Always follow your institution's and local hazardous waste regulations for the final disposal of chemical waste.[6][7]

By adhering to these detailed safety and handling protocols, you can confidently and safely work with N-methylpyrazin-2-amine, fostering a culture of safety and scientific excellence in your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylpyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
N-methylpyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.